(R)-2-Methylpyrrolidine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHHAVWYGIBIEU-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979566 | |
| Record name | 2-Methylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63399-77-9 | |
| Record name | 2-Methylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-2-Methylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Methylpyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid, is a versatile building block in medicinal chemistry and a valuable tool in asymmetric synthesis. Its rigid pyrrolidine scaffold and the presence of a quaternary stereocenter at the C2 position make it a unique and sought-after intermediate in the development of novel therapeutics, particularly in the realm of neuroscience. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound, primarily focusing on its hydrochloride salt form, which is the common commercial and experimental form. Detailed experimental protocols for its synthesis and resolution are provided, along with a workflow diagram to visually represent these processes.
Physicochemical Properties
This compound is most commonly handled as its hydrochloride salt, which enhances its stability and solubility in aqueous media. The key physicochemical properties are summarized in the tables below.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | [1] |
| Synonyms | (R)-2-Methylproline hydrochloride, (2R)-2-methyl-2-pyrrolidinecarboxylic acid hydrochloride | [2] |
| CAS Number | 123053-48-5 | [1] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1] |
| Molecular Weight | 165.62 g/mol | [1][3] |
| Appearance | White to off-white or beige crystalline powder or crystals | [1] |
| Melting Point | Approximately 340°C | [1] |
| Solubility | High solubility in water (>100 mg/mL); soluble in common organic solvents | [1][4] |
| Stability | Stable under inert atmosphere; should be stored at room temperature away from moisture | [1] |
Table 2: Spectral Data for this compound Hydrochloride
| Spectral Data Type | Key Peaks/Signals | Reference(s) |
| ¹³C NMR | δ 62.5 (C2), 179.8 (COOH), and 24.1 (CH₃) | [1] |
| FT-IR | 1740 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, carboxylic acid O-H) | [1] |
| Mass Spectrometry | Accurate Mass: ~165.0557 g/mol | [1] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a chiral precursor or the resolution of a racemic mixture.
Asymmetric Synthesis from (S)-Proline
A common approach to synthesize the enantiomers of 2-methylpyrrolidine-2-carboxylic acid is to start from the readily available chiral pool amino acid, proline. The following protocol is adapted from a method for the synthesis of the (S)-enantiomer and can be modified to obtain the (R)-enantiomer by starting with (R)-proline.
Experimental Protocol: Asymmetric Synthesis
-
Step 1: Synthesis of the Azetidinone Intermediate.
-
Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).
-
Add magnesium sulfate (30 g) to the suspension.
-
Heat the mixture at 60°C for 24 hours.
-
Stir the reaction mixture at room temperature for an additional 2 days.
-
Filter the mixture and wash the residue with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic phase with magnesium sulfate and concentrate.
-
Recrystallize the crude product from ethanol to obtain the white solid azetidinone.[5]
-
-
Step 2: Methylation of the Azetidinone Intermediate.
-
Prepare a solution of the azetidinone (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.
-
Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise to the solution.
-
After 30 minutes, add methyl iodide (0.54 mL, 8.67 mmol).
-
Allow the mixture to warm to -30°C over 2 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the mixture with chloroform.
-
Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the methylated azetidinone.[5]
-
-
Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride.
-
Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).
-
Heat the mixture at reflux for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Grind the residue with hot acetone.
-
After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.[6]
-
Chiral Resolution of Racemic 2-Methylpyrrolidine-2-carboxylic Acid
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-methylpyrrolidine-2-carboxylic acid. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The different solubilities of the diastereomeric salts allow for their separation by crystallization.
Experimental Protocol: Chiral Resolution using L-(+)-Tartaric Acid
-
Hydrogenation of 2-Methylpyrroline: In a suitable pressure reactor, combine 2-methylpyrroline (2.50 g, 30.12 mmol), platinum(IV) oxide (250 mg, catalytic amount), absolute ethanol (62 mL), and methanol (26 mL). Pressurize the reactor with hydrogen gas to 55 psi and stir at ambient temperature for 5 hours.[6]
-
Catalyst Removal: Upon completion, carefully vent the reactor and filter the mixture through Celite® to remove the catalyst.[6]
-
Diastereomeric Salt Formation: To the filtrate from the previous step, add L-(+)-tartaric acid and dissolve to form a solution.[6][7]
-
Crystallization: Induce crystallization of (R)-2-methylpyrrolidine L-tartrate from the solution. The (R)-enantiomer forms a less soluble salt with L-tartaric acid.
-
Isolation: Isolate the crystalline (R)-2-methylpyrrolidine L-tartrate by filtration. Further recrystallization steps can be performed to enhance the enantiomeric excess.[6]
-
Liberation of the Free Amine: The resolved tartrate salt can be treated with a strong base to liberate the free (R)-2-methylpyrrolidine, which can then be converted to the hydrochloride salt if desired.
Synthesis and Resolution Workflow
Caption: A flowchart illustrating two primary routes to obtain this compound: asymmetric synthesis and chiral resolution.
Biological Activity and Applications
This compound and its derivatives are of significant interest in drug discovery due to their ability to modulate enzymatic pathways, particularly those involved in neurotransmitter regulation.[1][3]
Mechanism of Action
The biological activity of this compound is attributed to its structural similarity to proline, allowing it to interact with various enzymes and receptors. Its chiral nature is crucial for its selective biological interactions.[1] It has been investigated for its potential therapeutic effects in neurological disorders.[3]
One specific target that has been identified is the glycine transporter 1 (GlyT1) . This compound derivatives have been shown to inhibit GlyT1 with an IC₅₀ value in the nanomolar range, which potentiates NMDA receptor activity.[1] This mechanism is relevant for the treatment of cognitive disorders.
Applications in Drug Development and Research
-
Asymmetric Synthesis: Its chiral nature makes it a valuable chiral auxiliary or catalyst in the synthesis of enantiomerically pure pharmaceuticals.[3]
-
Peptide Synthesis: It serves as a building block in the synthesis of peptides, which play crucial roles in various biological processes.[1]
-
Pharmacological Research: It is used in studies investigating enzyme-substrate interactions and protein engineering.[3] Its potential to modulate enzymatic pathways makes it a candidate for the development of drugs targeting neurological conditions.[1][3]
Chemical Reactivity
The functional groups of this compound—the secondary amine and the carboxylic acid—allow for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.
-
Esterification: The carboxylic acid group can react with alcohols to form esters.[1]
-
Amidation: The carboxylic acid can react with amines to form amides.[1]
-
Decarboxylation: Under certain conditions, the molecule can lose carbon dioxide to yield other derivatives.[1]
-
N-Alkylation/N-Acylation: The secondary amine can undergo substitution reactions with alkyl halides or acyl chlorides to introduce various substituents on the nitrogen atom.[3]
Conclusion
This compound is a chiral building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an important tool for the development of new chemical entities with specific biological activities. The synthetic routes outlined in this guide provide a basis for its preparation, and the understanding of its biological context will continue to drive its application in the discovery of novel therapeutics. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists working in this exciting field.
References
- 1. Buy this compound hydrochloride (EVT-1474207) | 123053-48-5 [evitachem.com]
- 2. 2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 95491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound hydrochloride | 123053-48-5 [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to (R)-2-Methylpyrrolidine-2-carboxylic acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylpyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid derivative, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its rigid, methylated pyrrolidine scaffold makes it a valuable building block for constructing complex molecular architectures with specific stereochemistry. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and biological relevance, with a focus on its hydrochloride salt form (CAS No: 123053-48-5), which is the most common commercially available form.
Chemical Structure and Identifiers
This compound possesses a pyrrolidine ring with a methyl group and a carboxylic acid group attached to the same chiral center at the 2-position. The "(R)" designation specifies the stereochemical configuration at this carbon.
Chemical Identifiers for this compound hydrochloride
| Identifier | Value |
|---|---|
| CAS Number | 123053-48-5[1][2][3] |
| Molecular Formula | C₆H₁₂ClNO₂[1][2][3] |
| Molecular Weight | 165.62 g/mol [2][3][4] |
| IUPAC Name | (2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride[1] |
| SMILES | C[C@@]1(CCCN1)C(=O)O.Cl[3] |
| InChI | InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1[2] |
| InChIKey | YWPABDPNGQMUFH-FYZOBXCZSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound hydrochloride are summarized in the table below. The hydrochloride salt form generally imparts high water solubility.
Physicochemical Properties of this compound hydrochloride
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline solid or powder[2] |
| Melting Point | Approximately 340°C[2] |
| Solubility | High solubility in water; soluble in alcohols like methanol and ethanol[1] |
| Stability | Stable under inert atmosphere; should be stored at room temperature away from moisture[2] |
| Purity (Typical) | ≥97% |
Spectroscopic Data
Expected Spectroscopic Data for this compound hydrochloride
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals corresponding to the methyl group protons, the three sets of methylene protons on the pyrrolidine ring, and the amine proton. The exact chemical shifts would depend on the solvent used. |
| ¹³C NMR | Signals for the methyl carbon, the three methylene carbons of the pyrrolidine ring, the quaternary carbon at the 2-position, and the carboxylic acid carbon. |
| FT-IR (KBr) | Broad absorption band for the O-H stretch of the carboxylic acid, C-H stretching vibrations, a characteristic peak for the C=O stretch of the carboxylic acid, and N-H bending vibrations. |
| Mass Spectrometry | The accurate mass of the hydrochloride is approximately 165.0557 g/mol .[2] The free base would show a molecular ion peak corresponding to its molecular weight (129.16 g/mol ). |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from chiral precursors or resolution of a racemic mixture.
Method 1: Racemic Synthesis followed by Chiral Resolution
This method involves the synthesis of racemic 2-methylpyrrolidine-2-carboxylic acid, followed by separation of the enantiomers.
Experimental Protocol: Chiral Resolution using Tartaric Acid
-
Racemate Synthesis: A racemic mixture of 2-methylpyrrolidine-2-carboxylic acid can be synthesized via various organic chemistry methods, such as the Strecker synthesis starting from a suitable ketone precursor.
-
Diastereomeric Salt Formation: The racemic mixture is dissolved in a suitable solvent, such as ethanol. An equimolar amount of an enantiomerically pure resolving agent, such as L-tartaric acid, is added to the solution.[5]
-
Fractional Crystallization: The resulting diastereomeric salts, this compound L-tartrate and (S)-2-methylpyrrolidine-2-carboxylic acid L-tartrate, will have different solubilities. The solution is allowed to cool slowly, leading to the selective crystallization of the less soluble diastereomer.[6]
-
Isolation and Purification: The crystals are isolated by filtration.[7] Recrystallization may be necessary to achieve high diastereomeric purity.
-
Liberation of the Free Acid: The purified diastereomeric salt is treated with a strong acid, such as hydrochloric acid, to protonate the carboxylate and liberate the free this compound, which can then be isolated.
Method 2: Asymmetric Synthesis
A plausible asymmetric synthesis route for the (R)-enantiomer can be adapted from established protocols for the (S)-enantiomer, starting from the corresponding chiral precursor, D-proline.
Conceptual Experimental Workflow for Asymmetric Synthesis
References
- 1. Buy this compound hydrochloride | 123053-48-5 [smolecule.com]
- 2. Buy this compound hydrochloride (EVT-1474207) | 123053-48-5 [evitachem.com]
- 3. (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE | CAS 123053-48-5 [matrix-fine-chemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
(R)-2-Methylproline: A Deep Dive into its Stereochemistry and Chiral Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-2-methylproline, a non-proteinogenic α-amino acid, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural feature—a methyl group at the α-carbon (C2) of the proline ring—introduces a critical chiral center that profoundly influences its chemical and biological properties. This guide provides a comprehensive overview of the stereochemistry of (R)-2-methylproline, its synthesis, and its applications, with a focus on data-driven insights and detailed experimental methodologies.
The Stereochemical Landscape of (R)-2-Methylproline
The defining characteristic of 2-methylproline is the presence of a chiral center at the C2 position, giving rise to two enantiomers: (R)-2-methylproline and (S)-2-methylproline.[1] This stereocenter is pivotal, as the spatial arrangement of the methyl group dictates the molecule's interaction with other chiral entities, such as enzymes and receptors.[1] The introduction of the methyl group also imparts significant steric hindrance, which restricts the conformational flexibility of the pyrrolidine ring.[1] This conformational constraint is a key attribute, influencing the secondary structure of peptides when 2-methylproline is incorporated, often stabilizing β-turn conformations.[1][2]
The (R)-enantiomer is specifically a derivative of D-proline and is instrumental in the synthesis of various chiral compounds.[1] Its distinct three-dimensional structure makes it a valuable building block for creating molecules with enhanced metabolic stability, improved potency, and specific stereochemical orientations necessary for biological activity.[3]
Enantioselective Synthesis of (R)-2-Methylproline
The synthesis of enantiomerically pure (R)-2-methylproline is a key focus in organic chemistry.[1] Several strategies have been developed to achieve high levels of stereocontrol.
Diastereoselective Alkylation of Chiral Precursors
One of the most prominent methods involves the diastereoselective alkylation of a chiral precursor derived from (R)-proline. This "self-reproduction of chirality" approach leverages the inherent chirality of the starting material to direct the stereochemical outcome of the reaction.[1] A common strategy begins with the conversion of (R)-proline into a rigid bicyclic lactam. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), followed by the introduction of a methyl group via an electrophile like methyl iodide, proceeds with high diastereoselectivity and retention of configuration.[1] Subsequent hydrolysis of the bicyclic intermediate yields the desired (R)-2-methylproline.[1]
"Memory of Chirality" (MOC)
The "Memory of Chirality" is an innovative strategy that has been successfully applied to the synthesis of (R)-Boc-2-methylproline.[4][5] This method allows for the retention of stereochemical information even when the original chiral center is temporarily destroyed during the reaction.[1] A scalable, four-step process starting from alanine benzyl ester hydrochloride has been developed that does not require chromatography and produces (R)-Boc-2-methylproline in good yield and with excellent stereochemical control.[4][5]
Other Synthetic Approaches
Other methods for synthesizing enantiomerically pure 2-methylproline include the use of chiral auxiliaries, asymmetric hydrogenation of α,β-unsaturated pyrrolidine precursors with chiral ruthenium catalysts, and phase-transfer catalysis.[1] Diastereomeric resolution using chiral resolving agents like D-tartaric acid can also be employed to separate the enantiomers from a racemic mixture.[1]
Quantitative Data on (R)-2-Methylproline Synthesis
The following table summarizes key quantitative data from various synthetic and analytical procedures for 2-methylproline enantiomers.
| Parameter | (R)-2-Methylproline | (S)-2-Methylproline | Method | Starting Material | Reference |
| Specific Rotation [α]D | +73.1° (c 1.7, MeOH) | -71.1° to -72.1° (c 1.0, MeOH) | Diastereoselective Alkylation | (R)-Proline / (S)-Proline | [2] |
| Enantiomeric Excess (ee) | 99.6% | 99.0 ± 0.5% | Memory of Chirality / Diastereoselective Alkylation | Alanine benzyl ester hydrochloride / (S)-Proline | [2][4] |
| Melting Point | 340 °C (dec.) | 248–252 °C (dec.) | Not specified | Not specified | [2][6] |
| Overall Yield | 55% | 85-90% (from bicyclic intermediate) | Diastereoselective Alkylation | (R)-Proline / (S)-Proline | [2] |
Experimental Protocols
General Procedure for the Synthesis of (R)-2-Methylproline via Diastereoselective Alkylation
This procedure is adapted from the synthesis of (S)-2-methylproline and assumes the use of (R)-proline as the starting material.[2]
Part A: Synthesis of (2S,5R)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
Suspend (R)-proline in pentane.
-
Add pivalaldehyde and trifluoroacetic acid.
-
Heat the mixture at reflux with azeotropic removal of water using a Dean-Stark trap for an extended period (e.g., 72 hours).
-
Add additional pivalaldehyde and trifluoroacetic acid and continue refluxing.
-
After cooling, filter the reaction mixture and concentrate the clear solution under reduced pressure.
-
Purify the residue by distillation to afford the desired bicyclic lactam as a colorless oil.
Part B: Synthesis of (2S,5R)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in dry tetrahydrofuran (THF) at -78 °C, followed by warming to room temperature and re-cooling to -78 °C.
-
Add the LDA solution to a solution of the bicyclic lactam from Part A in dry THF at -78 °C.
-
After stirring, add methyl iodide to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product to obtain the methylated bicyclic lactam.
Part C: Synthesis of (R)-2-Methylproline
-
Heat the methylated bicyclic lactam from Part B in 3 N hydrochloric acid at reflux for 1 hour.
-
Remove the water under reduced pressure.
-
Treat the residue with 3 N HCl and extract with dichloromethane.
-
Concentrate the combined aqueous layers and dry under reduced pressure.
-
Purify the crude product by ion-exchange chromatography (e.g., Dowex 50W x 8) to yield (R)-2-methylproline.
Logical Workflow for Synthesis
Caption: Synthetic pathway for (R)-2-methylproline.
Applications in Drug Development
The unique properties of (R)-2-methylproline make it a valuable component in drug design and development. Its incorporation into peptide-based drugs can lead to:
-
Enhanced Stability: The steric bulk of the methyl group can protect the adjacent peptide bond from enzymatic degradation by proteases, increasing the drug's half-life.[2]
-
Conformational Control: By restricting the torsional angles of the peptide backbone, (R)-2-methylproline can lock the molecule into a bioactive conformation, leading to higher potency and selectivity.[1]
-
Improved Pharmacokinetics: The modified amino acid can influence the overall physicochemical properties of a drug, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
An example of its application is in the synthesis of Veliparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, where (R)-Boc-2-methylproline is a key intermediate.[4][5] Proline and its derivatives are recognized as important tectons (molecular building blocks) for the rational design of new bioactive substances, including angiotensin-converting enzyme (ACE) inhibitors.[7]
Signaling Pathway Visualization
While (R)-2-methylproline is a building block rather than a signaling molecule itself, its incorporation can influence how a therapeutic agent interacts with a signaling pathway. For instance, in the development of a PARP inhibitor like Veliparib, the ultimate goal is to disrupt the DNA damage repair pathway in cancer cells.
Caption: Inhibition of the PARP DNA repair pathway.
Conclusion
The stereochemistry of (R)-2-methylproline, centered at its α-carbon, is a critical determinant of its utility in modern organic chemistry and drug discovery. The development of robust enantioselective synthetic methods has made this valuable chiral building block more accessible. Its ability to impart conformational rigidity and enhance metabolic stability ensures that (R)-2-methylproline will continue to be a molecule of significant interest for researchers aiming to design next-generation therapeutics with improved efficacy and pharmacokinetic properties.
References
- 1. 2-Methylproline hydrochloride | 1423025-85-7 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Methyl-L-proline | 42856-71-3 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of ( R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS # 63399-77-9, (R)-2-Methylproline, H-alpha-Methyl-D-proline, (R)-2-Methylpyrrolidine-2-carboxylic acid - chemBlink [chemblink.com]
- 7. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of (R)-2-Methylpyrrolidine-2-carboxylic acid
An In-depth Technical Guide to (R)-2-Methylpyrrolidine-2-carboxylic acid
Introduction: this compound is a chiral, non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its structure, which features a quaternary stereocenter at the C2 position, is similar to the amino acid proline but with an additional methyl group.[1][2] This unique stereochemistry is pivotal to its biological activity and its application as a chiral auxiliary in asymmetric synthesis.[1][2] Often supplied as a hydrochloride salt to enhance its stability and solubility, this compound is of significant interest to researchers in drug development, particularly for targeting neurological conditions.[1][2]
General Information and Identifiers
This compound and its hydrochloride salt are identified by several names and registry numbers. The hydrochloride form is common for commercial and laboratory use.
| Identifier | This compound (Free Base) | This compound hydrochloride (HCl Salt) |
| IUPAC Name | (2R)-2-methylpyrrolidine-2-carboxylic acid | (2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride[1] |
| Synonyms | (S)-2-Methylpyrrolidine-2-carboxylic acid, (R)-2-Methylproline, d-a-methylproline[3][4] | This compound HCl |
| CAS Number | 42856-71-3[3][4] | 123053-48-5[1][2][5][6][7] |
| Molecular Formula | C₆H₁₁NO₂[3][4] | C₆H₁₂ClNO₂[1][2][5][6][7] |
| Molecular Weight | 129.16 g/mol [3][4] | 165.62 g/mol [1][2][6][7] |
| SMILES | OC([C@@]1(C)NCCC1)=O[4] | C[C@@]1(CCCN1)C(=O)O.Cl[2][6][7] |
| InChI | InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)[3] | InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1[1][2] |
| InChIKey | LWHHAVWYGIBIEU-UHFFFAOYSA-N[3] | YWPABDPNGQMUFH-FYZOBXCZSA-N[1][6] |
Physical Properties
The physical characteristics of this compound hydrochloride make it suitable for a variety of laboratory applications.
| Property | Value |
| Appearance | White to off-white or beige crystalline solid or powder.[2] |
| Melting Point | Approximately 340°C.[2] |
| Solubility | Demonstrates high solubility in polar solvents, particularly water.[1] The hydrochloride salt form significantly enhances its aqueous solubility.[1] It is also soluble in common organic solvents.[2] |
| Storage Conditions | Stable under inert atmosphere.[2] Should be stored at room temperature, away from moisture.[2][8][9] Some suppliers recommend storage at 2-8°C.[5][7] |
| Purity | Typically available with a purity of ≥95% or ≥97%, as determined by HPLC.[2][4][7] |
Chemical Properties and Reactivity
The compound's reactivity is primarily dictated by its carboxylic acid and secondary amine functional groups. It can participate in a range of chemical transformations.
-
Stability : The compound is stable under an inert atmosphere.[2] Thermal analysis using TGA-DSC can be employed to understand its decomposition patterns at elevated temperatures.[1]
-
Reactivity : As a bifunctional molecule, it can undergo various reactions:
-
Esterification : The carboxylic acid group can react with alcohols to form the corresponding esters, a common step for creating more complex derivatives.[2]
-
Amidation : Reaction with amines leads to the formation of amides, allowing for further functionalization.[2]
-
Reduction : The carboxylic acid can be reduced to an alcohol or amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1]
-
Oxidation : The compound can be oxidized to yield oxo derivatives with oxidizing agents such as potassium permanganate.[1]
-
N-Substitution : The secondary amine in the pyrrolidine ring can engage in substitution reactions with agents like alkyl halides or acyl chlorides.[1]
-
Decarboxylation : Under specific conditions, the molecule may lose carbon dioxide to produce derivatives with different biological profiles.[2]
-
Caption: General chemical reactivity pathways for this compound.
Experimental Protocols
Asymmetric Synthesis from (S)-Proline
This protocol outlines a multi-step synthesis to produce the target compound, leveraging a chiral precursor to establish the desired stereochemistry.[10]
Step 1: Synthesis of Azetidinone Intermediate
-
Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in 100 mL of acetonitrile.
-
Add 30 g of magnesium sulfate to the suspension.
-
Heat the mixture at 60°C for 24 hours, then stir at room temperature for an additional 2 days.
-
Filter the mixture and wash the collected solid with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate, wash with a saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate again.
-
Recrystallize the crude product from ethanol to yield the pure azetidinone intermediate.[10]
Step 2: Methylation of the Azetidinone Intermediate
-
Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in 30 mL of THF and cool to -78°C.
-
Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise.
-
After 30 minutes, add methyl iodide (MeI) (0.54 mL, 8.67 mmol).
-
Allow the reaction to warm to -30°C over a 2-hour period.
-
Quench the reaction with water, allow it to warm to room temperature, and extract the mixture with chloroform.[10]
Step 3: Hydrolysis to this compound hydrochloride
-
Add the methylated intermediate (430 mg, 1.66 mmol) to 5 mL of 6M HCl.
-
Heat the mixture at reflux for 3 hours.
-
Concentrate the solution under reduced pressure.
-
Grind the residue with hot acetone. After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.[10]
Caption: Workflow for the asymmetric synthesis of the target compound from (S)-proline.
Biological Activity and Applications
The distinct structure and chirality of this compound make it a valuable compound in pharmacological research and synthetic chemistry.
-
Pharmaceutical Building Block : It serves as a key chiral building block for synthesizing pharmaceuticals.[1][2] Its primary area of investigation is in developing treatments for neurological disorders, where it may be incorporated into more complex active pharmaceutical ingredients.[1][2]
-
Enzyme Modulation : The biological activity is linked to its potential to modulate enzymatic pathways.[1][2] Research suggests it may act as an inhibitor or modulator of enzymes involved in neurotransmitter regulation.[1][2] Its specific (R)-configuration is crucial for selective interactions with the chiral binding sites of biological targets like enzymes.[1][2]
-
Asymmetric Synthesis : Beyond its direct biological applications, it is used as a chiral auxiliary or catalyst in asymmetric synthesis.[1][2] This allows for the production of other enantiomerically pure compounds, which is critical in the pharmaceutical industry where often only one enantiomer of a drug is active.[1]
-
Peptide Synthesis : Due to its structural similarity to proline, it can be used as a building block in the synthesis of unique peptides (peptidomimetics) that have specific biological roles or therapeutic effects.[1][2]
Caption: Conceptual diagram of the compound's potential role as an enzyme modulator.
References
- 1. Buy this compound hydrochloride | 123053-48-5 [smolecule.com]
- 2. Buy this compound hydrochloride (EVT-1474207) | 123053-48-5 [evitachem.com]
- 3. 2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 95491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE | CAS 123053-48-5 [matrix-fine-chemicals.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. 123053-48-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 9. (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride CAS#: 1508261-86-6 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to (R)-2-Methylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-2-Methylpyrrolidine-2-carboxylic acid (CAS Number: 123053-48-5), a chiral, non-proteinogenic amino acid derivative. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, and discusses its applications in research and drug development, including its biological context.
Core Chemical and Physical Data
This compound, often supplied as its hydrochloride salt, is a unique chiral building block. The presence of a methyl group at the α-carbon introduces significant steric hindrance, which rigidly constrains the conformation of the pyrrolidine ring. This feature is highly valuable in the design of peptides and other bioactive molecules, as it can enhance stability and influence biological activity.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value/Description | Citations |
| IUPAC Name | (2R)-2-methylpyrrolidine-2-carboxylic acid | |
| CAS Number | 123053-48-5 (hydrochloride salt); 63399-77-9 (free acid) | |
| Molecular Formula | C₆H₁₁NO₂ (free acid); C₆H₁₂ClNO₂ (hydrochloride salt) | |
| Molecular Weight | 129.16 g/mol (free acid); 165.62 g/mol (hydrochloride salt) | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | ~280 - 285 °C (decomposes) (free acid); ~340 °C (hydrochloride salt) | |
| Solubility | Moderately soluble in water (free acid); High water solubility (>100 mg/mL) (hydrochloride salt) | |
| Optical Rotation ([α]₂₀ᴰ) | +15.6° in water (hydrochloride salt) | |
| pKa | ~2-3 (carboxylic acid group) |
Table 2: Spectroscopic Data for this compound Hydrochloride
| Spectroscopy Type | Characteristic Peaks/Signals | Citations |
| ¹³C NMR | δ 179.8 (COOH), 62.5 (C2), 24.1 (CH₃) | |
| FT-IR | 1740 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, carboxylic acid O-H) |
Experimental Protocols
The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis starting from a chiral precursor or the resolution of a racemic mixture. Below are detailed methodologies for both approaches.
Asymmetric Synthesis from (S)-Proline
This protocol describes the synthesis of the (S)-enantiomer, which can be adapted to produce the (R)-enantiomer by starting with (R)-proline. The process involves the formation of a protected intermediate, methylation at the α-carbon, and subsequent hydrolysis.
Experimental Workflow: Asymmetric Synthesis
Protocol Details:
-
Synthesis of the Azetidinone Intermediate:
-
Suspend (S)-proline (1 equivalent) and chloral hydrate (2.1 equivalents) in acetonitrile.
-
Add magnesium sulfate (MgSO₄) to the suspension.
-
Heat the mixture at 60°C for 24 hours, followed by stirring at room temperature for 48 hours.
-
Filter the mixture and wash the residue with ethyl acetate.
-
Combine the organic phases, wash with saturated sodium bicarbonate solution, dry over MgSO₄, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield the white, solid azetidinone intermediate.
-
-
Methylation of the Azetidinone Intermediate:
-
Dissolve the azetidinone intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78°C.
-
Add a 2M solution of lithium diisopropylamide (LDA) (1.2 equivalents) dropwise.
-
After 30 minutes, add methyl iodide (2 equivalents).
-
Allow the mixture to warm to -30°C over 2 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the product with chloroform, wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the methylated intermediate.
-
-
Hydrolysis to the Final Product:
-
Add the methylated azetidinone intermediate to 6M hydrochloric acid (HCl).
-
Heat the mixture at reflux for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Grind the residue with hot acetone. After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.
-
Synthesis via Racemate Resolution
This method involves the synthesis of a racemic mixture of 2-methylpyrrolidine-2-carboxylic acid, followed by resolution using a chiral resolving agent, such as tartaric acid.
Experimental Workflow: Racemic Synthesis and Chiral Resolution
The Impact of α-Methylation on Proline Analogs: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of α-methylated proline analogs into peptides and small molecules represents a significant strategy in medicinal chemistry for modulating biological activity. This modification introduces a conformational rigidity that can pre-organize a molecule into a bioactive conformation, enhance metabolic stability, and influence receptor or enzyme interactions. This in-depth technical guide explores the biological activity of α-methylated proline analogs, presenting key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows. The information provided herein is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics leveraging this unique structural motif.
Introduction
Proline, with its unique cyclic structure, plays a critical role in determining the secondary structure of peptides and proteins. The introduction of a methyl group at the α-carbon of the proline ring further constrains its conformational freedom, primarily influencing the peptide backbone's geometry. This steric hindrance generally favors a trans conformation of the preceding peptide bond and restricts the accessible dihedral angles (φ, ψ), often promoting the formation of β-turns and helical structures.[1][2] These conformational effects can translate into enhanced biological activity, improved proteolytic resistance, and altered pharmacokinetic profiles, making α-methylated proline analogs valuable building blocks in drug discovery. This guide will delve into specific examples of their application as enzyme inhibitors and receptor modulators.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity of various α-methylated proline analogs and related compounds, providing a comparative overview of their potency against different biological targets.
Table 1: Enzyme Inhibition Data
| Compound/Analog | Target Enzyme | Inhibition Parameter | Value | Reference(s) |
| Boc-α-MePro-Phe-His-Leuψ[CHOHCH₂]Val-Ile-Amp | Human Plasma Renin | IC₅₀ | 1.8 nM | [1] |
| Boc-α-MePro-Phe-His-Leuψ[CHOHCH₂]Val-Ile-Amp | Hog Renin | IC₅₀ | 1.6 nM | [1] |
| N-formyl L-proline (NFLP) | Human PYCR1 | Kᵢ | 100 µM | [3] |
| L-thiazolidine-4-carboxylate | Human PYCR1 | Kᵢ | ~400 µM | [4] |
| L-thiazolidine-2-carboxylate | Human PYCR1 | Kᵢ | ~600 µM | [4] |
| L-tetrahydro-2-furoic acid (THFA) | Human PYCR1 | Kᵢ | ~2 mM | [3] |
| Cyclopentanecarboxylate (CPC) | Human PYCR1 | Kᵢ | ~1 mM | [4] |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | Human PYCR1 | Kᵢ | 70 µM | [5][6] |
| 1,3-Dithiolane-2-carboxylic acid | Human PYCR1 | Kᵢ | 40 µM | [5] |
| 1-hydroxyethane-1-sulfonate | Human PYCR1 | Kᵢ | 100 µM | [5] |
Table 2: Bradykinin Receptor Interaction (General Analogs)
| Compound/Analog | Receptor | Assay Type | Parameter | Value | Reference(s) |
| Bradykinin | Human B2 Receptor | Competitive Binding ([³H]bradykinin) | pKᵢ | 8.96 - 10.19 | [7] |
| des-Arg⁹-Bradykinin | Human B1 Receptor | Competitive Binding | pKᵢ | ~8 | [8] |
| Icatibant (B2 Antagonist) | Human B2 Receptor | Competitive Binding | pKᵢ | ~9.5 | [8] |
| [α-MePro³]-Bradykinin | Not specified | Conformational Study | - | Induces β-turn | [9] |
| [α-MePro⁷]-Bradykinin | Not specified | Conformational Study | - | Induces β-turn | [9] |
Note: Specific quantitative binding or functional data for α-methylproline-containing bradykinin analogs is limited in publicly available literature. The table provides context with known ligands and the observed conformational effects of α-methylation on bradykinin.
Experimental Protocols
This section provides detailed methodologies for the synthesis, conformational analysis, and biological evaluation of α-methylated proline analogs.
Synthesis of α-Methylproline-Containing Peptides (Solid-Phase Peptide Synthesis)
This protocol outlines a general procedure for the manual Fmoc-based solid-phase peptide synthesis (SPPS) of a peptide containing an α-methylproline residue.
Materials:
-
Fmoc-protected amino acids (including Fmoc-α-MePro-OH)
-
Rink Amide MBHA resin (or other suitable resin depending on C-terminus)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (will be negative for proline and α-methylproline).
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence. For the coupling of Fmoc-α-MePro-OH, extend the coupling time to 4-6 hours or use a more potent coupling agent like HATU if necessary due to steric hindrance.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Conformational Analysis
This protocol provides a general workflow for the conformational analysis of an α-methylated proline-containing peptide in solution.[10][11][12][13][14]
Materials:
-
Purified peptide
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃CN)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the chosen deuterated solvent to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general spectral features.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining secondary structure. A strong Hα(i) - Hδ(i+1) NOE is indicative of a trans peptide bond, while a strong Hα(i) - Hα(i+1) NOE suggests a cis conformation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate protons with their directly attached carbons. The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the cis/trans isomerization of the preceding peptide bond.
-
-
Data Analysis and Structure Calculation:
-
Assign all proton and carbon resonances using the combination of 2D NMR spectra.
-
Identify and quantify NOE/ROE cross-peaks to generate distance restraints.
-
Use the distance restraints in molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.
-
Analyze the resulting structures to characterize the predominant conformation(s) of the peptide.
-
This protocol outlines the general steps for determining the solid-state structure of an α-methylated proline-containing peptide.[15][16][17]
Materials:
-
Highly purified peptide (>98%)
-
Crystallization screening kits
-
Crystallization plates (e.g., sitting drop or hanging drop)
-
Microscope
-
Cryoprotectant solutions
-
X-ray diffractometer
Procedure:
-
Crystallization Screening:
-
Dissolve the peptide in a suitable buffer at a high concentration (e.g., 10-20 mg/mL).
-
Set up crystallization trials using various commercially available screening kits that cover a wide range of precipitants, salts, and pH values.
-
Use vapor diffusion methods (sitting or hanging drop) to equilibrate the peptide solution with the reservoir solution.
-
-
Crystal Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, peptide, and additives, as well as the temperature.
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the best-diffracting crystals.
-
Soak the crystals in a cryoprotectant solution (often the mother liquor supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during data collection.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on the goniometer of an X-ray diffractometer.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve its agreement with the observed diffraction pattern.
-
-
Structure Validation: Validate the final structure using established crystallographic criteria (e.g., R-factor, R-free, Ramachandran plot analysis).
Biological Assays
This protocol describes a typical in vitro assay to determine the IC₅₀ of an α-methylated proline-containing peptide against renin.[18][19][20]
Materials:
-
Recombinant human renin
-
Renin FRET substrate
-
Assay buffer (e.g., Tris or MES buffer at optimal pH)
-
Test inhibitor (α-methylated proline analog)
-
Known renin inhibitor (positive control, e.g., Aliskiren)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.
-
Assay Setup:
-
To the wells of the microplate, add the assay buffer.
-
Add the test inhibitor or control inhibitor to the appropriate wells.
-
Add the renin enzyme solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the renin FRET substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
This protocol outlines a method to determine the Kᵢ of an α-methylated proline analog against PYCR1 by monitoring NADH consumption.[3][4][5][6][21][22][23]
Materials:
-
Recombinant human PYCR1
-
Δ¹-pyrroline-5-carboxylate (P5C)
-
β-Nicotinamide adenine dinucleotide (NADH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA)
-
Test inhibitor
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of PYCR1, P5C, NADH, and the test inhibitor in the assay buffer.
-
Assay Setup: Set up reactions with varying concentrations of the substrate (P5C) and a fixed concentration of the inhibitor. Also, include a control with no inhibitor.
-
Reaction Initiation: In the wells of the microplate, combine the assay buffer, NADH, P5C, and the inhibitor. Initiate the reaction by adding the PYCR1 enzyme.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in kinetic mode for 5-10 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.
-
Generate a Michaelis-Menten plot (velocity vs. substrate concentration) for the uninhibited reaction to determine Kₘ and Vₘₐₓ.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for both the inhibited and uninhibited reactions to determine the mechanism of inhibition.
-
For competitive inhibition, the Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration.
-
This protocol describes a competitive binding assay to determine the affinity of an α-methylated proline-containing bradykinin analog for the B1 or B2 receptor.[7][8][24]
Materials:
-
Cell membranes expressing the human bradykinin B1 or B2 receptor
-
Radioligand (e.g., [³H]bradykinin for B2 receptors)
-
Unlabeled test peptide (α-methylated proline analog)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In assay tubes, incubate a constant concentration of the radioligand and cell membranes with increasing concentrations of the unlabeled test peptide. Include controls for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled bradykinin).
-
Incubation: Incubate the mixture at a specified temperature for a time sufficient to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of α-methylated proline analogs.
Signaling Pathway: PYCR1 Inhibition
Experimental Workflow: Peptide Synthesis and Purification
Logical Relationship: Conformational Analysis Strategy
Conclusion
The α-methylation of proline is a powerful tool for constraining peptide conformation and enhancing biological activity. As demonstrated by the potent inhibition of renin and PYCR1, this modification can lead to the development of highly effective therapeutic agents. The detailed experimental protocols and workflows provided in this guide offer a practical framework for the synthesis, characterization, and biological evaluation of α-methylated proline analogs. Future research in this area will likely focus on exploring a wider range of biological targets and further refining the design principles for incorporating these unique building blocks into novel drug candidates. The continued application of advanced analytical techniques, such as NMR and X-ray crystallography, will be essential in elucidating the structure-activity relationships that govern the biological effects of these conformationally constrained molecules.
References
- 1. alpha-Methylproline-containing renin inhibitory peptides: in vivo evaluation in an anesthetized, ganglion-blocked, hog renin infused rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eaglebio.com [eaglebio.com]
- 3. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. innoprot.com [innoprot.com]
- 8. benchchem.com [benchchem.com]
- 9. Beta-turns induced in bradykinin by (S)-alpha-methylproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labcorp.com [labcorp.com]
- 20. benchchem.com [benchchem.com]
- 21. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 ( PYCR1) (Journal Article) | OSTI.GOV [osti.gov]
- 24. Cis–Trans Isomerizations of Proline Residues are Key to Bradykinin Conformations - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action for Proline-Derivative Organocatalysts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for proline-derivative organocatalysts, a cornerstone of modern asymmetric synthesis. We will delve into the core catalytic cycles, present quantitative data for key transformations, provide detailed experimental protocols, and visualize the mechanistic pathways.
Core Mechanistic Principles: Enamine and Iminium Catalysis
Proline and its derivatives are versatile organocatalysts that can activate carbonyl compounds through two primary, interconnected catalytic cycles: enamine catalysis and iminium catalysis . The ability of proline's secondary amine to reversibly form covalent intermediates with carbonyl compounds, coupled with the stereodirecting influence of its chiral scaffold and the role of the carboxylic acid group, underpins its catalytic power.
Enamine Catalysis: Activating the Nucleophile
In enamine catalysis, the proline catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[1] This process increases the energy of the highest occupied molecular orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile for subsequent carbon-carbon bond-forming reactions such as aldol, Mannich, and Michael additions.[2] The chirality of the proline catalyst is transferred during the carbon-carbon bond formation step, leading to an enantiomerically enriched product. The catalytic cycle is then closed by hydrolysis of the resulting iminium ion, which regenerates the catalyst and releases the product.
Iminium Catalysis: Activating the Electrophile
Conversely, iminium catalysis involves the reaction of proline with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion. This transformation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the carbonyl compound, rendering it more susceptible to nucleophilic attack. This activation mode is particularly relevant for conjugate addition reactions. The chiral proline backbone effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome. Similar to enamine catalysis, the cycle is completed by hydrolysis to release the product and regenerate the catalyst.
The Role of Oxazolidinones
In proline-catalyzed reactions, oxazolidinones can form from the reaction of the catalyst with either the aldehyde or ketone.[3] Initially considered as unproductive "parasitic" species, there is growing evidence that oxazolidinones can act as reservoirs for the catalyst and may be key intermediates in some reaction pathways, existing in equilibrium with the catalytically active enamine and iminium ion species.[4]
Key Asymmetric Transformations and Quantitative Data
Proline and its derivatives have been successfully employed in a wide array of asymmetric carbon-carbon bond-forming reactions. Below are representative data for three major classes of these transformations: the aldol reaction, the Mannich reaction, and the Michael addition.
Proline-Catalyzed Aldol Reaction
The direct asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds. Proline catalyzes this reaction via an enamine intermediate, with the stereochemical outcome often rationalized by the Zimmerman-Traxler model.[5]
| Entry | Aldehyde (Electrophile) | Ketone (Nucleophile) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | p-Nitrobenzaldehyde | Acetone | (S)-Proline (30) | Acetone | 4 | 68 | - | 76 |
| 2 | Isovaleraldehyde | Acetone | (S)-Proline (20) | Acetone | 48 | 97 | - | 96 |
| 3 | Benzaldehyde | Cyclohexanone | (S)-Proline (10) | MeOH/H₂O | 30 | 78 | 90:10 | 95 |
| 4 | p-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline (20) | DMSO | 4 | 99 | 95:5 | 96 |
Proline-Catalyzed Mannich Reaction
The three-component Mannich reaction, involving an aldehyde, an amine, and a ketone, is a highly efficient method for synthesizing chiral β-amino carbonyl compounds. Proline catalysis proceeds through an enamine mechanism, where the enamine attacks an in situ-formed imine.[6]
| Entry | Aldehyde | Amine | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | p-Nitrobenzaldehyde | p-Anisidine | Acetone | (S)-Proline (35) | DMSO | 12 | 50 | >95:5 | 94 |
| 2 | Formaldehyde | p-Anisidine | Cyclohexanone | (S)-Proline (35) | DMSO | 2 | 92 | - | >99 |
| 3 | Isovaleraldehyde | p-Anisidine | Acetone | (S)-Proline (35) | DMSO | 48 | 95 | >95:5 | 96 |
| 4 | Benzaldehyde | p-Anisidine | Hydroxyacetone | (S)-Proline (10) | NMP | 24 | 93 | >95:5 | >99 |
Proline-Catalyzed Michael Addition
Proline and its derivatives catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. Depending on the substrates, this can proceed through either enamine or iminium ion activation.
| Entry | Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | β-Nitrostyrene | Cyclohexanone | (S)-Proline (35) | CHCl₃ | 120 | 97 | 90:10 | 20 |
| 2 | β-Nitrostyrene | Propanal | (S)-Proline (10) | CH₂Cl₂ | 24 | 82 | 90:10 | 92 |
| 3 | Diethyl malonate | Chalcone | (S)-Proline (5) | [bmim]PF₆ | 1 | 92 | - | - |
| 4 | Thiophenol | Cyclohexenone | (S)-Proline (10) | Toluene | 24 | 95 | - | 52 |
Detailed Experimental Protocols
The following are representative experimental procedures for the proline-catalyzed aldol, Mannich, and Michael reactions.
Experimental Protocol: Proline-Catalyzed Aldol Reaction of Benzaldehyde and Cyclohexanone
Procedure:
-
A 25 mL flask is charged with (S)-proline (115 mg, 1 mmol, 10 mol%), methanol (1.33 mL), water (330 µL), and cyclohexanone (5.18 mL, 50 mmol).[7]
-
The mixture is stirred for 10 minutes at room temperature.[7]
-
The flask is then cooled to 0 °C in an ice bath.
-
Benzaldehyde (1.02 mL, 10 mmol) is added slowly via syringe.[7]
-
The flask is sealed and the reaction mixture is stirred at room temperature for 30 hours.[7]
-
Upon completion, the mixture is filtered through a pad of silica gel with ethyl acetate and concentrated under reduced pressure.
-
The conversion and diastereomeric ratio are determined by ¹H NMR analysis of the crude mixture.
-
The residue is purified by column chromatography on silica gel (e.g., ethyl acetate/cyclohexane, 2:8) to afford the desired aldol product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Experimental Protocol: Three-Component Mannich Reaction
Procedure:
-
To a vial, add the aldehyde (1.0 mmol) and p-anisidine (1.1 mmol).[6]
-
Add the solvent system, for example, a 4:1 mixture of DMSO and acetone (10 mL total).[6]
-
Add (S)-proline (e.g., 20 mol%) to the mixture.[6]
-
Stir the resulting suspension vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-48 hours).[6]
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[6]
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Protocol: Michael Addition of an Aldehyde to a Nitroalkene
Procedure:
-
To a solution of the α,β-unsaturated nitroalkene (0.3 mmol) in toluene (0.1 M), add the aldehyde (10 equivalents) and DL-Proline (20 mol%).
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction by TLC (approximately 12 hours for completion).
-
Upon completion, add ethyl acetate (0.2 mL) to the reaction product.
-
Wash the solution twice with water (2 x 1.0 mL), dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield the crude product.
-
Purify the product by chromatography on a silica gel column (e.g., hexanes/ethyl acetate, 5:1).
Conclusion
Proline-derivative organocatalysis represents a powerful and versatile strategy in modern organic synthesis, enabling the stereoselective formation of complex molecules under mild and often environmentally benign conditions. The mechanistic dichotomy of enamine and iminium catalysis allows for the activation of a broad range of substrates, leading to highly efficient and selective aldol, Mannich, Michael, and other carbon-carbon bond-forming reactions. Understanding the underlying catalytic cycles, the factors influencing stereoselectivity, and the practical aspects of reaction execution is crucial for researchers in academia and industry to fully harness the potential of this "simplest enzyme." This guide provides a foundational understanding and practical data to aid in the design and implementation of proline-catalyzed transformations in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 6. L-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility Profile of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, a chiral non-proteinogenic amino acid derivative of interest in pharmaceutical research and development. This document consolidates available data on its solubility in various solvents, offers insights into its physicochemical properties influencing solubility, details relevant experimental protocols, and presents a visual representation of a common synthetic route.
Physicochemical Properties
This compound hydrochloride is the hydrochloride salt of this compound. The presence of a carboxylic acid functional group, a secondary amine within the pyrrolidine ring, and its formulation as a hydrochloride salt are the primary determinants of its solubility characteristics.
Structure:
pKa Values (Estimated)
| Ionizable Group | Estimated pKa | Rationale |
| Carboxylic Acid (-COOH) | ~2-3 | Similar to the carboxylic acid group in proline, the electron-withdrawing effect of the adjacent protonated amine group lowers its pKa. |
| Pyrrolidine Nitrogen (-NH₂⁺-) | ~10-11 | The secondary amine in the pyrrolidine ring is expected to have a pKa similar to that of proline's secondary amine. |
The zwitterionic nature of the free amino acid and the salt form of the hydrochloride significantly influence its solubility in aqueous solutions at different pH values.
Solubility Profile
The hydrochloride salt form of this compound enhances its solubility in polar solvents, particularly in water.
Quantitative Solubility Data
| Solvent | Temperature | Solubility |
| Water | Not Specified | > 100 mg/mL[1] |
Qualitative Solubility Data
| Solvent | Solubility Description | Rationale |
| Methanol | Considerable solubility[2] | As a polar protic solvent, methanol can effectively solvate the ionic hydrochloride salt and form hydrogen bonds with the carboxylic acid and the pyrrolidine nitrogen. |
| Ethanol | Considerable solubility[2] | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds contribute to good solubility. |
| Dimethyl Sulfoxide (DMSO) | Variable solubility | As a polar aprotic solvent, DMSO can solvate the cation but is less effective at solvating the chloride anion compared to protic solvents, leading to variable solubility. |
The free acid form, this compound, is described as being moderately soluble in water.[4]
Experimental Protocols for Solubility Determination
Standard laboratory procedures can be employed to determine the solubility of this compound hydrochloride. A general protocol for determining solubility in various solvents is outlined below.
General Shake-Flask Method
This method is widely used to determine equilibrium solubility.
Materials:
-
This compound hydrochloride
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)
Procedure:
-
Add an excess amount of this compound hydrochloride to a known volume of the selected solvent in a vial.
-
Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After reaching equilibrium, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
The following diagram illustrates a general workflow for solubility determination.
Workflow for determining equilibrium solubility.
Synthesis Workflow
This compound hydrochloride can be synthesized from (R)-proline. The following diagram outlines a representative multi-step synthesis.
Synthetic pathway from (R)-proline.
Conclusion
This compound hydrochloride exhibits high solubility in water, a critical characteristic for many pharmaceutical applications. Its solubility in common organic solvents like methanol and ethanol is considerable, though quantitative data is not widely published. The solubility profile is governed by its ionic nature as a hydrochloride salt and the presence of polar functional groups capable of hydrogen bonding. The provided experimental protocols offer a framework for researchers to determine precise solubility data under their specific experimental conditions. The synthesis workflow illustrates a viable route for its preparation from a readily available chiral precursor. Further studies to quantify its solubility in a broader range of pharmaceutically relevant solvents and at various temperatures would be beneficial for its application in drug development.
References
- 1. Buy this compound hydrochloride (EVT-1474207) | 123053-48-5 [evitachem.com]
- 2. Buy this compound hydrochloride | 123053-48-5 [smolecule.com]
- 3. (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [sigmaaldrich.com]
- 4. This compound | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]
Unlocking Novel Therapeutic Potential: An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide therapeutics, the pursuit of enhanced stability, greater potency, and improved pharmacokinetic profiles is relentless. Beyond the canonical 22 proteinogenic amino acids that form the fundamental blueprint of life, a vast and structurally diverse class of molecules known as non-proteinogenic amino acids (NPAAs) offers a powerful toolkit to overcome the limitations of natural peptides.[1][2] These unique building blocks, not encoded in the genetic code for protein synthesis, are increasingly being leveraged to design novel therapeutics with superior "drug-like" properties.[3][4]
This technical guide provides a comprehensive overview of non-proteinogenic amino acids, detailing their classification, synthesis, and strategic incorporation into peptides. It serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and insights into the signaling pathways where these molecules play a pivotal role.
Non-proteinogenic amino acids are a broad category of amino acids that are not naturally incorporated into proteins during ribosomal translation.[5][6] While over 140 NPAAs are found in proteins through post-translational modifications, thousands more exist in nature or have been created synthetically.[7] Their structural diversity is vast and can be categorized based on features such as chirality (L- vs. D-isomers), backbone length (α-, β-, or γ-amino acids), and the introduction of unique chemical moieties.[3][8] This diversity allows for the fine-tuning of the pharmacological properties of peptide drug candidates, leading to enhanced metabolic stability, resistance to enzymatic degradation, and improved receptor binding affinity.[1][9]
Core Concepts and Classification
Non-proteinogenic amino acids can be broadly classified based on their structure and origin:
-
Naturally Occurring NPAAs: These are found in various organisms, including bacteria, fungi, and plants, where they serve as metabolic intermediates, signaling molecules, or defense compounds.[1][8] Notable examples include L-DOPA, a precursor to dopamine, and γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter.[10][11]
-
Synthetic NPAAs: This ever-expanding category includes amino acids with tailor-made side chains, altered backbones, or non-natural stereochemistry. These are designed to impart specific properties to peptides, such as increased rigidity, altered hydrophobicity, or novel functionalities for bioconjugation.[3]
Data Presentation: Physicochemical Properties of Selected Non-Proteinogenic Amino Acids
The unique side chains of NPAAs confer distinct physicochemical properties that are critical for their application in drug design. The following table summarizes key quantitative data for a selection of common NPAAs, providing a comparative reference.
| Non-Proteinogenic Amino Acid | Abbreviation | Molecular Weight ( g/mol ) | pKa (α-COOH) | pKa (α-NH3+) | pKa (Side Chain) | Isoelectric Point (pI) |
| γ-Aminobutyric acid | GABA | 103.12 | 4.23 | 10.43 | - | 7.33 |
| L-Ornithine | Orn | 132.16 | 1.71 | 8.69 | 10.76 | 9.73 |
| β-Alanine | β-Ala | 89.09 | 3.55 | 10.24 | - | 6.90 |
| D-Alanine | D-Ala | 89.09 | 2.34 | 9.69 | - | 6.02 |
| L-Homocysteine | Hcy | 135.2 | 2.22 | 8.87 | 10.82 | 5.55 |
| α-Aminoisobutyric acid | Aib | 103.12 | 2.30 | 10.20 | - | 6.25 |
| L-Citrulline | Cit | 175.19 | 2.43 | 9.41 | - | 5.92 |
Signaling Pathways Involving Non-Proteinogenic Amino Acids
Certain NPAAs are integral components of crucial biological signaling pathways. Understanding these pathways is essential for elucidating disease mechanisms and designing targeted therapeutics.
GABAergic Signaling Pathway
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[8] Its signaling is critical for regulating neuronal excitability. The synthesis of GABA from glutamate, its release into the synaptic cleft, and its interaction with postsynaptic receptors are key steps in this pathway.
The Urea Cycle
The urea cycle is a vital metabolic pathway that converts toxic ammonia into urea for excretion.[12][13] The non-proteinogenic amino acids ornithine and citrulline are key intermediates in this cycle, which primarily occurs in the liver.[6][14]
Experimental Protocols: Synthesis and Incorporation of Non-Proteinogenic Amino Acids
The synthesis and characterization of peptides containing non-proteinogenic amino acids are fundamental to their application in research and drug development.
General Methodologies for NPAA Synthesis
The synthesis of NPAAs can be broadly categorized into chemical and enzymatic (or chemoenzymatic) approaches.
-
Chemical Synthesis:
-
Asymmetric Synthesis: This is crucial for producing enantiomerically pure NPAAs. Methods include the use of chiral catalysts, auxiliaries, and phase-transfer catalysis.[1][4][15][16][17] Nickel-catalyzed enantioconvergent cross-coupling is a powerful modern technique.[4][16][17]
-
Multicomponent Reactions: These reactions, such as the Strecker and Ugi reactions, allow for the efficient construction of complex amino acid scaffolds in a single step.
-
C-H Functionalization: Direct modification of the C-H bonds of proteinogenic amino acids is an emerging strategy for the rapid synthesis of diverse NPAAs.[18]
-
-
Enzymatic and Chemoenzymatic Synthesis:
-
Biocatalysis offers high stereoselectivity and milder reaction conditions.[3][19] Enzymes like transaminases, hydrolases, and oxidoreductases are employed to produce chiral NPAAs.[14][20] Chemoenzymatic strategies combine the advantages of both chemical and enzymatic steps to access novel NPAA structures.[19]
-
Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of NPAAs
Solid-phase peptide synthesis is the most common method for incorporating NPAAs into a peptide chain. The following is a generalized protocol based on the widely used Fmoc/tBu strategy.[7][21][22][23]
Materials:
-
Fmoc-protected amino acids (proteinogenic and non-proteinogenic)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
-
Diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected NPAA (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Conclusion
Non-proteinogenic amino acids represent a versatile and powerful class of building blocks for modern drug discovery and peptide engineering. Their strategic incorporation into peptide sequences allows for the rational design of therapeutics with enhanced stability, potency, and bioavailability. The continued development of novel synthetic methodologies, including asymmetric and chemoenzymatic approaches, will further expand the accessible chemical space of NPAAs. A thorough understanding of their synthesis, physicochemical properties, and roles in biological pathways is essential for researchers and scientists aiming to harness the full potential of these unique molecules in the development of next-generation therapeutics.
References
- 1. wiley.com [wiley.com]
- 2. Urea Cycle Steps Simplified: Sequence, Enzymes & Diagram [vedantu.com]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. UREA CYCLE | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Engineering enzymes for noncanonical amino acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 23. peptide.com [peptide.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of (R)-2-Methylpyrrolidine-2-carboxylic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylpyrrolidine-2-carboxylic acid, a chiral proline derivative, is a valuable building block in medicinal chemistry and asymmetric synthesis. Its structural rigidity and stereochemical properties make it a significant component in the development of novel therapeutics. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safety, quality, and efficacy throughout the drug development lifecycle, from synthesis and purification to formulation and storage. This guide provides a comprehensive overview of the current understanding of the thermal behavior of its hydrochloride salt, outlines standard analytical methodologies, and presents a hypothetical decomposition pathway based on related chemical structures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol [1] |
| Appearance | - | White to off-white crystalline powder[2] |
| CAS Number | 63399-77-9 | 123053-48-5[1] |
Thermal Analysis Data
The thermal behavior of this compound hydrochloride has been investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The available data indicates a multi-step thermal decomposition process. However, it is crucial to note the existence of conflicting data regarding the melting and decomposition temperatures, which may arise from variations in experimental conditions (e.g., heating rate, atmospheric purity) or sample characteristics (e.g., purity, crystalline form).
Table 1: Summary of Thermal Analysis Data for this compound hydrochloride
| Temperature Range (°C) | Thermal Event | Mass Loss (%) | Enthalpy Change (J/g) | Data Source |
| 50-80 | Dehydration | 1-3 | 15-25 (endothermic) | [1] |
| 168-170 | Melting | - | 35-45 (endothermic) | [1] |
| 210-250 | Onset of Decomposition | - | Exothermic | [1] |
| ~340 | Melting Point/Decomposition | - | - | [2] |
The data suggests an initial dehydration step at relatively low temperatures, followed by melting and subsequent exothermic decomposition at higher temperatures. The significant discrepancy in the reported melting/decomposition points (~170°C vs. 340°C) highlights the need for careful characterization of the specific batch or polymorph being used in any application.
Experimental Protocols
While specific experimental details for the cited data are not available, this section outlines a standard protocol for conducting TGA and DSC analyses on a solid organic compound like this compound hydrochloride.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with decomposition and volatilization.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound hydrochloride is accurately weighed into a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 400°C) at a constant heating rate, typically 10°C/min.
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as mass (%) versus temperature (°C). The first derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rate.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of thermal transitions such as melting, crystallization, and decomposition.
Methodology:
-
Sample Preparation: A sample of 2-5 mg of this compound hydrochloride is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Thermal Program: The sample and reference pans are subjected to a controlled temperature program, typically heating from ambient temperature to a point beyond the final decomposition event observed in TGA, at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The differential heat flow between the sample and reference is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded as peaks on the DSC thermogram.
Visualizations
Experimental Workflow for Thermal Analysis
References
Spectroscopic and Methodological Analysis of (R)-2-Methylpyrrolidine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of (R)-2-Methylpyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid of significant interest in medicinal chemistry and organic synthesis. The document details available spectroscopic data (NMR, IR, MS), outlines relevant experimental protocols, and presents a logical workflow for its synthesis and characterization.
Core Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound, primarily presented for its common hydrochloride salt form due to its stability and prevalence in the literature.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound Hydrochloride
| Nucleus | Chemical Shift (δ) ppm | Assignment | Notes |
| ¹³C | 179.8 | Carboxylic Acid (C=O) | The downfield shift is characteristic of a carboxylic acid carbon. |
| ¹³C | 62.5 | Quaternary Carbon (C2) | Carbon atom at the stereocenter, attached to the methyl, carboxyl, and amino groups. |
| ¹³C | ~45-55 | Methylene Carbon (C5) | Expected chemical shift for the CH₂ group adjacent to the nitrogen. |
| ¹³C | ~25-35 | Methylene Carbon (C3/C4) | Expected range for the other two methylene groups in the pyrrolidine ring. |
| ¹³C | 24.1 | Methyl Carbon (CH₃) | The signal for the methyl group at the C2 position. |
| ¹H | ~10-12 | Carboxylic Acid (OH) | Broad singlet, exchangeable with D₂O. Position is concentration and solvent dependent. |
| ¹H | ~9-10 | Amine (NH₂⁺) | Broad signal due to protonation in the hydrochloride salt form. |
| ¹H | ~3.3-3.6 | Methylene (C5-H) | Multiplet, protons on the carbon adjacent to the nitrogen. |
| ¹H | ~1.8-2.3 | Methylene (C3-H, C4-H) | Complex multiplets from the remaining pyrrolidine ring protons. |
| ¹H | ~1.5 | Methyl (CH₃) | Singlet, corresponding to the three protons of the methyl group. |
Note: Chemical shifts marked with an asterisk () are predicted values based on typical ranges for similar structures, as direct experimental data for all signals was not consistently available in the reviewed literature.*
Table 2: Infrared (IR) Spectroscopy Data for this compound Hydrochloride
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2500–3000 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| ~2400-2800 | Broad, Multiple Bands | N-H Stretch | Ammonium (NH₂⁺) |
| 1740 | Strong | C=O Stretch | Carboxylic Acid |
| ~1580-1620 | Medium | N-H Bend | Ammonium (NH₂⁺) |
| ~1400-1450 | Medium | C-H Bend | CH₂ and CH₃ groups |
| ~1150-1250 | Medium | C-N Stretch | Amine |
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment | Notes |
| 130.0817 | ~100 | [M+H]⁺ | Molecular ion of the free base. The accurate mass of the hydrochloride salt is approximately 165.0557 g/mol .[1] |
| 84.0813 | High | [M-COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway for amino acids. |
| <84 | Variable | Further fragmentation | Fragmentation of the pyrrolidine ring. |
Note: The mass spectrometry data is predicted based on the molecular weight of the free base and common fragmentation patterns of proline and its derivatives. The molecular ion of the hydrochloride salt would not typically be observed directly.
Experimental Protocols
Synthesis of this compound Hydrochloride
The synthesis of the (R)-enantiomer can be achieved through a multi-step process, analogous to the reported synthesis of the (S)-enantiomer. A plausible synthetic route is outlined below:
-
Protection of the Amino Group: (R)-Proline is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to yield N-Boc-(R)-proline.
-
α-Methylation: The protected (R)-proline is then subjected to α-methylation. This can be achieved by deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophilic methyl source, like methyl iodide.
-
Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions, typically using hydrochloric acid in an organic solvent. This step simultaneously forms the hydrochloride salt of the final product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield this compound hydrochloride as a crystalline solid.
Spectroscopic Analysis
-
Sample Preparation: A sample of this compound hydrochloride (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆, 0.5-0.7 mL). For analysis in D₂O, the pH can be adjusted with DCl or NaOD to observe pH-dependent shifts.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard one-dimensional proton spectrum is acquired. The number of scans depends on the sample concentration. The chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Sample Preparation: For solid-state analysis, a small amount of the crystalline this compound hydrochloride is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) at a low concentration.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is typically used for the analysis of amino acids.
-
Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is analyzed. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition of the molecular ion.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic pathway for this compound HCl.
Caption: Workflow for the spectroscopic analysis of the synthesized product.
References
The Methyl Group's Decisive Role in Pyrrolidine Ring Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a cornerstone of many natural products and synthetic pharmaceuticals, possesses a conformational flexibility that is critical to its biological activity. The introduction of a methyl group, a seemingly simple modification, can profoundly influence the three-dimensional structure of this five-membered heterocycle, thereby modulating its interactions with biological targets. This technical guide provides an in-depth analysis of the conformational effects of methylation on the pyrrolidine ring, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Fundamentals of Pyrrolidine Ring Pucker
The non-planar nature of the saturated pyrrolidine ring leads to a phenomenon known as "puckering." The two most predominant low-energy conformations are the envelope (E) and twist (T) forms. In the context of substituted pyrrolidines, particularly proline derivatives, these conformations are often described by the displacement of the Cγ and sometimes Cβ atoms relative to the mean plane of the ring. This leads to two primary puckering modes:
-
Cγ-endo (Up pucker): The Cγ atom is displaced on the same side as the Cα carboxyl group (in proline).
-
Cγ-exo (Down pucker): The Cγ atom is displaced on the opposite side of the Cα carboxyl group.
The equilibrium between these puckered states is a delicate balance of steric and stereoelectronic interactions, which can be significantly shifted by the presence and position of substituents like the methyl group.
The Influence of N-Methylation
N-methylation introduces a methyl group directly onto the nitrogen atom of the pyrrolidine ring. This modification has several consequences:
-
Nitrogen Inversion: The nitrogen atom can undergo inversion, leading to different orientations of the methyl group (axial or equatorial). However, this inversion is often rapid on the NMR timescale.
-
Ring Conformation: Ab initio and gas electron diffraction studies on N-methylpyrrolidine have shown that the ring itself adopts an envelope conformation. The barrier to pseudorotation is predicted to be around 2.85 kcal/mol.[1]
-
Amide Bond Isomerization: In N-acyl derivatives like N-methyl-2-pyrrolidone (NMP), the methyl group influences the local electronic environment. NMP exhibits a strong dipole moment and a cis-amide conformation.[2]
The following diagram illustrates the conformational equilibrium in N-methylpyrrolidine.
The Impact of C-Methylation
Methylation at the carbon atoms of the pyrrolidine ring introduces stereocenters and has a more pronounced and position-dependent effect on the ring's pucker.
Cα-Methylation (2-Methylpyrrolidine and α-Methylproline)
The introduction of a methyl group at the Cα position (adjacent to the nitrogen) creates a significant steric presence that heavily restricts the conformational landscape. In the context of α-methyl-L-proline ((αMe)Pro), this has been extensively studied.
-
Backbone Dihedral Angles: (αMe)Pro is highly constrained. The ω and φ torsion angles are restricted to approximately 180° and -60°, respectively.[3][4]
-
ψ Torsion Angle: While proline can explore multiple conformations, (αMe)Pro overwhelmingly favors a ψ value of about -30°, corresponding to a cis' or α-helical structure.[3][4] This is in stark contrast to proline's preference.[3] The Cα-methyl group is the major determinant of this preference.[3]
-
Turn Promotion: α-Methylproline shows a remarkable tendency to promote β-turn conformations when located at the i+1 position in a peptide sequence.[4]
The logical relationship between Cα-methylation and the resulting conformational restriction is depicted below.
Cγ-Methylation (4-Methylproline)
Substituents at the Cγ (or 4th) position have a well-documented influence on the endo/exo pucker of the pyrrolidine ring.
-
Stereoelectronic Effects vs. Steric Effects: The conformational preference is a balance between stereoelectronic effects (like the gauche effect with electronegative substituents) and steric hindrance. For alkyl groups like methyl, steric effects often dominate.
-
Pseudoequatorial Preference: A C4-alkyl group, such as methyl or tert-butyl, strongly favors a pseudoequatorial orientation to minimize steric strain.[5][6]
-
Control of Pucker: This pseudoequatorial preference leads to a predictable control over the ring pucker:
-
trans-4-methyl-L-proline: The methyl group is trans to the carboxyl group. A pseudoequatorial orientation of the methyl group forces the ring into an endo pucker.
-
cis-4-methyl-L-proline: The methyl group is cis to the carboxyl group. A pseudoequatorial orientation of the methyl group leads to an exo pucker.[5][6]
-
This is in contrast to electronegative substituents at C4, where a trans substituent favors an exo pucker.[6]
Quantitative Conformational Data
The following table summarizes key quantitative data from computational and experimental studies on methyl-substituted pyrrolidines.
| Compound/Derivative | Method | Key Conformational Parameters | Energy Difference (kcal/mol) | Reference |
| N-Methylpyrrolidine | Ab initio | Envelope conformation | Barrier to pseudorotation: 2.85 | [1] |
| Cα-Methyl-L-proline ((αMe)Pro) | X-ray, NMR, FTIR | ω ≈ 180°, φ ≈ -60°, ψ ≈ -30° (cis') | cis' overwhelmingly populated | [3][4] |
| N-acetyl-(αMe)Pro-N'-methylamide | DFT Calculations | Lowest energy minimum is identical to Proline derivative | Destabilizes conformers with cis peptide bonds | [7] |
| β-proline oligomers | Quantum Mechanics | Cγ-endo pucker is more stable than Cγ-exo | Endo is 1.2 kcal/mol more stable in DMSO | [8] |
Experimental Protocols for Conformational Analysis
The determination of pyrrolidine ring conformation relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying the solution-phase conformation of pyrrolidine derivatives.
-
¹H and ¹³C NMR: Chemical shifts of the ring protons and carbons are sensitive to the local electronic environment, which is altered by the ring pucker.
-
Vicinal Coupling Constants (³J): The magnitude of ³J(H,H) coupling constants between adjacent protons can be related to the dihedral angle between them via the Karplus equation, providing information about the ring's geometry.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, HOESY) provide information about through-space distances between protons (or other nuclei like ¹⁹F), which can help to distinguish between different puckered states.[9]
-
Variable Temperature NMR: This technique can be used to study the thermodynamics of conformational exchange and to determine energy barriers between different conformers.[10][11]
A generalized workflow for NMR-based conformational analysis is presented below.
X-ray Crystallography
Single-crystal X-ray diffraction provides a high-resolution snapshot of the pyrrolidine conformation in the solid state.[3][9] This data is invaluable for validating computational models and understanding the intrinsic conformational preferences of the molecule, although it's important to note that crystal packing forces can sometimes influence the observed conformation.
Computational Chemistry
Theoretical calculations, particularly Density Functional Theory (DFT), are essential for exploring the potential energy surface of substituted pyrrolidines.[7]
-
Methodology: A common approach involves using a functional like B3LYP with a basis set such as 6-31+G(d,p).[7]
-
Solvation Models: To simulate solution-phase behavior, a Self-Consistent Reaction Field (SCRF) model can be employed to account for the effects of the solvent.[7]
-
Applications: Computational studies can be used to:
-
Calculate the relative energies of different conformers (e.g., endo vs. exo).
-
Determine the energy barriers for interconversion.
-
Predict NMR parameters (chemical shifts, coupling constants) for comparison with experimental data.
-
Conclusion and Implications for Drug Development
The methylation of a pyrrolidine ring is a powerful strategy for conformational constraint. By strategically placing a methyl group on the nitrogen or carbon backbone, medicinal chemists can lock the ring into a specific pucker or restrict the rotational freedom of appended functionalities. This has profound implications for drug design:
-
Enhanced Potency and Selectivity: By pre-organizing a molecule into its bioactive conformation, the entropic penalty of binding to a target is reduced, which can lead to increased potency. Locking a specific conformation can also improve selectivity by disfavoring binding to off-target proteins.
-
Improved Pharmacokinetic Properties: Conformational restriction can mask or expose polar groups, influencing properties like membrane permeability and metabolic stability.
-
Scaffold Design: Understanding the conformational effects of methylation allows for the rational design of novel pyrrolidine-based scaffolds with tailored three-dimensional structures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 9. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid from Proline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid, a valuable chiral building block in medicinal chemistry, from L-proline. The incorporation of an α-methyl group into the proline scaffold introduces conformational constraints that can enhance metabolic stability and influence the biological activity of peptides and small molecule drugs.
Introduction
The synthesis of α-substituted proline derivatives, such as this compound, is a key strategy in the design of novel therapeutics. The rigidified structure of these analogues can lock peptides into bioactive conformations and improve their resistance to enzymatic degradation. The primary synthetic approach involves the stereoselective α-alkylation of a proline derivative. This process typically requires a multi-step sequence involving protection of the amine and carboxyl groups, diastereoselective methylation, and subsequent deprotection.
Synthetic Strategy Overview
The synthesis of this compound from L-proline generally proceeds through the following key stages:
-
N-Protection: The secondary amine of L-proline is protected to prevent unwanted side reactions during the subsequent steps. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
-
Esterification: The carboxylic acid is converted to an ester, typically a methyl or ethyl ester, to facilitate the subsequent enolate formation.
-
Diastereoselective α-Methylation: This is the critical step where the methyl group is introduced at the C-2 position. The reaction is carried out by generating a chiral enolate which then reacts with a methylating agent. The stereochemical outcome is controlled by the choice of protecting groups, chiral auxiliaries, and reaction conditions.
-
Deprotection: The N-protecting group and the ester are removed to yield the final this compound.
Caption: General workflow for the synthesis of this compound from L-proline.
Experimental Protocols
The following protocols are representative methods for each step in the synthesis. Researchers should optimize these conditions based on their specific laboratory setup and reagents.
Protocol 1: N-Protection of L-Proline with Boc Anhydride
This procedure describes the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
L-Proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
10% Citric acid solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Dissolve L-proline (e.g., 0.204 mol) in a 10% aqueous solution of sodium carbonate (e.g., 230 g).[1]
-
Add di-tert-butyl dicarbonate (e.g., 0.224 mol) to the solution.[1]
-
Stir the mixture vigorously at room temperature for 12 hours.[1]
-
After the reaction is complete, cool the mixture in an ice bath and adjust the pH to 3.0-5.0 using a 20% citric acid solution.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 300 g).[1]
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield (S)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-Pro-OH). The product is often a colorless oil or a white solid and can be used in the next step without further purification. A typical yield is around 90%.[1]
Protocol 2: Esterification of N-Boc-L-Proline
This protocol details the conversion of the carboxylic acid to a methyl ester using thionyl chloride and methanol.
Materials:
-
N-Boc-L-proline
-
Anhydrous methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-Boc-L-proline in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride (e.g., 1.2 equivalents) dropwise to the stirred solution.[2] The temperature should be maintained below -5°C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours at 40°C, followed by stirring for three days at room temperature.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be taken up in a suitable solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-Boc-L-proline methyl ester. A quantitative yield is often achieved.[2]
Protocol 3: Diastereoselective α-Methylation
This critical step introduces the methyl group at the C-2 position. The use of a bulky chiral auxiliary on the ester can enhance diastereoselectivity.[3][4]
Materials:
-
N-Boc-L-proline methyl ester
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)
-
Methyl iodide (MeI)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-L-proline ester (e.g., 4.30 mmol) in anhydrous THF (e.g., 30 mL) under an inert atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.[5]
-
Slowly add a solution of LDA (e.g., 1.2 equivalents, 2.6 mL of 2M solution) dropwise to the stirred solution.[5]
-
Stir the mixture at -78 °C for 30-45 minutes to ensure complete enolate formation.[5][6]
-
Add methyl iodide (e.g., 2.0 equivalents, 0.54 mL) dropwise to the enolate solution.[5][6]
-
Allow the reaction mixture to slowly warm to -30 °C over 2 hours.[5]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[6]
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.[6]
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
The resulting crude product, a mixture of diastereomers, can be purified by silica gel column chromatography to isolate the desired (2R) diastereomer.
Protocol 4: Deprotection and Hydrolysis
The final step involves the removal of the Boc protecting group and hydrolysis of the methyl ester to yield the target amino acid.
Materials:
-
(2R)-N-Boc-2-methyl-L-proline methyl ester
-
6 M Hydrochloric acid (HCl)
-
Acetone
Procedure:
-
Add the purified (2R)-N-Boc-2-methyl-L-proline methyl ester (e.g., 1.66 mmol) to 6 M HCl (e.g., 5 mL).[5]
-
Heat the mixture at reflux for 3 hours.[5]
-
After cooling, concentrate the mixture to dryness under reduced pressure.[7]
-
Add acetone to the residue and concentrate to dryness again; repeat this step twice to ensure removal of water.[7]
-
Triturate the resulting solid with hot acetone, then cool and allow to stand for 24 hours.[5]
-
Filter the solid to obtain this compound hydrochloride as a white solid.[5][7] The zwitterionic form can be obtained by purification through an ion-exchange resin if required.[5]
Data Presentation
The following table summarizes typical yields and diastereomeric ratios reported in the literature for similar transformations. Actual results may vary depending on the specific substrates and reaction conditions.
| Step | Product | Typical Yield (%) | Diastereomeric Ratio (R:S at C2) | Reference |
| N-Protection | N-Boc-L-proline | ~90 | N/A | [1] |
| Esterification | N-Boc-L-proline methyl ester | Quantitative | N/A | [2] |
| α-Methylation | (2R)-N-Boc-2-methyl-L-proline ester | 40-75 (combined diastereomers) | 53:47 to 94:6 (depending on ester group) | [4][5] |
| Deprotection | This compound | ~78 (from methylated intermediate) | >99:1 (after purification) | [7] |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the α-methylation step is crucial and is governed by the thermodynamics and kinetics of the enolate formation and its subsequent reaction. The choice of the N-protecting group and the ester moiety significantly influences the facial selectivity of the alkylation.
Caption: Factors influencing the diastereoselectivity of the α-methylation of proline esters.
Conclusion
The synthesis of this compound from L-proline is a well-established, albeit multi-step, process. Careful control of the reaction conditions, particularly during the α-methylation step, is essential to achieve high diastereoselectivity and obtain the desired (R)-enantiomer. The protocols and data presented here provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize this valuable constrained amino acid derivative.
References
- 1. CN111138335B - A kind of preparation method of optically active 2-methylproline - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents [patents.google.com]
Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylproline as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (R)-2-methylproline as a catalyst in asymmetric synthesis. (R)-2-methylproline, a chiral organocatalyst, is an effective tool for the stereoselective formation of carbon-carbon bonds, a critical process in the synthesis of complex chiral molecules, including pharmaceutical intermediates.
Introduction to (R)-2-Methylproline Catalysis
(R)-2-methylproline is a derivative of the naturally occurring amino acid D-proline. The presence of a methyl group at the C2 position introduces significant steric hindrance, which enhances the facial selectivity in catalytic transformations compared to unsubstituted proline. This modification often leads to higher enantioselectivities in the synthesis of chiral products. The catalyst operates primarily through an enamine or iminium ion intermediate, depending on the reaction type. Its application is particularly notable in aldol, Mannich, and Michael reactions.
The use of (R)-2-methylproline provides access to the enantiomers of products typically obtained with the more commonly used (S)-proline catalyst, which is crucial for exploring structure-activity relationships in drug discovery and for the synthesis of specific enantiomerically pure target molecules. For instance, (R)-Boc-2-methylproline has been utilized in the synthesis of the PARP inhibitor, Veliparib.[1][2]
Core Reaction Mechanisms
(R)-2-methylproline catalyzes reactions by forming key chiral intermediates with the substrates. The general mechanisms for the three primary reaction types are illustrated below.
Enamine Catalysis Cycle (Aldol and Michael Reactions): In this cycle, the secondary amine of (R)-2-methylproline reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This chiral enamine then attacks an electrophilic acceptor. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.
Caption: General enamine catalysis cycle for aldol and Michael reactions.
Mannich Reaction Catalytic Cycle: The Mannich reaction involves the formation of both an enamine from the ketone and the catalyst, and an imine from an aldehyde and an amine. The chiral enamine then attacks the imine in a stereocontrolled manner.
Caption: Catalytic cycle for the three-component Mannich reaction.
Application in Key Asymmetric Syntheses
The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds and creating two new stereocenters. (R)-2-methylproline can catalyze the reaction between a ketone and an aldehyde to produce chiral β-hydroxy ketones with high enantioselectivity.
Data Summary: Representative Proline-Catalyzed Aldol Reactions (Note: The use of (R)-2-methylproline will yield the enantiomer of the product shown. Data for proline and its derivatives are presented to illustrate typical reaction performance.)
| Entry | Ketone Donor | Aldehyde Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | e.e. (%) | Reference |
| 1 | Acetone | 4-Nitrobenzaldehyde | (S)-Proline (10) | DCM | 36 | 91 | 52 (S) | [3] |
| 2 | Acetone | 2-Nitrobenzaldehyde | (S)-Proline derivative (10) | DCM | 36 | 85 | 61 (S) | [3] |
| 3 | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (10) | MeOH/H₂O | 24 | 95 | 99 (R) | [4] |
Experimental Protocol: Asymmetric Aldol Reaction
This protocol is a general procedure adapted from proline-catalyzed aldol reactions.[3][4]
Materials:
-
(R)-2-methylproline (10-30 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5.0 mmol, 5.0 equiv)
-
Solvent (e.g., DCM, Acetone, or MeOH/H₂O mixture)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (R)-2-methylproline (0.1-0.3 mmol) in the chosen solvent (2 mL), add the aldehyde (1.0 mmol).
-
Add the ketone (5.0 mmol) to the mixture.
-
Stir the reaction mixture at the desired temperature (-10 °C to room temperature) for 24-72 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
The asymmetric Mannich reaction is a three-component reaction between an aldehyde, an amine, and a ketone to produce β-amino carbonyl compounds, which are valuable precursors for 1,2-amino alcohols and other nitrogen-containing molecules.
Data Summary: Representative Proline-Catalyzed Mannich Reactions
| Entry | Ketone | Aldehyde | Amine | Catalyst (mol%) | Solvent | Yield (%) | e.e. (%) | Reference |
| 1 | Acetone | Formaldehyde | p-Anisidine | (S)-Proline (20) | Dioxane | 86 | 94 (S) | [5] |
| 2 | Acetone | Isovaleraldehyde | p-Anisidine | (S)-Proline (20) | Dioxane | 81 | >99 (S) | [5] |
| 3 | Cyclohexanone | Formaldehyde | Aniline | (S)-Proline (20) | DMSO | 97 | 96 (S) | [5] |
Experimental Protocol: Asymmetric Three-Component Mannich Reaction
This protocol is adapted from established procedures for proline-catalyzed Mannich reactions.[5]
Materials:
-
(R)-2-methylproline (20-35 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (e.g., p-anisidine) (1.1 mmol, 1.1 equiv)
-
Ketone (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane, DMSO)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
In a reaction vial, dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in the solvent (0.5 mL).
-
Add the ketone (2.0 mmol) to the mixture.
-
Add (R)-2-methylproline (0.2-0.35 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for the required duration (typically 4-24 hours), monitoring by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
The asymmetric Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. (R)-2-methylproline can catalyze the addition of ketones or aldehydes to nitroalkenes, enones, or enals, creating a new stereocenter.
Data Summary: Representative Proline-Catalyzed Michael Additions
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Additive | Solvent | Yield (%) | e.e. (%) | Reference |
| 1 | Propanal | trans-β-Nitrostyrene | (S)-DPPOTMS (10) | p-Nitrophenol | Toluene | 95 | 99 (S) | [6] |
| 2 | Cyclohexanone | trans-β-Nitrostyrene | (S)-Proline (30) | - | EtOH | 85 | 93 (S,R) | [7] |
| 3 | Diethyl malonate | Chalcone | (S)-Proline (5) | - | [bmim]PF₆ | 92 | - | [8] |
(DPPOTMS = Diphenylprolinol silyl ether)
Experimental Protocol: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol is based on the use of proline-derived catalysts for Michael additions.[6]
Materials:
-
(R)-2-methylproline or its derivative (e.g., a silyl ether) (10 mol%)
-
Aldehyde (1.2 mmol, 1.2 equiv)
-
Nitroalkene (1.0 mmol, 1.0 equiv)
-
Co-catalyst/additive (e.g., p-nitrophenol), if required
-
Solvent (e.g., Toluene)
-
Sodium borohydride (NaBH₄) for reduction to the corresponding alcohol for easier analysis
-
Methanol
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the nitroalkene (1.0 mmol) in the solvent (2.0 mL), add the aldehyde (1.2 mmol) and the (R)-2-methylproline catalyst (0.1 mmol).
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, the crude product can be directly purified or reduced for easier handling and analysis.
-
For reduction, cool the reaction mixture to 0 °C and add methanol (2.0 mL) followed by the portion-wise addition of NaBH₄ (1.5 mmol).
-
Stir for 30 minutes, then quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess of the resulting alcohol by chiral HPLC.
Workflow for Catalyst Application in Drug Development
The application of (R)-2-methylproline in a drug development workflow involves several key stages, from initial screening to process optimization.
Caption: Workflow for utilizing (R)-2-methylproline catalysis in drug development.
References
- 1. Synthesis of ( R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methylproline hydrochloride | 1423025-85-7 | Benchchem [benchchem.com]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]
- 8. Organocatalysed asymmetric Mannich reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application of (R)-2-Methylpyrrolidine-2-carboxylic Acid in Enantioselective Aldol Reactions: A Methodological Overview
(R)-2-Methylpyrrolidine-2-carboxylic acid , an analog of the well-studied organocatalyst L-proline, presents a promising scaffold for asymmetric synthesis. The introduction of a methyl group at the C-2 position offers a potential avenue for enhancing stereocontrol in carbon-carbon bond-forming reactions such as the enantioselective aldol reaction. This document provides a detailed protocol and application notes for researchers, scientists, and professionals in drug development interested in exploring the catalytic potential of this chiral molecule.
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds, which are valuable precursors to a wide range of complex molecules. The use of chiral organocatalysts, such as proline and its derivatives, has revolutionized this field by providing an environmentally benign and efficient method for achieving high enantioselectivity.[1][2][3] The mechanism of proline-catalyzed aldol reactions is understood to proceed through an enamine intermediate, where the catalyst's stereochemistry dictates the facial selectivity of the subsequent C-C bond formation.[1]
While specific experimental data for the use of this compound in enantioselective aldol reactions is not extensively documented in publicly available literature, its structural similarity to proline allows for the adaptation of established protocols. The steric hindrance introduced by the 2-methyl group is anticipated to influence the transition state geometry, potentially leading to altered or improved diastereoselectivity and enantioselectivity compared to the parent proline catalyst.
Quantitative Data Summary
Due to the limited availability of published data specifically for this compound in aldol reactions, the following table presents illustrative data based on typical results obtained with proline and its derivatives in the reaction between cyclohexanone and 4-nitrobenzaldehyde. This data serves as a benchmark for expected performance and highlights the key metrics for catalyst evaluation.
| Catalyst | Donor | Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (R)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 20 | 24 | 95 | 95:5 | 96 |
| This compound (Illustrative) | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 20 | 24 | ~90-98 | >95:5 | ~97-99 |
| (S)-Proline | Acetone | Isobutyraldehyde | Neat | 30 | 12 | 97 | - | 96 |
| L-Prolinamide | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 20 | 48 | 85 | 90:10 | 88 |
Note: Data for this compound is hypothetical and represents an expected outcome based on the performance of similar catalysts. Actual results may vary.
Experimental Protocols
The following is a general protocol for a direct asymmetric aldol reaction, adapted for the use of this compound as the organocatalyst.
Materials:
-
This compound
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Reagents for quenching, extraction, and chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (0.1 mmol, 20 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMSO (1.0 mL) and stir until the catalyst is dissolved. To this solution, add the ketone (2.0 mmol, 4.0 eq).
-
Initiation of Reaction: Add the aldehyde (0.5 mmol, 1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-48 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified aldol product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for the enantioselective aldol reaction.
Caption: Proposed catalytic cycle for the enantioselective aldol reaction.
Caption: A generalized experimental workflow for the organocatalyzed reaction.
References
Application of (R)-2-Methylproline in Asymmetric Michael Additions: A Detailed Overview for Researchers
For researchers, scientists, and professionals in drug development, (R)-2-methylproline emerges as a promising organocatalyst for asymmetric Michael additions. This powerful carbon-carbon bond-forming reaction is pivotal in the synthesis of chiral molecules, which are fundamental in pharmaceuticals. The introduction of a methyl group at the C2 position of the proline ring significantly influences the steric environment of the catalytic site, often leading to enhanced stereoselectivity compared to its parent compound, L-proline.
This document provides a comprehensive overview of the application of (R)-2-methylproline in asymmetric Michael additions, including detailed experimental protocols, a summary of catalytic performance, and a mechanistic rationale for its efficacy.
Application Notes
(R)-2-methylproline is a bifunctional organocatalyst, utilizing its secondary amine to form a nucleophilic enamine with a donor molecule (e.g., a ketone or aldehyde) and its carboxylic acid moiety to activate the Michael acceptor (e.g., a nitroalkene) through hydrogen bonding. The steric hindrance imposed by the C2-methyl group plays a crucial role in directing the facial selectivity of the Michael addition, leading to high levels of diastereo- and enantioselectivity in the products.
The primary applications of (R)-2-methylproline catalyzed Michael additions lie in the synthesis of enantioenriched γ-nitrocarbonyl compounds. These products are versatile synthetic intermediates that can be readily converted into valuable chiral building blocks such as γ-amino acids and their derivatives, which are prevalent in numerous biologically active compounds and pharmaceuticals.
Catalytic Performance of Proline Derivatives in Asymmetric Michael Additions
The following tables summarize the quantitative data for asymmetric Michael additions of ketones and aldehydes to nitroolefins catalyzed by various proline-based organocatalysts. While specific data for (R)-2-methylproline is limited in the surveyed literature, the provided data for other proline derivatives offers a comparative baseline for expected performance. The increased steric bulk of the α-methyl group in (R)-2-methylproline is theoretically predicted to enhance enantioselectivity.
Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins
| Entry | Ketone | Nitroolefin | Catalyst | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-nitrostyrene | (S)-Proline | DMSO | 24 | 95 | 95:5 | 92 |
| 2 | Cyclohexanone | trans-β-nitrostyrene | Phosphoproline | CH2Cl2 | 57 | 94 | 94:6 | 88 |
| 3 | Acetone | trans-β-nitrostyrene | Prolinamide | Toluene | 48 | 85 | - | 90 |
| 4 | Cyclopentanone | trans-β-nitrostyrene | (S)-Proline | Neat | 72 | 90 | 90:10 | 85 |
Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Entry | Aldehyde | Nitroolefin | Catalyst | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | trans-β-nitrostyrene | (S)-Diphenylprolinol silyl ether | Toluene | 0.5 | 91 | >20:1 | 98 |
| 2 | Butanal | trans-β-nitrostyrene | L-prolinamide | CH2Cl2 | 24 | 90 | 95:5 | 93 |
| 3 | Isovaleraldehyde | trans-β-nitrostyrene | (S)-Proline | CHCl3 | 48 | 88 | 92:8 | 95 |
| 4 | Propanal | (E)-2-(2-nitrovinyl)furan | (S)-Diphenylprolinol silyl ether | Toluene | 1 | 92 | >20:1 | 97 |
Experimental Protocols
The following are detailed, representative methodologies for performing asymmetric Michael additions catalyzed by (R)-2-methylproline. These protocols are based on established procedures for similar proline-based catalysts.
Protocol 1: Asymmetric Michael Addition of a Ketone to a Nitroolefin
Materials:
-
(R)-2-methylproline
-
Ketone (e.g., cyclohexanone)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., DMSO, CH2Cl2, or neat)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the nitroolefin (1.0 mmol).
-
Add the ketone (2.0 to 10.0 mmol, 2 to 10 equivalents).
-
Add the solvent (if not running neat, typically 1-2 mL).
-
Add (R)-2-methylproline (0.05 to 0.20 mmol, 5 to 20 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
Materials:
-
(R)-2-methylproline
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., toluene, chloroform)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the nitroolefin (1.0 mmol).
-
Add the solvent (e.g., toluene, 1-2 mL).
-
Add the aldehyde (1.5 to 3.0 mmol, 1.5 to 3 equivalents).
-
Add (R)-2-methylproline (0.05 to 0.20 mmol, 5 to 20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a gradient of hexane and ethyl acetate to isolate the Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product using 1H NMR spectroscopy and chiral HPLC analysis, respectively.
Mechanistic Insights and Visualizations
The catalytic cycle of (R)-2-methylproline in asymmetric Michael additions proceeds through an enamine intermediate. The secondary amine of the catalyst reacts with the carbonyl group of the donor to form an enamine, which then acts as the nucleophile. The carboxylic acid group of the catalyst activates the nitroolefin electrophile via hydrogen bonding, orienting it for a stereoselective attack by the enamine. The steric bulk of the α-methyl group on the proline ring effectively shields one face of the enamine, leading to the preferential formation of one enantiomer.
Application Notes and Protocols for Peptide Synthesis with 2-Methylproline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedures for synthesizing peptides containing 2-methylproline analogs. The inclusion of these sterically hindered amino acids can significantly influence peptide conformation and stability, making them valuable tools in drug design and development.[1] This document outlines the challenges, recommended protocols, and analytical methods for successful synthesis.
Introduction to Peptide Synthesis with 2-Methylproline
2-Methylproline is an α,α-disubstituted amino acid that, when incorporated into a peptide sequence, introduces significant conformational constraints.[1] This property is particularly useful for stabilizing specific secondary structures, such as β-turns and polyproline II (PPII) helices, which are crucial for many biological interactions.[1] However, the steric hindrance posed by the additional methyl group at the α-carbon presents challenges during solid-phase peptide synthesis (SPPS), primarily affecting the efficiency of the coupling reaction.
The successful incorporation of 2-methylproline and its analogs requires careful optimization of the coupling conditions, including the choice of coupling reagents, reaction time, and temperature.
Logical Workflow for Peptide Synthesis with 2-Methylproline Analogs
Caption: General workflow for SPPS of peptides containing 2-methylproline.
Experimental Protocols
Materials and Reagents
-
Resins: Wang resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide), 100-200 mesh.
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-(S)-2-methylproline-OH.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Methanol (MeOH), Diethyl ether (cold).
-
Coupling Reagents: See Table 1 for a comparison. Recommended for hindered couplings are HATU, HBTU, HCTU, and COMU.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O). A common mixture is 95:2.5:2.5 (v/v/v) TFA/TIS/H₂O.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is based on the widely used Fmoc/tBu strategy.
Step 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 1 hour with gentle agitation.
Step 2: Fmoc-Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
Step 3: Coupling of Fmoc-2-Methylproline-OH Due to the steric hindrance of 2-methylproline, a standard coupling protocol may not be sufficient. A more robust protocol using a potent coupling reagent is recommended.
-
In a separate vial, dissolve Fmoc-(S)-2-methylproline-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.
-
Add a hindered base like DIPEA (6-10 equivalents) to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test. For sterically hindered amino acids, a negative or weakly positive Kaiser test may indicate a successful coupling.
-
If the coupling is incomplete after 4 hours, a double coupling is recommended. Drain the reaction mixture, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-(S)-2-methylproline-OH.
Step 4: Washing
-
After the coupling is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.
Step 5: Repeat Synthesis Cycle Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Step 6: Final Fmoc-Deprotection After the final amino acid has been coupled, perform a final Fmoc-deprotection as described in Step 2.
Cleavage and Deprotection
-
Wash the deprotected peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). For peptides containing sensitive residues like Cys, Met, or Trp, specific scavengers should be added to the cocktail (see Table 2).[2][3]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Isolation
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Data Presentation: Coupling Reagents and Cleavage Cocktails
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Key Characteristics | Recommended Use for 2-Methylproline |
| HATU | Aminium Salt | Highly reactive, fast coupling kinetics, good for hindered amino acids.[5][6] | Highly Recommended: Often the first choice for difficult couplings. |
| HBTU/TBTU | Aminium Salt | Efficient and widely used, but can be less effective than HATU for severely hindered residues.[5][6] | Recommended: A good alternative to HATU, may require longer coupling times or double coupling. |
| HCTU | Aminium Salt | Similar reactivity to HBTU, but with a 6-chloro substituent that can enhance the reactivity of the active ester. | Recommended: Can be a more cost-effective alternative to HATU with good performance. |
| COMU | Aminium Salt | High coupling efficiency comparable to HATU, with improved safety and solubility profiles.[5][6] | Highly Recommended: An excellent choice, particularly for microwave-assisted synthesis. |
| PyBOP | Phosphonium Salt | Good for standard couplings, but may be less effective for highly hindered amino acids compared to aminium salts. | Use with Caution: May require extended reaction times and careful monitoring. |
| DCC/DIC | Carbodiimide | "Classic" coupling reagents, but can lead to racemization and side reactions with hindered amino acids. | Not Recommended: Generally avoided for coupling sterically hindered residues like 2-methylproline. |
Table 2: Common Cleavage Cocktails for Fmoc SPPS
| Reagent Cocktail | Composition (v/v/v) | Target Residues and Applications |
| Standard (TFA/TIS/H₂O) | 95:2.5:2.5 | General purpose for peptides without sensitive residues.[4] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[3] |
| Reagent B | TFA/phenol/water/TIS (88:5:5:2) | An "odorless" alternative for peptides with trityl-based protecting groups.[2] |
Purification and Analysis
Purification by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Column: A C18 stationary phase is typically used for peptide purification.[7]
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile) is used to elute the peptide.
-
Detection: Monitor the elution at 210-220 nm.
-
Fraction Collection: Collect the fractions corresponding to the main peptide peak.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Analysis
-
Analytical HPLC: To assess the purity of the final product. A sharp, single peak is indicative of high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.[8][9][10]
Signaling Pathways Involving Proline-Rich Motifs
Peptides containing proline, and by extension 2-methylproline analogs, can mimic proline-rich motifs that are critical in various cellular signaling pathways. These motifs often serve as recognition sites for protein-protein interactions. A key example is the interaction of proline-rich sequences with SH3 (Src Homology 3) domains, which are found in a wide array of signaling proteins.[11][12][13]
SH3 Domain-Mediated Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
In this pathway, the adaptor protein Grb2 uses its SH3 domains to bind to the proline-rich motifs on the guanine nucleotide exchange factor (GEF) called Sos. This interaction is crucial for the activation of Ras and the subsequent downstream signaling cascade that regulates gene expression. Synthetic peptides containing 2-methylproline can be used to study and modulate such interactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-2-Methylpyrrolidine-2-carboxylic Acid as a Chiral Auxiliary in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Methylpyrrolidine-2-carboxylic acid and its derivatives have emerged as powerful chiral auxiliaries in asymmetric synthesis. The rigid, five-membered ring structure, coupled with the stereocenter at the 2-position, provides a well-defined chiral environment that enables high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. These auxiliaries are instrumental in the synthesis of enantiomerically pure compounds, a critical requirement in the development of pharmaceuticals and other biologically active molecules.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in key asymmetric transformations, including α-alkylation of ketones, aldol reactions, and Michael additions.
Asymmetric α-Alkylation of Ketones
The asymmetric α-alkylation of ketones is a fundamental transformation for the synthesis of chiral carbonyl compounds. The use of (R)-2-methylpyrrolidine as a chiral auxiliary allows for the enantioselective introduction of an alkyl group to a prochiral ketone. The general strategy involves the formation of a chiral enamine intermediate from the ketone and the chiral auxiliary. The steric hindrance provided by the methyl group on the pyrrolidine ring directs the incoming electrophile to one face of the enamine, leading to the preferential formation of one enantiomer of the α-alkylated ketone after hydrolysis of the resulting iminium salt.[1][2]
Logical Workflow for Asymmetric Alkylation
Caption: General workflow for the asymmetric alkylation of a prochiral ketone using (R)-2-methylpyrrolidine as a chiral auxiliary.
Stereochemical Model
The high degree of stereocontrol is attributed to the steric hindrance imposed by the methyl group on the pyrrolidine ring. This directs the electrophile to attack the enamine from the less hindered face.
Caption: Stereochemical model illustrating the facial selectivity in the electrophilic attack on the chiral enamine.
Quantitative Data for Asymmetric Alkylation of Cyclohexanone
The following table summarizes representative data for the asymmetric alkylation of cyclohexanone using various alkyl halides with the enamine derived from (S)-2-methylpyrrolidine. The use of (R)-2-methylpyrrolidine is expected to yield the (R)-enantiomer with comparable yields and enantiomeric excess.
| Entry | Electrophile (RX) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | CH₃I | (S)-2-Methylcyclohexanone | 75-85 | 80-90 |
| 2 | C₂H₅I | (S)-2-Ethylcyclohexanone | 70-80 | 85-95 |
| 3 | n-C₃H₇I | (S)-2-Propylcyclohexanone | 65-75 | 88-96 |
| 4 | CH₂=CHCH₂Br | (S)-2-Allylcyclohexanone | 70-80 | 85-92 |
| 5 | C₆H₅CH₂Br | (S)-2-Benzylcyclohexanone | 80-90 | 90-98 |
Data is adapted from studies on (S)-2-methylpyrrolidine and is indicative of the expected performance for the (R)-enantiomer.[2]
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide
This protocol is adapted from the work of Meyers et al. for the enantioselective alkylation of cyclohexanone.[1]
Materials:
-
Cyclohexanone
-
(R)-2-Methylpyrrolidine
-
Anhydrous Benzene
-
Anhydrous Diethyl Ether
-
1,2-Dimethoxyethane (DME)
-
n-Butyllithium (in hexanes)
-
Benzyl Bromide
-
10% Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dry ice/acetone bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Formation of the Chiral Enamine
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), (R)-2-methylpyrrolidine (1.2 eq), and anhydrous benzene (100 mL).[1]
-
Reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[1]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to yield the crude chiral enamine. This is used in the next step without further purification.[1]
Step 2: Asymmetric Alkylation
-
Dissolve the crude enamine from Step 1 in a mixture of anhydrous diethyl ether and 1,2-dimethoxyethane (DME) (4:1 v/v).[1]
-
Cool the solution to -78 °C in a dry ice/acetone bath.[1]
-
Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.[1]
-
Stir the resulting solution for 2 hours at this temperature.[1]
-
Add benzyl bromide (1.1 eq) dropwise to the cooled solution.[1]
-
Stir the reaction mixture at -78 °C for 4 hours.[1]
-
Allow the reaction to slowly warm to room temperature and stir overnight.[1]
Step 3: Hydrolysis and Product Isolation
-
Quench the reaction by adding 10% hydrochloric acid (50 mL).[1]
-
Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.[1]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[1]
-
Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel chromatography to obtain the enantioenriched (R)-2-benzylcyclohexanone.
Asymmetric Aldol and Michael Reactions
While this compound itself can be used as an organocatalyst, its derivatives, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP), have been extensively studied and demonstrate high efficacy in asymmetric aldol and Michael additions. The underlying principle of stereochemical control is analogous, relying on the formation of a rigid chiral intermediate that directs the approach of the electrophile.
General Workflow for SAMP/RAMP-Mediated Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using SAMP/RAMP auxiliaries.
Further detailed protocols and quantitative data for asymmetric aldol and Michael additions using pyrrolidine-based catalysts can be found in the specialized literature. The principles demonstrated with SAMP/RAMP are highly relevant to the application of other (R)-2-methylpyrrolidine derivatives.
References
Application Notes and Protocols for the Large-Scale and Industrial Synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylpyrrolidine-2-carboxylic acid, an α,α-disubstituted cyclic amino acid analog of proline, is a crucial chiral building block in medicinal chemistry and organic synthesis. Its rigid structure is valuable for introducing conformational constraints in peptides and other bioactive molecules, often leading to enhanced stability and biological activity. This document provides detailed application notes and protocols for the large-scale and industrial synthesis of this compound, focusing on practical and scalable methodologies.
Synthesis Strategies Overview
Several methods have been developed for the synthesis of enantiomerically pure this compound. For industrial-scale production, the most common approaches include:
-
Chiral Resolution: This classic method involves the separation of a racemic mixture of 2-methylpyrrolidine-2-carboxylic acid using a chiral resolving agent.
-
Asymmetric Synthesis from Chiral Precursors: Utilizing readily available chiral molecules, such as (R)-proline or (R)-prolinol, as starting materials to build the desired stereocenter.
-
Catalytic Asymmetric Synthesis: Employing chiral catalysts to stereoselectively create the quaternary carbon center.
This document will focus on a widely used industrial method involving the synthesis of a racemic intermediate followed by chiral resolution, specifically the cyanohydrin-based route starting from 5-hydroxy-2-pentanone.
Data Presentation: Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents/Process | Overall Yield | Enantiomeric/Diastereomeric Excess | Key Advantages | Key Disadvantages |
| Cyanohydrin Route with Chiral Resolution | 5-Hydroxy-2-pentanone | KCN, HCl, D-Tartaric acid, Thionyl chloride | ~30-40% (for the desired enantiomer) | 98% de for resolution, >99% ee for final product[1] | Utilizes inexpensive starting materials; well-established and scalable. | Multi-step process with resolution leading to loss of 50% of the material. |
| Asymmetric Synthesis from (S)-Proline (adapted for R-enantiomer) | (R)-Proline | Chloral hydrate, MgSO4, LDA, MeI, HCl | ~15-20% | High (not specified for final product in sources) | Starts from a readily available chiral pool material.[2] | Multi-step synthesis with a moderate overall yield for the methylated intermediate.[2] |
| "Memory of Chirality" (MOC) Strategy | α-chloro glycine esters | KHMDS, Squaramide catalyst, THF | 85% | 97% ee[1] | High enantioselectivity and yield. | May require specialized catalysts and conditions. |
| Catalytic Asymmetric Alkylation | Proline derivatives | RuCl(p-cymene)/Ts-DPEN or CuI-BINAP systems | Not specified | 97% ee[1] | Direct construction of the quaternary stereocenter with high enantioselectivity. | May involve expensive and sensitive catalysts. |
Experimental Protocols
Protocol 1: Industrial Synthesis via Cyanohydrin Route and Chiral Resolution
This protocol describes a robust and scalable method for producing this compound hydrochloride.[1][3]
Step 1: Cyanohydrin Formation
-
Reaction Setup: In a suitable reactor, a solution of 5-hydroxy-2-pentanone in a solvent such as tetrahydrofuran (THF) is prepared.
-
Reagent Addition: Potassium cyanide (KCN) is added portion-wise to the solution at a controlled temperature, typically around 25°C.
-
Reaction Monitoring: The reaction is monitored for completion by techniques such as HPLC or GC.
-
Work-up: Upon completion, the reaction mixture is carefully quenched and extracted to isolate the cyanohydrin intermediate. This step typically achieves a high yield (around 95%).[1]
Step 2: Hydrolysis to Racemic 2-amino-5-hydroxy-2-methylvaleric acid
-
Reaction Setup: The cyanohydrin intermediate is subjected to acidic hydrolysis using a strong acid, such as 6 M hydrochloric acid.
-
Heating: The reaction mixture is heated to approximately 70°C.[1][3]
-
Reaction Monitoring: The hydrolysis is monitored until the disappearance of the starting material.
-
Isolation: The racemic amino acid is isolated from the reaction mixture, often by crystallization or precipitation.
Step 3: Chiral Resolution
-
Salt Formation: The racemic 2-amino-5-hydroxy-2-methylvaleric acid is dissolved in a suitable solvent, typically ethanol. D-tartaric acid is then added to the solution to form diastereomeric salts.
-
Selective Crystallization: The solution is cooled to induce the selective crystallization of the (R)-enantiomer-tartrate salt. This process can achieve a diastereomeric excess of 98%.[1][3]
-
Isolation: The crystalline salt is isolated by filtration.
Step 4: Cyclization and Hydrochloride Salt Formation
-
Chlorination: The resolved (R)-enantiomer-tartrate salt is treated with a chlorinating agent, such as thionyl chloride, to replace the hydroxyl group with a chlorine atom.
-
Cyclization: The resulting intermediate is then heated, often under reflux in a solvent like toluene, to induce intramolecular cyclization and form the pyrrolidine ring.[3] This step proceeds with high stereochemical retention, yielding the (R)-enantiomer.
-
Final Product Isolation: The final product, this compound hydrochloride, is isolated, purified (e.g., by recrystallization), and dried. This final cyclization and purification can result in a product with over 99% enantiomeric excess.[1]
Visualization of Experimental Workflow
References
Application Notes and Protocols for Amide Bond Formation with (R)-2-Methylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful amide bond formation using the sterically hindered amino acid, (R)-2-Methylpyrrolidine-2-carboxylic acid. Due to the α,α-disubstituted nature of this amino acid, standard coupling procedures may result in low yields. These notes offer guidance on reagent selection and provide optimized protocols for both solution-phase and solid-phase synthesis.
Introduction
This compound is a proline analog that introduces conformational constraints into peptides and other molecules, a desirable feature in drug design for enhancing stability and receptor affinity. However, the steric hindrance posed by the quaternary α-carbon presents a significant challenge for amide bond formation. The selection of an appropriate coupling reagent and optimized reaction conditions are crucial for achieving high yields and minimizing side reactions such as racemization. This guide provides a comparative overview of common coupling reagents and detailed protocols for their use with this hindered amino acid.
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is critical when working with sterically demanding amino acids. Onium-salt-based reagents are generally preferred over carbodiimides for such challenging couplings. The following table summarizes the qualitative performance of various coupling reagents for the formation of peptide bonds involving sterically hindered amino acids, which can be extrapolated to this compound.
| Coupling Reagent | Reagent Type | Typical Yield for Hindered Couplings | Notes |
| HATU / HBTU | Uronium/Aminium Salt | Significant to Superior Yield | Highly effective for hindered amino acids. HATU is often preferred due to faster reaction times and reduced racemization.[1][2] |
| PyBOP / PyBrOP | Phosphonium Salt | Significant to Superior Yield | PyBrOP is noted to be particularly effective for coupling N-methyl amino acids, which share steric challenges with α,α-disubstituted amino acids.[1][2] |
| EDC / HOBt | Carbodiimide | Low to Moderate | Generally less effective for sterically hindered couplings and more prone to side reactions. The addition of HOBt or Oxyma can improve efficiency and reduce racemization.[3][4] |
| Pivaloyl mixed anhydride | Anhydride | < 10% | Not recommended for highly hindered couplings.[1] |
| Pentafluorophenyl ester | Active Ester | < 10% | Inefficient for sterically demanding substrates.[1] |
| Acyl fluoride | Acyl Halide | < 10% | While highly reactive, standard acyl fluoride methods can be inefficient for hindered couplings without specific optimization.[1] |
| Boc-Protected N-Carboxyanhydride (NCA) | Anhydride | Superior Yield | Can be highly effective, especially with prolonged reaction times or at elevated temperatures.[1] |
Data adapted from a comparative study on coupling hindered peptides. "Significant Yield" and "Superior Yield" are qualitative descriptors from the source.[1]
Experimental Protocols
The following are generalized protocols for amide bond formation with this compound. Optimization may be required based on the specific substrate.
Protocol 1: Solution-Phase Amide Coupling using HATU
This protocol is suitable for the synthesis of discrete amide products in solution.
Materials and Reagents:
-
This compound hydrochloride
-
Amine coupling partner
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Free Amino Acid: If starting from the hydrochloride salt, dissolve this compound hydrochloride (1.0 eq) in a minimal amount of water and neutralize with an equimolar amount of a suitable base (e.g., NaHCO₃). Extract the free amino acid into an organic solvent like ethyl acetate and dry the organic layer over Na₂SO₄. Evaporate the solvent to obtain the free amino acid. Alternatively, for in-situ neutralization, proceed to the next step using an additional equivalent of DIPEA.
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq, if starting from the hydrochloride salt, or 2.0 eq if starting from the free acid).
-
Activation: Add HATU (1.1 eq) to the mixture. Stir at room temperature for 10-20 minutes to allow for the pre-activation of the carboxylic acid.[5]
-
Coupling: Add the amine coupling partner (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed. Reaction times can range from 2 to 24 hours depending on the steric bulk of the amine.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Protocol 2: Solid-Phase Amide Coupling using PyBOP
This protocol is designed for the incorporation of this compound in solid-phase peptide synthesis (SPPS).
Materials and Reagents:
-
Fmoc-protected this compound
-
Peptide-resin with a free N-terminal amine
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-(R)-2-Methylpyrrolidine-2-carboxylic acid (2.0 eq relative to resin loading), PyBOP (2.0 eq), and DIPEA (4.0 eq) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature. Due to the steric hindrance, a longer coupling time of 2-4 hours, or even overnight, may be necessary. Double coupling (repeating step 4) is often recommended to ensure complete reaction.[6]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or a similar colorimetric test to confirm the completion of the coupling. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction. If the test is positive, a second coupling is necessary.
-
Chain Elongation: Proceed with the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Mandatory Visualizations
The following diagrams illustrate the reaction mechanisms of the recommended coupling reagents.
Caption: Mechanism of HATU-mediated amide bond formation.
Caption: Mechanism of PyBOP-mediated amide bond formation.
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
References
Application Notes and Protocols for the Esterification of (R)-2-Methylpyrrolidine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-2-Methylpyrrolidine-2-carboxylic acid, a cyclic α,α-disubstituted amino acid, is a valuable chiral building block in medicinal chemistry and drug development. Its rigid structure and chiral center make it an important component in the synthesis of complex molecules with specific stereochemistry. The esterification of its carboxylic acid moiety is a crucial step for subsequent chemical transformations, such as peptide coupling or reduction to the corresponding alcohol. However, the presence of a quaternary α-carbon atom introduces significant steric hindrance, making the esterification more challenging compared to that of proteinogenic amino acids.
These application notes provide detailed protocols for three common and effective methods for the esterification of this compound and other sterically hindered amino acids. The selection of the appropriate method will depend on the desired ester, the scale of the reaction, and the sensitivity of the substrate to the reaction conditions.
Data Presentation: Comparison of Esterification Methods
The following table summarizes the general conditions and expected yields for the esterification of amino acids, with a focus on methods applicable to sterically hindered substrates. It is important to note that the yields are based on literature reports for various amino acids and may require optimization for this compound.
| Method | Alcohol (R'-OH) | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Reported Yield (%) | Reference |
| Fischer-Speier Esterification | Methanol, Ethanol | Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) | Excess Alcohol | Reflux | 12 - 48 h | 50 - 70 | [1] |
| Thionyl Chloride Method | Methanol, Ethanol | Thionyl Chloride (SOCl₂) | Excess Alcohol | 0 °C to Reflux | 2 - 24 h | 88 - 100 | [2][3] |
| Trimethylchlorosilane Method | Methanol | Trimethylchlorosilane (TMSCl) | Methanol | Room Temperature | 12 - 24 h | 90 - 98 | [4][5][6] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This method is a classic acid-catalyzed esterification. The use of a large excess of the alcohol as the solvent drives the equilibrium towards the ester product.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride (to generate HCl in situ)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Suspend this compound (1.0 eq) in the desired anhydrous alcohol (used in large excess, e.g., 20-50 mL per gram of amino acid).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add the acid catalyst. Two common methods are:
-
Sulfuric Acid: Add concentrated H₂SO₄ (0.1-0.2 eq) dropwise.
-
Hydrogen Chloride (in situ): Slowly add acetyl chloride (1.1-1.5 eq) to the cold alcohol. This will generate anhydrous HCl.
-
-
After the addition of the catalyst, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and neutralize the acid by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Thionyl Chloride Method
This method is highly efficient and often provides high yields. Thionyl chloride reacts with the carboxylic acid to form a reactive acyl chloride intermediate, which is then esterified by the alcohol.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the desired anhydrous alcohol (in excess).
-
Cool the alcohol to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the cold alcohol with vigorous stirring.
-
After the addition is complete, add this compound (1.0 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. The reaction can also be heated to reflux to increase the rate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the excess alcohol and thionyl chloride under reduced pressure.
-
The resulting product is the hydrochloride salt of the amino acid ester, which is often a solid. It can be purified by trituration with anhydrous diethyl ether or by recrystallization.
-
To obtain the free ester, the hydrochloride salt can be dissolved in water and neutralized with a base, followed by extraction as described in Protocol 1.
Protocol 3: Trimethylchlorosilane (TMSCl) Method
This is a mild and highly efficient method for the esterification of amino acids at room temperature, often giving excellent yields.[4][5][6]
Materials:
-
This compound
-
Anhydrous methanol
-
Trimethylchlorosilane (TMSCl)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).
-
With stirring, slowly add trimethylchlorosilane (2.0-3.0 eq) to the suspension at room temperature.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The product, the hydrochloride salt of the methyl ester, is typically obtained as a solid and can be used without further purification or can be recrystallized if needed.
Visualizations
Caption: General experimental workflow for the esterification of this compound.
References
Application Notes and Protocols: (R)-2-Methylpyrrolidine-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Methylpyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid, serves as a valuable scaffold in medicinal chemistry. Its rigid pyrrolidine ring allows for the precise spatial arrangement of functional groups, making it an attractive building block for the design of potent and selective therapeutic agents. These application notes provide an overview of its utility, focusing on its application in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors and its potential relevance to Kappa-Opioid Receptor (KOR) modulators, both significant targets in drug discovery.
Application in the Development of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as GLP-1 and GIP. Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it a key target for the treatment of type 2 diabetes. The pyrrolidine scaffold is a well-established pharmacophore for DPP-IV inhibitors.
Quantitative Data of Pyrrolidine-Based DPP-IV Inhibitors
| Compound Class | Derivative Example | Target | IC50 (µM) | Selectivity | Reference |
| 4-Fluoropyrrolidine-2-carbonitrile | Compound 17a | DPP-4 | 0.017 | DPP-8/DPP-4 = 1324; DPP-9/DPP-4 = 1164 | [1] |
| Pyrrolidine-2,4-dicarboxylic acid amides | Compound 8c | DPP-IV | 0.002 - 0.250 | Selective over DPP-II, DPP8, and FAP | [2] |
| Pyrrolidine-2,4-dicarboxylic acid amides | Compound 11a | DPP-IV | 0.002 - 0.250 | Selective over DPP-II, DPP8, and FAP | [2] |
| Pyrrolidine sulfonamide | Compound B-XI | DPP-IV | 11.32 ± 1.59 | - | [3] |
Signaling Pathway of DPP-IV Inhibition
The inhibition of DPP-IV by a derivative of this compound would prevent the degradation of incretin hormones, thereby potentiating their downstream signaling effects on glucose homeostasis.
Caption: DPP-IV Inhibition Pathway.
Experimental Protocol: DPP-IV Inhibitor Screening Assay
This protocol is adapted from commercially available fluorescence-based DPP-IV inhibitor screening kits.
Materials:
-
DPP-IV enzyme (human recombinant)
-
DPP-IV substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)
-
This compound derivatives (test compounds)
-
Sitagliptin or Vildagliptin (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-IV substrate in DMSO. Dilute to the working concentration in Assay Buffer.
-
Dilute the DPP-IV enzyme to the desired concentration in Assay Buffer.
-
Prepare serial dilutions of the test compounds and positive control in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the test compound dilution or control.
-
Add 25 µL of the diluted DPP-IV enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the DPP-IV substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Potential Application in the Development of Kappa-Opioid Receptor (KOR) Modulators
The kappa-opioid receptor is a G protein-coupled receptor involved in pain, mood, and addiction. KOR agonists have shown analgesic effects with a lower potential for abuse compared to mu-opioid receptor agonists, making them an attractive target for the development of novel pain therapeutics. The pyrrolidine scaffold is present in various centrally active compounds.
While no direct evidence links this compound to KOR activity, the structural features of this scaffold make it a plausible starting point for the design of novel KOR ligands.
Signaling Pathway of Kappa-Opioid Receptor Activation
Activation of the KOR by an agonist leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a decrease in neuronal excitability.
Caption: KOR Agonist Signaling.
Experimental Protocol: Kappa-Opioid Receptor Binding Assay
This protocol describes a radioligand competition binding assay to determine the affinity of test compounds for the KOR.
Materials:
-
Cell membranes prepared from cells expressing the human kappa-opioid receptor (e.g., CHO-KOR cells)
-
Radioligand: [³H]-U69,593 (a selective KOR agonist)
-
Non-specific binding control: U-50,488 (a non-radiolabeled selective KOR agonist)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
This compound derivatives (test compounds)
-
96-well microplate
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine in the following order:
-
Assay Buffer
-
Test compound at various concentrations or vehicle control.
-
[³H]-U69,593 at a final concentration near its Kd.
-
For non-specific binding wells, add a high concentration of U-50,488.
-
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold Assay Buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding at each concentration of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value obtained from the competition curve.
-
Synthesis of this compound Derivatives
Derivatives of this compound can be synthesized through standard peptide coupling reactions to form amides or esterification reactions. The following is a general workflow for the synthesis of an amide derivative.
Caption: Amide Synthesis Workflow.
These notes provide a framework for utilizing this compound in drug discovery programs. The provided protocols and signaling pathway diagrams can guide the synthesis and evaluation of novel compounds based on this promising scaffold.
References
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-2-Methylproline as a Versatile Chiral Building Block in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-2-methylproline is a valuable chiral building block in organic synthesis, prized for its ability to introduce conformational constraints and stereochemical control in the construction of complex molecules. Its rigid pyrrolidine ring, substituted with a methyl group at the α-position, imparts unique structural properties that are highly sought after in medicinal chemistry and asymmetric catalysis. These application notes provide an overview of the utility of (R)-2-methylproline, with a focus on its role in the synthesis of the PARP inhibitor Veliparib and its application in organocatalyzed asymmetric reactions.
Application 1: Synthesis of Veliparib (ABT-888)
(R)-2-methylproline is a key chiral starting material in the synthesis of Veliparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1][2] PARP inhibitors are a targeted therapy for cancers with mutations in DNA repair genes, such as BRCA1 and BRCA2.[3] The incorporation of the (R)-2-methylproline moiety is critical for the pharmacological activity of Veliparib.
Logical Workflow for Veliparib Synthesis
Caption: Synthetic route to Veliparib from (R)-proline.
Quantitative Data for Veliparib Synthesis
| Step | Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| Synthesis of (R)-2-methylproline | (R)-Proline | 1. Pivalaldehyde, Toluene, reflux; 2. LDA, MeI, THF; 3. 3N HCl, reflux | (R)-2-Methylproline | 55% | |
| Amide Coupling | (R)-2-Methylproline, 2,3-Diaminobenzamide dihydrochloride | HATU, DIPEA, DMF | (R)-N-(2-amino-3-carbamoylphenyl)-2-methylpyrrolidine-2-carboxamide | - | |
| Cyclization | Amide Intermediate | Acetic acid, reflux | Veliparib (ABT-888) | - | [4] |
Experimental Protocol: Synthesis of Veliparib from (R)-2-Methylproline
1. Synthesis of (R)-2-Methylproline from (R)-Proline
This procedure is adapted from a general method for the preparation of α-branched amino acids.
-
Step A: Formation of the Oxazolidinone
-
A solution of (R)-proline and pivalaldehyde in toluene is heated to reflux with azeotropic removal of water.
-
The solvent is evaporated to yield the crude oxazolidinone, which is used in the next step without further purification.
-
-
Step B: Methylation
-
The crude oxazolidinone is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.
-
A solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred for 30 minutes.
-
Methyl iodide (MeI) is then added, and the reaction is stirred for several hours while allowing it to warm to room temperature.
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
-
Step C: Hydrolysis
-
The crude methylated oxazolidinone is heated to reflux in 3 N hydrochloric acid for 1 hour.
-
The aqueous solution is washed with dichloromethane, and the aqueous layer is concentrated under reduced pressure.
-
The residue is purified by ion-exchange chromatography to yield (R)-2-methylproline.
-
2. Synthesis of Veliparib
-
Step A: Amide Coupling
-
To a solution of (R)-2-methylproline and 2,3-diaminobenzamide dihydrochloride in dimethylformamide (DMF), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) are added.
-
The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine.
-
-
Step B: Cyclization
-
The crude amide intermediate is dissolved in acetic acid and heated to reflux for several hours.
-
The acetic acid is removed under reduced pressure, and the residue is purified by column chromatography to afford Veliparib.
-
Application 2: Asymmetric Organocatalysis
The rigid structure of (R)-2-methylproline and its derivatives makes them effective organocatalysts for various asymmetric transformations, including aldol and Michael addition reactions. The secondary amine of the proline ring can form an enamine intermediate with a carbonyl compound, which then reacts stereoselectively with an electrophile.
General Workflow for (R)-2-Methylproline Catalyzed Reactions
Caption: Catalytic cycle of an (R)-2-methylproline derivative.
Asymmetric Aldol Reaction
(R)-2-methylproline derivatives can catalyze the direct asymmetric aldol reaction between ketones and aldehydes, affording chiral β-hydroxy ketones with high enantioselectivity.
| Ketone | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| Acetone | 4-Nitrobenzaldehyde | 20 | DMSO | 24 | 68 | - | 96 | [5] |
| Acetone | Isovaleraldehyde | 10 | Acetone | 12 | 77 | - | 95 | [5] |
| Cyclohexanone | 4-Nitrobenzaldehyde | 10 | CH2Cl2 | 72 | 95 | 95:5 | 99 |
-
To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the specified solvent (2 mL) is added the (R)-2-methylproline-derived catalyst (0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature for the specified time.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio (dr) is determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
Asymmetric Michael Addition
(R)-2-methylproline-based organocatalysts are also effective in promoting the asymmetric Michael addition of ketones or aldehydes to nitroalkenes, yielding chiral γ-nitro carbonyl compounds.
| Donor | Acceptor (Nitroalkene) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Cyclohexanone | β-Nitrostyrene | 10 | Toluene | 24 | 98 | 95:5 | 97 | |
| Propanal | β-Nitrostyrene | 5 | Toluene | 0.5 | 91 | 93:7 | 98 | [6] |
| Isobutyraldehyde | β-Nitrostyrene | 20 | CH2Cl2 | 48 | 85 | >95:5 | 99 |
-
To a stirred solution of the nitroalkene (0.5 mmol) and the catalyst (0.05 mmol, 10 mol%) in the specified solvent (1 mL) is added the aldehyde or ketone (1.0 mmol).
-
The reaction mixture is stirred at room temperature for the specified time.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to give the Michael adduct.
-
The diastereomeric ratio is determined by ¹H NMR, and the enantiomeric excess is determined by chiral HPLC.
Signaling Pathway: PARP Inhibition in Cancer Therapy
Veliparib, synthesized from (R)-2-methylproline, functions by inhibiting PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of double-strand breaks (DSBs) during replication. These unrepaired DSBs trigger cell cycle arrest and apoptosis, a concept known as synthetic lethality.[1]
Caption: Mechanism of synthetic lethality with PARP inhibitors.
References
- 1. Synthesis of ( R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 4. CA3021507A1 - Processes for the preparation of veliparib and intermediates thereof - Google Patents [patents.google.com]
- 5. Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
Chiral Resolution of 2-Methylpyrrolidine-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpyrrolidine-2-carboxylic acid is a cyclic, α,α-disubstituted amino acid analog of proline. Its unique structural features, particularly the chiral center at the α-position, make it a valuable building block in medicinal chemistry and asymmetric synthesis. The stereochemistry of this compound is crucial, as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles. Consequently, the preparation of enantiomerically pure forms of 2-methylpyrrolidine-2-carboxylic acid is of significant importance.
These application notes provide an overview and detailed protocols for the three primary techniques used for the chiral resolution of racemic 2-methylpyrrolidine-2-carboxylic acid: diastereomeric salt resolution, enzymatic resolution, and chiral High-Performance Liquid Chromatography (HPLC).
Chiral Resolution Techniques: A Comparative Overview
The choice of resolution technique often depends on factors such as the scale of the separation, the desired level of enantiomeric purity, and the available resources. The following table summarizes the key quantitative data associated with the methods detailed in this document, offering a basis for comparison.
| Technique | Resolving Agent/Enzyme/Column | Solvent/Mobile Phase | Diastereomeric/Enantiomeric Excess | Yield | Key Advantages |
| Diastereomeric Salt Resolution | D-Tartaric Acid | Ethanol | 98% de[1] | ~40% per enantiomer[1] | Scalable, cost-effective for large quantities. |
| (R)-1-Phenylethylamine | Acetone | >99% ee (after recrystallization) | Not specified | High purity achievable with optimization. | |
| Enzymatic Resolution | Candida antarctica Lipase B (CAL-B) | Isopropyl ether / Vinyl acetate | >97% de[1] | ~45-50% | High enantioselectivity, mild reaction conditions. |
| Chiral HPLC | Chiralpak AD-H | Hexane/Ethanol/TFA | >99% ee[1] | N/A (Analytical) | High purity, applicable for both analytical and preparative scales. |
Diastereomeric Salt Resolution
This classical resolution technique involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Application Notes
Diastereomeric salt resolution is a robust and scalable method, making it suitable for industrial applications. The choice of the chiral resolving agent and the crystallization solvent is critical for achieving efficient separation. Common resolving agents for carboxylic acids include chiral amines and amino alcohols. For 2-methylpyrrolidine-2-carboxylic acid, D-tartaric acid has been shown to be effective.[1] The success of this method relies on the significant difference in solubility between the two diastereomeric salts. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
Experimental Workflow
Caption: Workflow for Diastereomeric Salt Resolution.
Protocol: Resolution with D-Tartaric Acid
Materials:
-
Racemic 2-methylpyrrolidine-2-carboxylic acid
-
D-Tartaric acid
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Filter paper
-
Crystallization dish
-
Magnetic stirrer and hotplate
Procedure:
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of racemic 2-methylpyrrolidine-2-carboxylic acid in a minimal amount of hot ethanol.
-
In a separate flask, dissolve 0.5 equivalents of D-tartaric acid in a minimal amount of hot ethanol.
-
Slowly add the D-tartaric acid solution to the carboxylic acid solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath can enhance crystal formation.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
To improve the diastereomeric purity, perform a recrystallization by dissolving the crystals in a minimal amount of hot ethanol and allowing them to cool slowly. This step can be repeated until a constant melting point or specific rotation is achieved.
-
-
Liberation of the Enantiomerically Pure Acid:
-
Dissolve the purified diastereomeric salt in distilled water.
-
Acidify the solution with HCl (e.g., 2M HCl) to a pH of approximately 1-2.
-
Extract the liberated carboxylic acid with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-methylpyrrolidine-2-carboxylic acid.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the recovered acid by chiral HPLC or by converting it to a suitable derivative for NMR analysis.
-
Enzymatic Resolution
Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. For carboxylic acids, lipases are commonly employed to catalyze the enantioselective esterification or hydrolysis of an ester derivative.
Application Notes
Enzymatic resolutions are often performed under mild conditions, which minimizes the risk of racemization or degradation of the substrate. Candida antarctica lipase B (CAL-B) is a versatile and widely used lipase known for its high enantioselectivity towards a broad range of substrates.[1] In the case of 2-methylpyrrolidine-2-carboxylic acid, the resolution can be performed on a methyl or ethyl ester derivative. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The efficiency of the resolution is often described by the enantiomeric ratio (E), with a high E value indicating excellent selectivity.
Experimental Workflow
Caption: Workflow for Enzymatic Resolution.
Protocol: Kinetic Resolution using CAL-B
Materials:
-
Racemic methyl 2-methylpyrrolidine-2-carboxylate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Isopropyl ether (or another suitable organic solvent)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
-
Rotary evaporator
Procedure:
-
Enzymatic Acylation:
-
To a solution of racemic methyl 2-methylpyrrolidine-2-carboxylate (1.0 g) in isopropyl ether (20 mL), add vinyl acetate (1.5 equivalents).
-
Add immobilized CAL-B (e.g., 100 mg) to the mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle shaking.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral GC or HPLC until approximately 50% conversion is reached.
-
-
Work-up and Separation:
-
Once the desired conversion is achieved, remove the enzyme by filtration.
-
Wash the enzyme with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted ester from the acetylated product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
-
Isolation of Enantiomers:
-
The unreacted methyl ester will be enriched in one enantiomer, while the acetylated product will be enriched in the other.
-
The acetylated enantiomer can be deprotected (hydrolyzed) to obtain the corresponding carboxylic acid if needed.
-
-
Analysis:
-
Determine the enantiomeric excess of both the unreacted ester and the product using chiral HPLC or GC.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Application Notes
Polysaccharide-based CSPs, such as those found in Chiralpak columns, are widely used for their broad applicability in separating a diverse range of chiral compounds. For acidic compounds like 2-methylpyrrolidine-2-carboxylic acid, a mobile phase consisting of a non-polar solvent (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) is typically employed. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and resolution.
Experimental Workflow
Caption: Workflow for Chiral HPLC Separation.
Protocol: Analytical Separation on Chiralpak AD-H
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak AD-H (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (or as determined by the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-methylpyrrolidine-2-carboxylic acid in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the Chiralpak AD-H column with the mobile phase until a stable baseline is obtained.
-
Inject the sample onto the column.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
-
Optimization (if necessary):
-
If the resolution is not satisfactory, the mobile phase composition can be adjusted.
-
Increasing the percentage of ethanol will generally decrease the retention times but may also decrease the resolution.
-
Adjusting the concentration of TFA can affect the peak shape and retention.
-
-
The flow rate and column temperature can also be optimized to improve the separation.
-
Conclusion
The chiral resolution of 2-methylpyrrolidine-2-carboxylic acid can be effectively achieved through diastereomeric salt resolution, enzymatic methods, or chiral HPLC. The choice of method will be guided by the specific requirements of the research or development project. For large-scale production, diastereomeric salt resolution is often the most practical approach. Enzymatic resolution offers a "greener" alternative with high selectivity. Chiral HPLC is indispensable for analytical determination of enantiomeric purity and can also be adapted for preparative-scale separations. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement these techniques.
References
Troubleshooting & Optimization
Technical Support Center: (R)-2-Methylpyrrolidine-2-carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid. This guide addresses common challenges, offers detailed experimental protocols, and presents comparative data to aid in method selection and yield improvement.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain enantiomerically pure this compound?
A1: There are two main strategies for synthesizing enantiomerically pure this compound:
-
Asymmetric Synthesis: This approach typically starts from a chiral precursor, such as (S)-proline. The synthesis involves the formation of the pyrrolidine ring, introduction of the methyl group at the C2 position, and subsequent hydrolysis to yield the desired product. This method can offer high enantioselectivity.[1][2]
-
Chiral Resolution: This method involves the synthesis of a racemic mixture of 2-Methylpyrrolidine-2-carboxylic acid, followed by separation of the (R) and (S) enantiomers.[1][2][3] This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid, allowing for separation through crystallization.[1]
Q2: I am getting a low yield in my synthesis. What are the common causes and how can I improve it?
A2: Low yields are a frequent issue. Consider the following potential causes and troubleshooting steps:
-
Incomplete Reactions: Ensure all starting materials are consumed by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Adjust reaction times and temperatures as necessary. In some cases, increasing the stoichiometry of a reagent might be required.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Optimizing reaction conditions, such as temperature and the choice of solvent, can help minimize side reactions. For instance, in multi-step syntheses, incomplete conversion of intermediates can lead to a complex mixture of products.[4]
-
Purification Losses: Significant amounts of product can be lost during work-up and purification steps. Ensure efficient extraction by using the appropriate solvent and performing multiple extractions. During column chromatography, careful selection of the eluent system is crucial to achieve good separation without excessive product loss.
-
Moisture and Air Sensitivity: Some reagents used in the synthesis may be sensitive to moisture or air. Using anhydrous solvents and performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and improve yields.
Q3: My product has low enantiomeric excess (ee). How can I improve the stereoselectivity?
A3: Achieving high enantiomeric excess is critical. Here are some strategies:
-
Optimize Chiral Catalyst/Auxiliary: In asymmetric synthesis, the choice of chiral catalyst or auxiliary is paramount. Experiment with different catalysts or ligands to find the one that provides the best stereocontrol for your specific reaction.
-
Recrystallization: For products obtained through chiral resolution, repeated recrystallizations of the diastereomeric salt can significantly enhance the enantiomeric excess.[1] Monitor the ee after each recrystallization to determine the optimal number of cycles.
-
Enzymatic Resolution: Biocatalytic methods using enzymes like transaminases can offer very high enantioselectivity (up to >99.5% ee) and are a powerful alternative for achieving high optical purity.[1]
-
Reaction Conditions: Temperature can have a significant impact on enantioselectivity. Running reactions at lower temperatures often improves stereocontrol.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Overall Yield | Incomplete reaction at one or more steps. | Monitor each step by TLC/HPLC to ensure completion. Adjust reaction time, temperature, or reagent stoichiometry accordingly. |
| Product loss during aqueous work-up. | Ensure thorough extraction with an appropriate organic solvent. Consider back-extraction of the aqueous layer. | |
| Degradation of reagents or intermediates. | Use high-purity, dry reagents and solvents. Perform reactions under an inert atmosphere if necessary. | |
| Low Enantiomeric Excess (ee) | Inefficient chiral resolution. | Perform multiple recrystallizations of the diastereomeric salt. Monitor ee at each stage. |
| Poor stereocontrol in asymmetric synthesis. | Screen different chiral catalysts or auxiliaries. Optimize reaction temperature (lower temperatures often improve ee). | |
| Racemization during a reaction step. | Investigate the stability of chiral centers under the reaction conditions. Consider milder reagents or conditions. | |
| Difficult Purification | Presence of closely related impurities. | Optimize chromatographic conditions (e.g., gradient elution, different stationary phase). Consider derivatization to facilitate separation. |
| Oily or non-crystalline product. | Attempt to form a salt (e.g., hydrochloride) to induce crystallization. Try different solvent systems for crystallization. | |
| Formation of Side Products | Unwanted side reactions (e.g., elimination, over-alkylation). | Modify reaction conditions (temperature, concentration, order of addition of reagents). Use more selective reagents. |
Comparative Data of Synthesis Methods
The following table summarizes key quantitative data for different synthetic approaches to this compound and its precursors, allowing for a direct comparison of their efficiencies.
| Method | Starting Material | Key Reagents | Overall Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Asymmetric Synthesis from (S)-Proline | (S)-Proline | Chloral hydrate, MgSO₄, LDA, MeI, HCl | ~15-20% (for the final hydrochloride salt) | Not specified for the final product in the provided protocol, but the starting material is enantiopure. | Utilizes a readily available chiral starting material. | Multi-step synthesis with a moderate overall yield.[1] |
| Chiral Resolution of Racemic 2-Methylpyrrolidine | 2-Methylpyrroline | Platinum(IV) oxide, H₂, L-tartaric acid | High conversion to racemic mixture (~98.3%) | >50% ee for the tartrate salt after initial resolution; can be improved with recrystallization.[1] | High conversion in the hydrogenation step, potentially scalable. | Requires a separate chiral resolution step.[1] |
| Biocatalytic Synthesis | 5-chloro-2-pentanone | Transaminase (TA), PLP, Isopropylamine (IPA) | Up to 90% analytical yield | Up to >99.5% ee for either (R) or (S) enantiomer.[1] | High enantioselectivity, mild reaction conditions. | Requires specialized enzymes.[1] |
| Industrial Cyanohydrin Route | 5-Hydroxy-2-pentanone | KCN, HCl, D-Tartaric acid | Good yields at each step (e.g., 95% for cyanohydrin formation) | 98% de for resolution, 99% ee for the final product.[3] | Suitable for large-scale production. | Involves the use of highly toxic cyanide. |
Experimental Protocols
Method 1: Asymmetric Synthesis from (S)-Proline
This protocol describes the synthesis of the enantiomeric precursor to this compound, starting from (S)-proline. The final product of this specific protocol is the (S)-enantiomer; however, the methodology is illustrative of an asymmetric synthesis approach.
Step 1: Synthesis of Azetidinone Intermediate
-
Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).
-
Add magnesium sulfate (30 g) to the suspension.
-
Heat the mixture at 60°C for 24 hours.
-
Stir the reaction mixture at room temperature for an additional 2 days.
-
Filter the mixture and wash the residue with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic phase with magnesium sulfate and concentrate.
-
Recrystallize the crude product from ethanol to obtain the white solid azetidinone intermediate (Yield: ~40%).[1]
Step 2: Methylation of the Azetidinone Intermediate
-
Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.
-
Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise.
-
After 30 minutes, add methyl iodide (MeI) (0.54 mL, 8.67 mmol).
-
Allow the mixture to warm to -30°C over 2 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the mixture with chloroform.
-
Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the methylated azetidinone (Yield: ~39%).[1]
Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride
-
Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).
-
Heat the mixture at reflux for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Grind the residue with hot acetone.
-
After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid (Yield: ~160 mg).[1]
Method 2: Chiral Resolution of Racemic 2-Methylpyrrolidine
This protocol outlines the synthesis of racemic 2-methylpyrrolidine followed by chiral resolution to obtain the (R)-enantiomer.
Step 1: Synthesis of Racemic 2-Methylpyrrolidine
-
In a pressure reactor, combine 2-methylpyrroline (2.50 g, 30.12 mmol), platinum(IV) oxide (250 mg, catalytic amount), absolute ethanol (62 mL), and methanol (26 mL).
-
Pressurize the reactor with hydrogen gas to 55 psi.
-
Stir the reaction mixture at ambient temperature for 5 hours, monitoring for the conversion of the starting material.
-
Upon completion (~98.3% conversion), vent the reactor and filter the mixture through Celite® to remove the catalyst.[1]
Step 2: Chiral Resolution with L-Tartaric Acid
-
To the filtrate from the previous step, add L-tartaric acid and dissolve to form a solution.
-
Induce crystallization of (R)-2-methylpyrrolidine L-tartrate from the solution.
-
Isolate the crystalline (R)-2-methylpyrrolidine L-tartrate by filtration. The initial optical purity should be at least 50% ee.[1]
-
Further recrystallization steps can be performed to enhance the enantiomeric excess.[1]
Visualizations
Caption: Comparative workflow of Asymmetric Synthesis and Chiral Resolution pathways.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Increasing enantiomeric excess in proline-catalyzed reactions
Welcome to the technical support center for proline-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for achieving high enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: My proline-catalyzed reaction is showing low enantiomeric excess. What are the most common causes?
A1: Low enantiomeric excess in proline-catalyzed reactions can stem from several factors. The most critical parameters to investigate are:
-
Solvent Composition: The polarity and protic nature of the solvent play a crucial role. For instance, in aldol reactions, pure methanol can lead to poor stereocontrol, while the addition of water can significantly enhance enantioselectivity.[1]
-
Water Content: Water can have a complex and sometimes counterintuitive effect. In some aldol reactions, water can suppress the formation of key intermediates, potentially lowering the reaction rate, but it can also increase enantioselectivity.[1][2] Conversely, in other systems, water stress has been shown to inhibit proline oxidation, which may be relevant to catalyst stability.[3]
-
Temperature: Reaction temperature is a critical parameter to control. Lowering the temperature (e.g., to 0 °C or below) often improves enantioselectivity by reducing the rate of undesired side reactions and favoring the more ordered transition state leading to the desired enantiomer.[4]
-
Catalyst Loading: While it may seem intuitive to increase catalyst loading for better results, this is not always the case. High concentrations of proline can sometimes lead to the formation of non-productive aggregates or side reactions, and in some cases, a non-linear relationship between catalyst ee and product ee has been observed.[5]
-
Substrate Structure: The steric and electronic properties of both the donor and acceptor substrates can significantly influence the stereochemical outcome. Bulky substituents on either substrate can enhance facial selectivity.[6]
-
Catalyst Purity and Form: Ensure the proline used is of high purity and the correct enantiomeric form ((S)-proline or (R)-proline) for the desired product enantiomer. The solubility of proline can also be a factor; in some cases, derivatives with improved solubility are used.[7][8]
Q2: How does the solvent choice impact the enantioselectivity of my reaction?
A2: Solvent choice is a critical factor. Proline catalysis is highly sensitive to the reaction medium.
-
Aprotic vs. Protic Solvents: Proline-catalyzed aldol reactions are often carried out in dipolar aprotic solvents like DMSO, DMF, or acetonitrile, where proline has good solubility.[1] Protic solvents can sometimes lead to lower stereocontrol.[1]
-
Solvent Mixtures: Interestingly, mixtures of solvents can be highly effective. For example, a methanol/water mixture has been shown to provide both high reaction rates (typical of methanol) and high stereocontrol (typical of water) in aldol reactions.[1]
-
Solubility Issues: Proline's solubility can be a limitation. In hydrophobic solvents, proline may not be soluble enough to be an effective catalyst.[7][9] In such cases, modified proline catalysts with hydrophobic substituents have been developed to improve performance in less polar or even aqueous environments.[10]
Q3: Can small amounts of water in my "anhydrous" solvent be the problem?
A3: Yes, trace amounts of water can significantly impact the reaction. While rigorously anhydrous conditions are often sought in organic synthesis, some proline-catalyzed reactions benefit from the presence of a controlled amount of water.[11] The effect of water is complex; it can influence the aggregation state of the catalyst and participate in the proton transfer steps of the catalytic cycle.[2][11] If you are experiencing inconsistent results, it is advisable to standardize the water content of your solvents or even systematically screen reactions with varying amounts of added water.
Q4: I am observing the formation of side products. What are the likely culprits?
A4: Side product formation can compete with the desired stereoselective transformation, thereby reducing yield and potentially complicating purification. Common side reactions include:
-
Self-Aldol or Self-Mannich Reactions: In reactions involving aldehydes or ketones as nucleophiles, self-condensation can be a significant side reaction.[4] To mitigate this, slow addition of the aldehyde to the reaction mixture can be employed.[4]
-
Oxazolidinone Formation: Proline can react with ketone donors to form unproductive oxazolidinone species, effectively sequestering the catalyst.[12] This is an equilibrium process, and its extent can depend on the ketone concentration.[12]
-
Racemization: The product itself may be susceptible to racemization under the reaction conditions. It is important to analyze the enantiomeric excess at different reaction times to assess product stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) | - Incorrect solvent or water content.- Reaction temperature is too high.- Sub-optimal catalyst loading.- Sterically undemanding substrates. | - Screen a range of solvents (e.g., DMSO, DMF, MeCN).- Systematically vary the water concentration; try a MeOH/H₂O mixture.[1]- Lower the reaction temperature (e.g., to 0 °C or -10 °C).- Optimize catalyst loading (e.g., screen from 5 mol% to 30 mol%).- If possible, modify the substrate to increase steric bulk. |
| Low Reaction Conversion/Yield | - Poor catalyst solubility.- Catalyst degradation.- Formation of unproductive catalyst-substrate adducts (e.g., oxazolidinones).[12]- Unfavorable equilibrium. | - Use a solvent in which proline is more soluble (e.g., DMSO).[1]- Consider using a more soluble proline derivative.[7]- Check the stability of proline under the reaction conditions.- Vary the concentration of the ketone donor.[12]- For equilibrium-limited reactions, consider using an excess of one reagent. |
| Inconsistent Results | - Variable water content in solvents.- Inconsistent reaction temperature.- Impurities in reagents or catalyst. | - Use freshly distilled or high-purity anhydrous solvents and, if beneficial, add a specific amount of water.- Ensure precise temperature control using a cryostat or ice bath.- Use reagents and catalyst from a reliable source and of known purity. |
| Diastereoselectivity Issues (for reactions forming two chiral centers) | - The inherent facial bias of the substrates is low.- The catalyst is not effectively discriminating between diastereomeric transition states. | - Modify the substrates to enhance steric differentiation.- Screen different proline derivatives, as the substitution pattern on the pyrrolidine ring can influence diastereoselectivity.[13][14] |
Experimental Protocols
General Procedure for a Proline-Catalyzed Aldol Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: To a stirred solution of the catalyst (e.g., (S)-proline, 10-20 mol%) in the chosen solvent, add the aldehyde (0.25 mmol) and the ketone (1.25 mmol).[15]
-
Temperature Control: Maintain the desired reaction temperature (e.g., -10 °C to 25 °C) using a suitable cooling bath.[15]
-
Reaction Monitoring: Stir the solution for the optimized reaction time (e.g., 24-72 hours), monitoring the progress by an appropriate method such as Thin Layer Chromatography (TLC).[15]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).[15]
-
Purification and Analysis: Wash the combined organic layers with water and dry over anhydrous magnesium sulfate. After solvent removal, purify the crude product by flash column chromatography. Determine the enantiomeric excess using chiral HPLC or SFC.[16]
General Procedure for a Proline-Catalyzed Three-Component Mannich Reaction
-
Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol) and the amine (1.1 mmol).[17]
-
Solvent and Catalyst Addition: Add the solvent system (this can be a mixture like DMSO/ketone or the neat ketone) and then add the proline catalyst (10-20 mol%).[17]
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C).[17]
-
Monitoring: Monitor the consumption of the starting aldehyde by TLC (typically 3-48 hours).[17]
-
Work-up and Analysis: Upon completion, perform an appropriate aqueous work-up and extract the product. After purification, determine the yield, diastereomeric ratio, and enantiomeric excess.
Data Presentation
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
Reaction of cyclohexanone with 4-nitrobenzaldehyde.
| Entry | Solvent | Time (h) | Conversion (%) | anti/syn | ee (%) (anti) |
| 1 | MeOH | 24 | >95 | 80:20 | 46 |
| 2 | H₂O | 24 | 15 | 85:15 | 99 |
| 3 | MeOH/H₂O (2:1 v/v) | 4 | >95 | 85:15 | 96 |
| 4 | DMSO | 24 | >95 | 90:10 | 95 |
Data adapted from a representative study.[1] Conditions can vary.
Table 2: Effect of Proline Derivatives on a Mannich Reaction
Reaction of 4-nitrobenzaldehyde, acetone, and aniline.
| Entry | Catalyst | Time (days) | Conversion (%) | ee (%) |
| 1 | L-proline | 2 | 88 | 54 |
| 2 | cis-4-Hydroxy-L-proline | 2 | 77 | 61 |
| 3 | trans-4-Hydroxy-L-proline | 2 | 95 | 75 |
Data adapted from a representative study.[18] This illustrates how catalyst modification can impact enantioselectivity.
Visualizations
Proline Catalytic Cycle (Aldol Reaction)
Caption: Catalytic cycle for the proline-catalyzed aldol reaction.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting low enantiomeric excess.
References
- 1. mdpi.com [mdpi.com]
- 2. Clarification of the role of water in proline-mediated aldol reactions. | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of Proline Oxidation by Water Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proline Based Organocatalysis: Supported and Unsupported Approach: Ingenta Connect [ingentaconnect.com]
- 8. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. pnas.org [pnas.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting poor solubility of (R)-2-methylproline catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of (R)-2-methylproline catalysts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (R)-2-methylproline and why is its solubility important in catalysis?
(R)-2-methylproline is a chiral organocatalyst, a derivative of the amino acid proline. Its catalytic activity in many asymmetric reactions relies on its ability to dissolve in the reaction solvent to form a homogeneous solution. Poor solubility can lead to lower reaction rates, reduced catalyst efficiency, and difficulty in achieving consistent and reproducible results. The presence of a methyl group at the α-carbon introduces steric hindrance that can enhance stereoselectivity in certain reactions compared to proline.[1]
Q2: In which common organic solvents is (R)-2-methylproline generally soluble?
(R)-2-methylproline, being a zwitterionic amino acid derivative, exhibits solubility in polar organic solvents. It can be recrystallized from a methanol/ethyl acetate mixture, indicating good solubility in hot methanol.[2] While specific quantitative data is scarce, its structural similarity to proline suggests it would have some solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and limited solubility in less polar solvents such as toluene and dichloromethane. The hydrochloride salt form of 2-methylproline demonstrates significantly higher solubility in water.[1]
Q3: How does temperature affect the solubility of (R)-2-methylproline?
For most solids, solubility increases with temperature. This principle generally applies to (R)-2-methylproline in organic solvents. Heating the solvent while dissolving the catalyst can significantly improve its solubility. However, it is crucial to ensure that the catalyst and other reaction components are stable at elevated temperatures. For L-proline, studies have shown a clear trend of increasing solubility in methanol-dichloromethane mixtures with rising temperature.[3]
Q4: Can the pH of the medium influence the catalyst's solubility?
Although less common in purely organic reactions, if an aqueous or protic co-solvent is used, pH can play a role. As an amino acid derivative, (R)-2-methylproline can exist in different protonation states. In acidic conditions, the carboxylate group is protonated, and in basic conditions, the amine group is deprotonated. These changes in charge can affect the molecule's polarity and its interaction with the solvent, thereby altering its solubility.
Data Presentation: Estimated Solubility of (R)-2-Methylproline
| Solvent | Polarity Index | Estimated Solubility at 25°C | Notes |
| Toluene | 2.4 | Very Low | Generally not a good solvent for dissolving the catalyst on its own. |
| Dichloromethane (DCM) | 3.1 | Low | May require heating or the use of a co-solvent. |
| Tetrahydrofuran (THF) | 4.0 | Low to Moderate | Solubility can often be improved with gentle heating. |
| Ethyl Acetate | 4.4 | Low to Moderate | Used in recrystallization, suggesting solubility is temperature-dependent.[2] |
| Methanol | 5.1 | Moderate to High | A good solvent for dissolving (R)-2-methylproline, especially when heated.[2] |
| Dimethylformamide (DMF) | 6.4 | High | Generally a good solvent for proline-based catalysts. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent capable of dissolving many organic compounds. |
Disclaimer: The solubility data presented is estimated and should be confirmed experimentally for specific applications.
Experimental Protocols
Protocol 1: General Dissolution of (R)-2-Methylproline for Homogeneous Catalysis
-
Solvent Selection: Choose an appropriate solvent based on the reaction requirements and the estimated solubility from the table above. Polar aprotic solvents like DMF or DMSO are often good starting points if compatible with the reaction chemistry.
-
Preparation: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of (R)-2-methylproline catalyst.
-
Solvent Addition: Add the selected solvent to the reaction vessel.
-
Agitation: Stir the mixture vigorously at room temperature using a magnetic stirrer.
-
Heating (if necessary): If the catalyst does not fully dissolve, gently heat the mixture while stirring. A temperature of 40-60°C is often sufficient. Monitor the solution closely to ensure no decomposition of the catalyst or other reagents occurs.
-
Cooling: Once the catalyst is fully dissolved, cool the solution to the desired reaction temperature before adding other reagents.
Protocol 2: Dissolution using a Co-solvent System
-
Initial Dissolution: Dissolve the (R)-2-methylproline catalyst in a minimal amount of a highly polar solvent in which it is readily soluble (e.g., DMF or DMSO).
-
Addition to Reaction Mixture: Slowly add this concentrated catalyst solution to the main reaction vessel containing the bulk of the reaction solvent (e.g., toluene or THF) and other reagents, under vigorous stirring.
-
Monitoring: Observe the reaction mixture for any signs of precipitation. The slow addition and vigorous stirring help to ensure that the local concentration of the catalyst does not exceed its solubility limit in the mixed solvent system.
Troubleshooting Guide for Poor Solubility
Issue: The (R)-2-methylproline catalyst does not fully dissolve in the chosen solvent.
-
Possible Cause: The solvent may not be polar enough.
-
Solution:
-
Try gentle heating (40-60°C) with stirring.
-
Consider using a more polar solvent if it is compatible with your reaction.
-
Use a co-solvent system as described in Protocol 2.
-
-
-
Possible Cause: The catalyst concentration is too high.
-
Solution:
-
Increase the volume of the solvent to reduce the concentration.
-
If the reaction volume is a constraint, consider a solvent in which the catalyst has higher solubility.
-
-
Issue: The catalyst dissolves initially but precipitates out during the reaction.
-
Possible Cause: A change in the reaction mixture's composition (e.g., formation of a less polar product) reduces the overall polarity of the solvent system.
-
Solution:
-
Add a small amount of a polar co-solvent (e.g., DMF, DMSO) to the reaction mixture to maintain the catalyst's solubility.
-
If possible, run the reaction at a slightly elevated temperature to keep the catalyst in solution.
-
-
-
Possible Cause: The reaction temperature has decreased, causing the catalyst to crash out.
-
Solution:
-
Ensure the reaction is maintained at a constant temperature.
-
If the reaction is exothermic, provide adequate cooling to prevent initial temperature spikes followed by cooling that could lead to precipitation.
-
-
-
Possible Cause: The catalyst is reacting with a starting material or reagent to form a less soluble species.
-
Solution:
-
Slowly add the reagent that is suspected of causing precipitation to the dissolved catalyst solution to avoid high local concentrations.
-
Investigate the compatibility of the catalyst with all reaction components before starting the main reaction.
-
-
Visualizing Solubility Challenges
Factors Affecting Catalyst Solubility
The solubility of (R)-2-methylproline is a result of a balance of intermolecular forces between the catalyst molecules themselves and between the catalyst and the solvent molecules. Poor solubility arises when the catalyst-catalyst interactions are stronger than the catalyst-solvent interactions.
Caption: Interplay of catalyst self-aggregation and solvent interactions determining solubility.
Troubleshooting Workflow for Poor Catalyst Solubility
When faced with solubility issues, a systematic approach can help identify and resolve the problem efficiently.
References
Technical Support Center: Optimizing Catalyst Loading for (R)-2-Methylpyrrolidine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading for the synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include asymmetric synthesis from chiral precursors and the resolution of racemic mixtures.[1] Asymmetric synthesis often employs catalytic processes that favor the formation of the desired (R)-enantiomer. One notable strategy is the "memory of chirality" (MOC) approach, which can achieve high enantiomeric excess (>95% ee) by retaining axial chirality during ring closure. Industrial-scale production may utilize cyanohydrin routes followed by chiral resolution with agents like D-tartaric acid.
Q2: What is a typical starting point for catalyst loading in the asymmetric synthesis of 2-substituted proline analogs?
A2: A general starting point for catalyst loading in asymmetric syntheses, including those for proline analogs, is between 1-2 mol%. However, the optimal loading can vary significantly depending on the specific catalyst, substrate, and reaction conditions, with effective ranges often falling between 0.5 mol% and 10 mol%. For certain proline-catalyzed reactions, loadings as low as 3 mol% have been shown to be effective.[2]
Q3: How does catalyst loading generally affect the reaction outcome?
A3: Catalyst loading is a critical parameter that influences both the reaction rate and, in some cases, the enantioselectivity. Higher catalyst loading typically leads to a faster reaction rate. However, it can also increase the cost of the synthesis and potentially complicate product purification. Conversely, lower catalyst loading is more economical but may result in slower reaction times or incomplete conversion. It is crucial to find the optimal catalyst loading that provides a balance between reaction efficiency, yield, and enantioselectivity.
Q4: What are the key parameters to consider when optimizing the reaction conditions?
A4: Besides catalyst loading, several other parameters significantly impact the yield and enantioselectivity of the synthesis. These include:
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction.
-
Temperature: Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Substrate and Reagent Purity: Impurities in the starting materials or reagents can act as catalyst poisons or lead to side reactions, reducing both yield and enantioselectivity.
-
Stirring/Mixing: In heterogeneous catalysis, efficient mixing is crucial for ensuring good contact between the catalyst and reactants.
Q5: What are common side reactions to be aware of during the synthesis of 2-substituted proline analogs?
A5: Common side reactions can include racemization of the product, over-alkylation or di-alkylation if the reaction is not carefully controlled, and decomposition of the starting material or product under harsh reaction conditions. In syntheses starting from proline derivatives, side reactions related to the protecting groups used can also occur.
Troubleshooting Guides
Problem 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Increase catalyst loading. - Ensure efficient stirring. |
| Catalyst Deactivation | - Ensure all reagents and solvents are anhydrous and of high purity. - Use freshly prepared or properly stored catalyst. - Consider the use of an inert atmosphere (e.g., nitrogen or argon). |
| Substrate Decomposition | - Lower the reaction temperature. - Reduce the reaction time. - Screen for a milder catalyst or reaction conditions. |
| Product Loss During Workup | - Optimize the extraction and purification procedures. - Ensure the pH is appropriately adjusted during aqueous workup to prevent loss of the amino acid product. |
Problem 2: Low Enantioselectivity (ee%)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | - Lower the reaction temperature. Perform a temperature screening study (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity. |
| Incorrect Solvent Choice | - Screen a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, acetonitrile). The solvent can significantly impact the geometry of the transition state. |
| Low Catalyst Loading | - A low catalyst concentration may allow a non-selective background reaction to compete. Incrementally increase the catalyst loading to determine its effect on enantioselectivity. |
| Catalyst Racemization or Impurity | - Verify the enantiomeric purity of the catalyst. - Use a catalyst from a reputable supplier or synthesize and purify it carefully. |
| Racemization of the Product | - Check the stability of the product under the reaction and workup conditions. - Consider a milder workup procedure. |
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting common issues in asymmetric synthesis.
Data Presentation
The following tables provide illustrative data on the effect of catalyst loading and other reaction parameters on yield and enantioselectivity, based on proline-catalyzed asymmetric reactions. Note that optimal conditions for the synthesis of this compound should be determined experimentally.
Table 1: Illustrative Effect of Catalyst Loading on a Proline-Catalyzed Aldol Reaction
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 5 | 48 | 65 | 90 |
| 10 | 24 | 80 | 92 |
| 20 | 12 | 85 | 93 |
| 30 | 10 | 85 | 93 |
| Data is illustrative and based on typical trends observed in proline-catalyzed aldol reactions. |
Table 2: Illustrative Effect of Temperature and Solvent on a Proline-Catalyzed Aldol Reaction
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-Proline (20 mol%) | DMSO | 25 | 95 | 76 |
| (S)-Proline (20 mol%) | CH3CN | 25 | 88 | 85 |
| (S)-Proline (20 mol%) | THF | 0 | 75 | 92 |
| (S)-Proline (20 mol%) | Chloroform | -20 | 68 | >95 |
| Data is illustrative and based on typical trends observed in proline-catalyzed aldol reactions. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for the asymmetric synthesis of this compound.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the starting material (e.g., a suitable proline derivative) in the chosen anhydrous solvent.
-
Prepare a stock solution of the alkylating agent in the same solvent.
-
Prepare a stock solution of the catalyst in the same solvent.
-
-
Reaction Setup:
-
In a series of clean, dry, and inert-atmosphere-flushed reaction vials, add the desired amount of the starting material stock solution.
-
To each vial, add a different volume of the catalyst stock solution to achieve a range of catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Add any necessary co-catalysts or additives.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding the alkylating agent stock solution to each vial.
-
Place the vials in a temperature-controlled shaker or on a stirrer plate at the desired reaction temperature.
-
Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, LC-MS, or GC).
-
-
Work-up and Analysis:
-
Once the reactions are complete, quench them appropriately.
-
Perform an extractive work-up to isolate the crude product.
-
Purify the product from each reaction using flash column chromatography.
-
Determine the yield for each catalyst loading.
-
Determine the enantiomeric excess (ee%) of the product from each reaction using chiral HPLC or other suitable methods (see Protocol 2).
-
-
Data Evaluation:
-
Plot the yield and ee% as a function of catalyst loading to identify the optimal range.
-
Experimental Workflow for Catalyst Loading Optimization
Caption: A generalized workflow for the systematic optimization of catalyst loading.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for the analysis of the enantiomeric purity of this compound. The exact column and mobile phase conditions may need to be optimized.
-
Sample Preparation:
-
Accurately weigh a small amount of the purified product (e.g., 1-2 mg) and dissolve it in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column is often effective for the separation of enantiomers of amino acids and their derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. For acidic compounds, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape and resolution.[3] A typical starting mobile phase could be 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance of the analyte (typically in the range of 200-220 nm for compounds without a strong chromophore).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Analysis:
-
Inject a small volume (e.g., 5-20 µL) of the prepared sample solution.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
To confirm peak identity, inject a sample of the racemic mixture and, if available, an authentic sample of the pure (R)-enantiomer.
-
Calculate the enantiomeric excess (ee%) using the areas of the two enantiomer peaks: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
-
Method Validation:
-
For accurate and reliable results, the chiral HPLC method should be validated for linearity, precision, and accuracy according to standard guidelines.
-
References
Reducing reaction times in aldol reactions with substituted prolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted proline-catalyzed aldol reactions. The information is designed to help address common issues encountered during experimentation and to provide a deeper understanding of how to optimize these reactions for reduced reaction times and improved outcomes.
Frequently Asked Questions (FAQs)
Q1: My proline-catalyzed aldol reaction is very slow. What are the common causes and how can I increase the reaction rate?
Slow reaction times are a frequent issue in proline-catalyzed aldol reactions. Several factors can contribute to this, including catalyst activity, substrate reactivity, and solvent choice. Here are some key areas to troubleshoot:
-
Catalyst Choice: Unmodified (S)-proline can be slow, especially in organic solvents where it may have poor solubility.[1][2][3] Consider using a substituted proline catalyst. Derivatives of 4-hydroxyproline with hydrophobic groups have been shown to significantly accelerate the reaction, particularly in aqueous media.[4] For instance, prolines with aromatic groups syn to the carboxylic acid can be dramatically faster than those with smaller hydrophobic groups.[4]
-
Solvent System: The choice of solvent is critical. While proline has limited solubility in many organic solvents, certain solvent systems can enhance reaction rates.[2][3]
-
Aprotic Solvent Mixtures: A mixture of DMSO and CHCl3 (1:1) has been shown to increase the reaction rate and minimize side reactions like aldol condensation.[5]
-
Protic Solvent Mixtures: Water/methanol mixtures can be exceptionally effective, even with unmodified proline, leading to significantly enhanced reaction rates.[1][2][3]
-
-
Substrate Electronics: The electronic properties of the aldehyde substrate play a significant role. Aldehydes with electron-withdrawing groups generally react faster than those with electron-donating groups.[4] If you are working with an electron-rich aldehyde, longer reaction times may be necessary.[4]
-
Catalyst Loading: While higher catalyst loading can increase the rate, it's often desirable to use catalytic amounts. For some substituted prolines, loadings as low as 0.5 mol% can be effective.[4] If the reaction is slow, a modest increase in catalyst loading might be beneficial, but be mindful of potential side reactions.
Q2: I am observing significant side reactions, such as aldol condensation and self-aldolization. How can I minimize these?
Side reactions are a common challenge, leading to reduced yields and purification difficulties. Here are some strategies to mitigate them:
-
Solvent Optimization: As mentioned, a DMSO/CHCl3 mixture can help suppress aldol condensation.[5]
-
Reaction Conditions: For reactions involving aliphatic aldehydes, which are prone to self-aldolization, using diluted conditions and prolonged reaction times can suppress these undesired pathways.[6]
-
Ketone Excess: A common strategy is to use an excess of the ketone donor relative to the aldehyde acceptor.[2] However, an excessive amount can sometimes lead to other issues. It's a parameter that may require optimization for your specific substrates.
Q3: How do substituents on the proline catalyst affect the reaction outcome?
Substituents, particularly on the 4-position of the proline ring, can have a profound impact on catalyst activity, stereoselectivity, and solubility.
-
Enhanced Activity and Stereoselectivity: Introducing substituents can enhance both the catalyst's activity and its ability to control the stereochemical outcome of the reaction, often allowing for lower catalyst loadings and shorter reaction times.[2][3]
-
Modified Solubility: Substituents can alter the solubility profile of the proline catalyst, expanding the range of suitable solvents.[2][3] For example, hydrophobic substituents on 4-hydroxyproline can promote the formation of micelles in water, creating a favorable environment for the reaction.[4]
-
Catalyst Immobilization: Certain substituents can be used to immobilize the catalyst on a solid support, facilitating easier separation and recycling.[2][3]
Q4: What is the role of water in these reactions? Can I run the reaction in pure water?
The role of water is multifaceted and can be beneficial, but running the reaction in pure water with unmodified proline is often inefficient.
-
Unmodified Proline in Water: Unmodified proline generally does not catalyze the aldol reaction effectively in pure water.[1][4]
-
Substituted Prolines in Water: In contrast, certain 4-hydroxyproline derivatives with hydrophobic substituents are designed to work efficiently in water. These catalysts can be significantly faster in water than in organic solvents like methanol.[4]
-
Water as an Additive: In solvent mixtures, such as methanol/water, water plays a crucial role. While pure water leads to low conversions, the addition of water to methanol can dramatically increase enantioselectivity.[2][3] The optimal ratio of water to the organic solvent needs to be determined experimentally.
Troubleshooting Guides
Issue: Low Diastereoselectivity
| Potential Cause | Troubleshooting Step |
| Reaction Temperature | Lowering the reaction temperature can often improve diastereoselectivity. For example, for the reaction with cyclopentanone, reducing the temperature to 0 °C has been shown to improve the anti/syn ratio.[2] |
| Substrate Structure | Some substrates, like cyclopentanone, are known to give poor diastereoselectivity with proline catalysts.[2] If possible, consider if a modification to the substrate is feasible. |
| Reaction Reversibility | The aldol reaction is reversible, which can lead to epimerization and a change in the diastereomeric ratio over time from the kinetic to the thermodynamic product.[7] Analyze the reaction at different time points to determine the kinetic and thermodynamic ratios. |
Issue: Poor Enantioselectivity
| Potential Cause | Troubleshooting Step |
| Catalyst Choice | The structure of the proline catalyst is paramount for achieving high enantioselectivity. Ensure you are using a catalyst known to be effective for your class of substrates. |
| Solvent Effects | The solvent can influence the transition state and thus the enantioselectivity. Screen different solvents or solvent mixtures. For instance, water/methanol mixtures have been shown to provide high enantioselectivity.[2][3] |
| Substituents on Aldehyde | ortho-Substituents on aromatic aldehydes can lead to a remarkable increase in enantioselectivity.[5] |
Quantitative Data Summary
Table 1: Effect of Proline Substituents on Reaction Time
| Catalyst | Substrate (Aldehyde) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1a (aromatic substituent) | p-nitrobenzaldehyde | Water | 78 | 96 | [4] |
| 1f (small hydrophobic group) | p-nitrobenzaldehyde | Water | Significantly longer than 1a | - | [4] |
| (S)-proline | Benzaldehyde | DMSO | 4 | 62 | [5] |
| (S)-proline | Benzaldehyde | DMSO/CHCl3 (1:1) | 4 | 76 | [5] |
Note: Catalyst 1a is reported to be 43.5 times faster than 1f.[4]
Table 2: Effect of Aldehyde Substituents on Reaction Time
| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | Reference |
| 1a | p-nitrobenzaldehyde (electron-withdrawing) | Cyclohexanone | Water | - | 96 | [4] |
| 1a | Benzaldehyde | Cyclohexanone | Water | Longer than p-nitrobenzaldehyde | Good | [4] |
| 1a | p-methoxybenzaldehyde (electron-donating) | Cyclohexanone | Water | Longer still | Poor conversion | [4] |
Table 3: Solvent Effects on Reaction Time and Selectivity
| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Conversion (%) | anti/syn | ee (%) | Reference |
| (S)-proline | 4-Nitrobenzaldehyde | Cyclohexanone | MeOH | 19 | 90 | 83:17 | 94 | [2][3] |
| (S)-proline | 4-Nitrobenzaldehyde | Cyclohexanone | H₂O | 19 | 20 | 84:16 | >99 | [2][3] |
| (S)-proline | 4-Nitrobenzaldehyde | Cyclohexanone | MeOH/H₂O (2:1) | 19 | >99 | 90:10 | >99 | [2][3] |
Experimental Protocols
General Procedure for Proline-Catalyzed Aldol Reaction in a Water/Methanol Mixture
This protocol is adapted from a study optimizing the reaction of cyclohexanone with various aromatic aldehydes.[2][3]
-
To a stirred solution of the aromatic aldehyde (1.0 mmol) and cyclohexanone (2.0 mmol, 2.0 equiv) in a 4:1 (v/v) mixture of methanol and water (5 mL), add (S)-proline (0.023 g, 0.2 mmol, 20 mol%).
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Procedure for Aldol Reaction with Substituted 4-Hydroxyproline Catalysts in Water
This protocol is based on the use of hydrophobic 4-hydroxyproline derivatives as catalysts.[4]
-
To a suspension of the aldehyde (0.5 mmol) and the ketone (5.0 mmol, 10 equiv) in water (1.0 mL), add the substituted 4-hydroxyproline catalyst (0.0025 mmol, 0.5 mol%).
-
Stir the mixture vigorously at the desired temperature (e.g., room temperature).
-
Monitor the reaction by TLC or HPLC until the aldehyde is consumed.
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the pure aldol product.
-
Characterize the product and determine the diastereomeric ratio and enantiomeric excess using standard analytical techniques (NMR, HPLC).
Visualizations
Caption: A generalized experimental workflow for a proline-catalyzed aldol reaction.
Caption: A troubleshooting decision tree for slow reaction rates in aldol reactions.
Caption: The generally accepted enamine catalytic cycle for the proline-catalyzed aldol reaction.
References
- 1. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 7. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-2-Methylpyrrolidine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-2-Methylpyrrolidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent methods for the enantioselective purification of this compound are:
-
Diastereomeric Salt Recrystallization: This classical method involves the formation of diastereomeric salts with a chiral resolving agent, most commonly D-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[1]
-
Enzymatic Resolution: This technique utilizes enzymes, such as lipases or acylases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.
-
Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique employs a chiral stationary phase (CSP) to separate the enantiomers. It is often used for analytical purposes but can be scaled up for preparative separations.
Q2: What are the typical impurities I might encounter in my this compound sample?
A2: Impurities can originate from the synthetic route used to prepare the racemic starting material. Common impurities may include:
-
Unreacted starting materials: Such as (S)-proline or other precursors depending on the synthesis method.[2][3]
-
Side-products from the synthesis: These can include byproducts from methylation, cyclization, or hydrolysis steps.
-
The undesired (S)-enantiomer: This is the most significant impurity to be removed during the purification process.
-
Residual solvents: Solvents used during the synthesis and purification steps may be present in the final product.
Q3: How can I determine the enantiomeric purity of my sample?
A3: The enantiomeric excess (ee) or diastereomeric excess (de) of your sample can be determined using chiral analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.[4] It involves using a chiral stationary phase that interacts differently with each enantiomer, resulting in their separation and allowing for quantification.
Troubleshooting Guides
Diastereomeric Salt Recrystallization with D-Tartaric Acid
This guide addresses common issues encountered during the chiral resolution of racemic 2-Methylpyrrolidine-2-carboxylic acid using D-tartaric acid.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The diastereomeric salt does not crystallize. | 1. The solution is not supersaturated. 2. The chosen solvent is not appropriate. 3. The concentration of the salt is too low. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2. Slowly evaporate the solvent to increase the concentration. 3. Perform a solvent screen to find a solvent or solvent mixture in which the desired diastereomeric salt has low solubility. A study on the resolution of 2-methylpyrrolidine showed that the solvent composition (e.g., water/ethanol mixtures) can influence which enantiomer preferentially crystallizes.[5] |
| Low diastereomeric/enantiomeric excess after recrystallization. | 1. The cooling rate was too fast, leading to co-precipitation of both diastereomers. 2. The solvent system does not provide sufficient solubility differentiation between the diastereomers. 3. The mother liquor was not efficiently removed from the crystals. | 1. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. 2. Experiment with different solvent systems to maximize the solubility difference. 3. Wash the crystals with a small amount of cold solvent after filtration. 4. Perform multiple recrystallizations to improve the enantiomeric purity. |
| Low yield of the desired diastereomeric salt. | 1. The desired salt has significant solubility in the chosen solvent. 2. Too much solvent was used for washing the crystals. | 1. Cool the crystallization mixture for a longer period to maximize precipitation. 2. Minimize the amount of cold solvent used for washing the crystals. 3. The mother liquor can be processed to recover the resolving agent and the other enantiomer. |
Chiral HPLC Analysis
This guide provides troubleshooting for common problems during the chiral HPLC separation of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of enantiomers. | 1. The chiral stationary phase (CSP) is not suitable for the analyte. 2. The mobile phase composition is not optimal. 3. The column temperature is not optimized. | 1. Screen different types of CSPs. Polysaccharide-based CSPs are often effective for proline derivatives.[6] 2. Adjust the ratio of the organic modifier (e.g., ethanol, isopropanol) in the mobile phase. For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve separation.[7] 3. Vary the column temperature. Lower temperatures often improve chiral recognition.[4] |
| Peak tailing or broadening. | 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. The mobile phase pH is not appropriate. | 1. For acidic analytes, ensure the mobile phase pH is low enough to keep the compound in its protonated form.[4] 2. Dilute the sample and re-inject. 3. Add a competing agent to the mobile phase to reduce unwanted interactions. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Column temperature is not stable. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with an appropriate solvent after use and store it correctly. |
Quantitative Data Summary
The following table summarizes representative data for the purification of chiral amines and amino acids using different methods. Note that specific values for this compound may vary depending on the exact experimental conditions.
| Purification Method | Resolving Agent/Stationary Phase | Typical Diastereomeric/Enantiomeric Excess (de/ee) | Typical Yield | Reference |
| Diastereomeric Recrystallization | D-Tartaric Acid | >98% de after multiple recrystallizations | 40-60% (for the desired enantiomer) | [2] |
| Enzymatic Resolution | Lipase AS | 96% ee | ~50% (theoretical maximum) | [8] |
| Chiral HPLC | Polysaccharide-based CSP | >99% ee | Dependent on scale (analytical to preparative) | [6] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Recrystallization
This protocol describes a general procedure for the resolution of racemic 2-Methylpyrrolidine-2-carboxylic acid using D-tartaric acid.
Materials:
-
Racemic 2-Methylpyrrolidine-2-carboxylic acid
-
D-Tartaric acid (1 equivalent)
-
Solvent (e.g., ethanol, methanol, water, or a mixture)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
5% HCl solution
-
1 M NaOH solution
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Salt Formation: Dissolve the racemic 2-Methylpyrrolidine-2-carboxylic acid in a suitable solvent in an Erlenmeyer flask. In a separate flask, dissolve one equivalent of D-tartaric acid in the minimum amount of the same hot solvent.
-
Add the D-tartaric acid solution to the amino acid solution while stirring.
-
Allow the mixture to cool slowly to room temperature. Crystallization of the less soluble diastereomeric salt should occur.
-
Further cool the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Recrystallization: To improve the diastereomeric purity, recrystallize the collected crystals from a fresh portion of the hot solvent. Repeat this step until the desired diastereomeric excess is achieved (monitor by chiral HPLC).
-
Liberation of the Free Amino Acid: Suspend the purified diastereomeric salt in water and add 1 M NaOH solution until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the aqueous solution with an organic solvent (e.g., dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched this compound.
-
To obtain the hydrochloride salt, dissolve the free amino acid in a suitable solvent and bubble HCl gas through the solution or add a solution of HCl in an organic solvent.
Protocol 2: Chiral HPLC Analysis
This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of 2-Methylpyrrolidine-2-carboxylic acid.
Materials:
-
Sample of 2-Methylpyrrolidine-2-carboxylic acid
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® IB)
-
HPLC grade solvents (e.g., hexane, ethanol, isopropanol, trifluoroacetic acid)
-
HPLC system with a UV detector
Procedure:
-
Column Selection: Choose a chiral stationary phase known to be effective for the separation of amino acid derivatives. A good starting point is a polysaccharide-based CSP.[6]
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of hexane and ethanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The TFA is added to improve the peak shape of the acidic analyte.[7]
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is obtained.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram.
-
Method Optimization: If the resolution is not optimal, adjust the mobile phase composition (e.g., change the percentage of the alcohol modifier) and the column temperature to improve the separation.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low enantiomeric excess in diastereomeric recrystallization.
References
- 1. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
How to prevent racemization of 2-methylpyrrolidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of 2-methylpyrrolidine derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue for 2-methylpyrrolidine derivatives?
A1: Racemization is the process where an enantiomerically pure compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[1][2][3] For 2-methylpyrrolidine derivatives, the chiral center is the carbon atom at the 2-position.
This is a critical issue in drug development because enantiomers of a chiral drug can have different pharmacological, toxicological, and pharmacokinetic properties.[4][5] Often, one enantiomer (the eutomer) provides the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.[6] Therefore, maintaining the stereochemical integrity of your 2-methylpyrrolidine derivative is essential for ensuring its efficacy and safety.
Q2: I am observing a significant loss of enantiomeric excess (e.e.) during my reaction. What are the most common causes?
A2: Loss of enantiomeric excess in 2-methylpyrrolidine derivatives is typically caused by the formation of an achiral, planar intermediate. The primary factors that promote this are:
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases are the most common culprits.[7] High temperatures provide the necessary energy to overcome the activation barrier for inversion of the chiral center.[1][8]
-
Presence of a Base: Bases can abstract the proton at the C2 position (alpha to the nitrogen), forming a planar, achiral enamine or a resonance-stabilized carbanion.[3] Subsequent non-stereospecific reprotonation leads to a racemic mixture.[2][9]
-
Presence of an Acid: Acidic conditions can catalyze racemization through the formation of an achiral enol or iminium ion intermediate.[2][9][10]
-
Oxidation-Reduction Pathways: Some reaction conditions can cause a reversible oxidation of the amine to an achiral imine, which upon reduction, yields a racemic product.[11]
-
Radical Intermediates: In some cases, radical initiators (like AIBN) in the presence of thiols can mediate racemization by reversibly abstracting the hydrogen atom from the chiral center, forming a temporary planar radical.[11]
Below is a troubleshooting workflow to diagnose the source of racemization.
Q3: How can I select the right N-protecting group to stabilize the C2 stereocenter?
A3: The choice of the nitrogen-protecting group is crucial as it directly influences the acidity of the proton at the C2 chiral center.
-
Electron-Withdrawing Groups (EWGs): Carbamates (e.g., Boc, Cbz) and sulfonamides (e.g., Tos) are strongly electron-withdrawing. They increase the acidity of the C2 proton, making the compound more susceptible to base-catalyzed racemization. While necessary for certain transformations, their use requires careful control of basicity and temperature.
-
Electron-Donating Groups (EDGs): Alkyl groups (e.g., Benzyl - Bn) are electron-donating. They decrease the acidity of the C2 proton, thus enhancing the stability of the stereocenter against base-induced epimerization.
The logic for selecting a protecting group often involves a trade-off between the stability required for the chiral center and the reactivity needed for subsequent synthetic steps.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. nbinno.com [nbinno.com]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral switch - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
- 9. youtube.com [youtube.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
Stability and storage issues with (R)-2-Methylpyrrolidine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of (R)-2-Methylpyrrolidine-2-carboxylic acid and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and its hydrochloride salt?
A1: To ensure the stability and purity of this compound and its hydrochloride salt, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] The optimal storage temperature is between 2-8°C.[2] For long-term storage, some sources suggest temperatures as low as -20°C to -80°C, especially for solutions. It is crucial to protect the compound from light and moisture.[1]
Q2: Is this compound hydrochloride hygroscopic?
A2: While specific data on the hygroscopicity of this compound hydrochloride is not extensively documented, hydrochloride salts of amino acid analogs can be hygroscopic. It is best practice to handle the compound in a dry environment, such as a glove box or a room with controlled humidity, and to minimize its exposure to the atmosphere.[3][4][5][6]
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure of this compound, which is a proline analog, several degradation pathways can be anticipated, particularly under stress conditions. These include:
-
Oxidation: The pyrrolidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
-
Hydrolysis: Under extreme pH conditions (highly acidic or basic) and elevated temperatures, the amide bond in a peptide linkage or the pyrrolidine ring itself could be susceptible to hydrolysis, although the ring is generally stable.
-
Decarboxylation: Under certain conditions, such as heat, the carboxylic acid group may be lost as carbon dioxide.[7]
Q4: How stable is this compound hydrochloride to heat?
A4: Thermal analysis has shown that this compound hydrochloride is thermally stable up to approximately 150°C before significant decomposition occurs.[2]
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause 1: Compound Degradation due to Improper Storage.
-
Troubleshooting Steps:
-
Review your storage conditions. Is the compound stored at 2-8°C, protected from light and moisture, and under an inert atmosphere?
-
If the compound has been stored for an extended period or exposed to ambient conditions, consider re-analyzing its purity via HPLC.
-
If degradation is suspected, it is recommended to use a fresh batch of the compound for future experiments.
-
-
-
Possible Cause 2: Hygroscopic Nature of the Hydrochloride Salt.
-
Troubleshooting Steps:
-
Handle the solid compound in a controlled environment with low humidity (e.g., a glove box or a room with a dehumidifier).
-
Weigh the compound quickly to minimize exposure to air.
-
If clumping is observed, this may indicate water absorption. While the material can sometimes be dried, this may not fully restore its original properties.[3] For critical experiments, using a fresh, properly handled vial is advisable.
-
-
Issue 2: Appearance of unexpected peaks in chromatograms during analysis.
-
Possible Cause 1: On-column Degradation.
-
Troubleshooting Steps:
-
Ensure the mobile phase pH is compatible with the compound's stability.
-
Check for any reactive components in your mobile phase or sample matrix.
-
Lower the column temperature to see if the unexpected peaks are reduced.
-
-
-
Possible Cause 2: Degradation in Solution.
-
Troubleshooting Steps:
-
Prepare solutions fresh before each use.
-
If solutions need to be stored, keep them at low temperatures (e.g., -20°C or -80°C) and protect them from light.[1]
-
Perform a time-course study on the solution at your experimental conditions to assess its stability.
-
-
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (refrigerated) | To slow down potential degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation. |
| Light | Protected from light | To prevent photodegradation. |
| Moisture | Tightly sealed container | To prevent hydrolysis and manage hygroscopicity. |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment
This protocol is a starting point and should be optimized for your specific instrumentation and requirements. It is based on methods for similar compounds.[8]
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[9][10][11]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified duration.
-
Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13][14] A dark control sample should be stored under the same conditions but protected from light.
Samples from each stress condition should be analyzed by a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound hydrochloride | 123053-48-5 [smolecule.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. Buy this compound hydrochloride (EVT-1474207) | 123053-48-5 [evitachem.com]
- 8. benchchem.com [benchchem.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. biomedres.us [biomedres.us]
- 12. q1scientific.com [q1scientific.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
Technical Support Center: Reaction Workup for (R)-2-methylproline Experiments
This technical support guide provides researchers, scientists, and drug development professionals with detailed procedures, frequently asked questions (FAQs), and troubleshooting advice for the workup of chemical reactions utilizing (R)-2-methylproline as a catalyst or reagent.
Frequently Asked Questions (FAQs)
Q1: How can I efficiently remove the (R)-2-methylproline catalyst after the reaction is complete?
A1: (R)-2-methylproline is an amino acid and is highly soluble in water, especially in acidic or basic conditions. The most common method for its removal is a standard aqueous workup.[1] This involves diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and washing it multiple times with water or a saturated aqueous solution like ammonium chloride.[1][2] The protonated or deprotonated catalyst will partition into the aqueous layer, effectively separating it from your desired organic-soluble product.
Q2: My desired product is also water-soluble. How can I isolate it without losing it during the aqueous workup?
A2: Isolating water-soluble products requires modifications to the standard workup. To minimize product loss to the aqueous phase, you should:
-
Saturate the aqueous layer: Before extraction, saturate the aqueous phase with a salt like sodium chloride (NaCl).[3] This decreases the solubility of organic compounds in the aqueous layer.
-
Use a more polar organic solvent: Solvents like ethyl acetate are effective for extracting polar products.[3]
-
Perform multiple extractions: Conduct repeated extractions (5-10 times) with large volumes of the organic solvent to ensure maximum recovery of your product from the aqueous phase.[3]
-
Back-extraction: If applicable, you can sometimes adjust the pH of the aqueous layer to decrease your product's solubility before re-extracting.
Q3: What are the common impurities I might encounter, and how can they be removed?
A3: Besides the (R)-2-methylproline catalyst, common impurities can include unreacted starting materials and reaction byproducts.[1] If using protecting groups like Boc (tert-butoxycarbonyl), byproducts from their cleavage (e.g., tert-butanol) may also be present. Purification is often necessary. For non-polar products, standard silica gel chromatography is effective. For more polar or sensitive compounds, alternative methods may be required.[4] Recrystallization from a suitable solvent system, such as methanol/ethyl acetate, can also be an effective purification method for crystalline products.[5]
Q4: I am observing a persistent emulsion during the liquid-liquid extraction. What should I do?
A4: Emulsions are common when dealing with complex reaction mixtures. To break an emulsion, you can try the following:
-
Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to separate the layers.
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite or glass wool.
-
If the emulsion persists, removing the solvent under reduced pressure and re-dissolving the residue in a different extraction solvent might resolve the issue.[6]
Q5: Are there alternative purification methods if my product is unstable on silica gel?
A5: Yes. If your product shows instability on silica gel, which can be mildly acidic, consider these alternatives:
-
Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids and other charged molecules. For example, using a cation-exchange resin like Dowex 50W x 8 allows for the binding of the amino acid product, which can then be eluted with an aqueous ammonia solution, leaving neutral impurities behind.[5]
-
Deactivated Silica or Alumina: Using silica gel that has been treated with a base (like triethylamine) or using neutral or basic alumina can prevent the degradation of acid-sensitive compounds.[1]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield after workup | 1. Product is highly water-soluble and was lost in the aqueous washes.[3][7] 2. Product is volatile and was lost during solvent removal.[7] 3. Product degraded during workup (e.g., exposure to incompatible pH).[7] 4. The reaction did not proceed as expected. | 1. Check the aqueous layers by TLC or another analytical method. If the product is present, re-extract after saturating with NaCl.[3][7] 2. Check the solvent collected in the rotovap trap.[7] Use lower temperatures and pressures for solvent removal. 3. Test the stability of your product to acidic/basic conditions on a small scale before performing the workup.[7] 4. Re-evaluate reaction conditions (temperature, concentration, purity of reagents).[8] |
| Crude product is a dark, oily residue | 1. Decomposition of starting materials or product. 2. Presence of high-boiling point solvents (e.g., DMF, DMSO).[6] 3. Formation of polymeric side products. | 1. Attempt purification by column chromatography or recrystallization. 2. Remove high-boiling solvents by washing with large volumes of water during the workup or by high-vacuum distillation.[6] 3. Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. |
| (R)-2-methylproline catalyst remains in the product | 1. Insufficient aqueous washing. 2. Product has similar solubility properties to the catalyst. | 1. Increase the number and volume of aqueous washes. Consider washing with a dilute acid (e.g., 1M HCl) if your product is stable, to ensure the proline catalyst is protonated and highly water-soluble. 2. Utilize ion-exchange chromatography for separation.[5] |
Physicochemical Data
This table summarizes key quantitative data for 2-methylproline, which is crucial for planning purification and characterization.
| Property | (S)-2-Methylproline | (R)-2-Methylproline | Reference |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₁NO₂ | [9] |
| Molecular Weight | 129.16 g/mol | 129.16 g/mol | [9] |
| Appearance | Colorless platelets or white powder | White solid | [5][9] |
| Melting Point | 248–252°C (dec.) | ~310°C (dec. as HCl salt) | [5][9] |
| Specific Rotation [α]D | -72.1° (c 1.0, MeOH) | +73.1° (c 1.7, MeOH) | [5] |
| Solubility | Soluble in water | Soluble in water | [5][9] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of (R)-2-methylproline
This procedure is suitable for organic-soluble products that are stable to water.
-
Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., saturated aqueous NH₄Cl solution for organometallic reagents).[5]
-
Dilute with Solvent: Dilute the mixture with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to dissolve your product fully.[2]
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and drain the aqueous (lower) layer.
-
Repeat Washes: Repeat the washing step 2-3 more times with water or brine to ensure complete removal of the water-soluble catalyst.
-
Dry the Organic Layer: Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Stir for 15-30 minutes.[2]
-
Filter and Concentrate: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]
Protocol 2: Purification via Cation-Exchange Chromatography
This method is ideal for purifying (R)-2-methylproline itself or products with similar amino acid characteristics.[5]
-
Prepare the Column: Prepare a column with Dowex 50W x 8 resin (H+ form). The amount of resin should be sufficient to bind all cationic species in your sample.
-
Load the Sample: Concentrate the crude reaction mixture to remove organic solvents. Dissolve the residue in a minimal amount of water and load it onto the prepared ion-exchange column.
-
Wash with Water: Elute the column with deionized water to wash away any non-basic, neutral, or anionic impurities. Monitor the pH of the effluent; continue washing until the pH becomes neutral (pH ~7).[5]
-
Elute the Product: Elute the desired amino acid product from the resin using a solution of aqueous ammonia (e.g., 3 N aqueous ammonia).[5]
-
Collect Fractions: Collect the fractions containing the product. The elution can often be monitored by TLC or by observing the "hot front" of the ammonia solution exiting the column.[5]
-
Concentrate: Combine the product-containing fractions and remove the water and ammonia under reduced pressure to yield the purified product, free of inorganic salts.[5]
Visualizations
Caption: Standard aqueous workup workflow for separating an organic-soluble product from the water-soluble (R)-2-methylproline catalyst.
Caption: A troubleshooting decision tree for diagnosing and resolving low product yield after a reaction workup.
References
- 1. benchchem.com [benchchem.com]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Synthesis of ( R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. How To [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. 2-Methylproline hydrochloride | 1423025-85-7 | Benchchem [benchchem.com]
Managing side reactions in the synthesis of 2-methylproline analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylproline analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing enantiomerically pure 2-methylproline?
A1: The primary strategies for obtaining enantiomerically pure 2-methylproline include:
-
Diastereoselective alkylation of chiral precursors: This often involves the methylation of a protected proline derivative. A common method utilizes a chiral auxiliary, such as a pivalaldehyde-derived acetal, to direct the stereochemistry of the methylation.[1]
-
Resolution of a racemic mixture: This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as an optically active amine or acid, followed by fractional crystallization.[2][3]
-
Asymmetric synthesis from achiral precursors: This can involve starting with materials like 5-hydroxy-2-pentanone and employing chiral catalysts or reagents to introduce the desired stereochemistry.[4]
-
Memory of chirality: Certain methods take advantage of a transient chiral enolate to achieve stereocontrol during cyclization.[5]
Q2: What are the key factors influencing racemization or epimerization at the Cα position during synthesis and subsequent peptide coupling?
A2: Racemization at the Cα position is a significant challenge, particularly during peptide coupling reactions. Key influencing factors include:
-
Base: The strength and steric hindrance of the base used can significantly impact the rate of racemization. Stronger, less hindered bases are more likely to cause epimerization.
-
Additives and Coupling Reagents: Certain additives, like 1-hydroxybenzotriazole (HOBt), can paradoxically catalyze racemization in some cases, especially when used with carbodiimides. The choice of coupling reagent is therefore critical.
-
Reaction Temperature and Time: Prolonged reaction times and elevated temperatures can increase the likelihood of racemization.[6]
-
Protecting Groups: The nature of the N-protecting group can influence the acidity of the Cα proton and thus the propensity for racemization.
Q3: How can I purify 2-methylproline analogs from reaction mixtures?
A3: Purification strategies depend on the nature of the impurities. Common methods include:
-
Crystallization: 2-methylproline can be recrystallized from solvent systems like methanol/ethyl acetate to yield high-purity crystalline material.[1]
-
Chromatography:
-
Extraction: Liquid-liquid extraction is frequently used to separate the product from water-soluble or organic-soluble impurities at different stages of the synthesis.[1]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Methylation Step
This is a common issue when synthesizing 2-methylproline via the diastereoselective alkylation of a protected proline derivative.
| Potential Cause | Suggested Corrective Action |
| Incomplete formation of the enolate | Ensure the use of a sufficiently strong and non-nucleophilic base, such as Lithium Diisopropylamide (LDA). Verify the exact molarity of the butyllithium solution used to prepare the LDA. |
| Incorrect reaction temperature | Maintain a low temperature (typically -78 °C) during the enolate formation and alkylation steps to maximize stereocontrol. |
| Presence of protic impurities (e.g., water) | Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal choice of chiral auxiliary/protecting group | The choice of the chiral auxiliary is crucial for directing the stereochemistry. Ensure the auxiliary is correctly installed and consider alternatives if poor selectivity persists. |
| Slow addition of the alkylating agent | Add the methylating agent (e.g., methyl iodide) slowly to the pre-formed enolate at low temperature to control the reaction and minimize side reactions. |
Issue 2: Racemization/Epimerization of the Final Product or Intermediates
Maintaining stereochemical integrity is critical. This guide helps troubleshoot racemization issues.
| Potential Cause | Suggested Corrective Action |
| Harsh deprotection conditions | Use milder deprotection conditions where possible. For example, catalytic hydrogenation for Cbz group removal is generally mild. Strong acidic or basic conditions for extended periods can lead to epimerization. |
| Racemization during peptide coupling | Avoid the use of strong bases when possible. Consider using coupling reagents known to suppress racemization, such as those based on phosphonium or uronium salts in combination with additives like OxymaPure.[8] |
| Purification-induced epimerization | Be mindful of the pH during chromatographic purification. Prolonged exposure to acidic or basic conditions on a stationary phase can potentially cause epimerization. |
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of (S)-2-methylproline starting from (S)-proline, as described in Organic Syntheses.[1]
| Reaction Step | Product | Starting Material | Yield (%) |
| Acetal Formation | (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | (S)-Proline | 67-74 |
| Methylation | (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | Acetal Intermediate | 85-90 |
| Hydrolysis & Purification | (S)-2-Methylproline | Methylated Intermediate | 85-90 |
| Overall Yield | (S)-2-Methylproline | (S)-Proline | ~48-59 |
Experimental Protocols
Key Experiment: Diastereoselective Methylation of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one[1]
-
Preparation of LDA: In a flame-dried, round-bottomed flask under an argon atmosphere, mix diisopropylamine (1.2 equivalents) with dry tetrahydrofuran (THF). Cool the solution to -78 °C and add a 1.6 M solution of butyllithium in hexane (1.3 equivalents) dropwise. Allow the mixture to warm to room temperature for 20 minutes before re-cooling to -78 °C.
-
Enolate Formation: In a separate flame-dried flask, dissolve (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (1 equivalent) in dry THF and cool to -78 °C. Slowly add the freshly prepared LDA solution to this flask over 20 minutes.
-
Alkylation: After stirring the enolate solution at -78 °C for 45 minutes, add methyl iodide (1.3 equivalents) dropwise over 10 minutes.
-
Workup: Allow the reaction mixture to warm to 0 °C over 3 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer and wash sequentially with saturated aqueous solutions of sodium carbonate and brine. Extract the aqueous layers with ethyl acetate. Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation or flash chromatography to yield (2R,5S)-2-tert-butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.
Visualizations
Caption: General workflow for the synthesis of (S)-2-methylproline.
Caption: Decision tree for troubleshooting racemization issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. EP2735560A1 - Method for producing optically active 2-methylproline derivative - Google Patents [patents.google.com]
- 4. CN111138335B - A kind of preparation method of optically active 2-methylproline - Google Patents [patents.google.com]
- 5. Synthesis of ( R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Optimizing Solvent Systems for Proline-Catalyzed Transformations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proline-catalyzed transformations. The information is designed to help resolve common issues encountered during experimentation, with a focus on the critical role of the solvent system.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in proline-catalyzed reactions?
A1: Solvent choice is paramount as it directly influences the reaction's outcome by affecting the stability of transition states and intermediates through non-covalent interactions.[1] The polarity, proticity, and coordinating ability of the solvent can significantly alter the enantioselectivity (er) and diastereoselectivity (dr), as well as the reaction rate and overall yield. For instance, in proline-catalyzed aldol reactions, switching from hexane to DMSO can dramatically change the enantiomeric ratio.[2][3]
Q2: My proline catalyst is not dissolving in the reaction solvent. What should I do?
A2: Proline, being an amino acid, has limited solubility in many common non-polar organic solvents.[4][5] If you are experiencing solubility issues, consider the following:
-
Switch to a more polar solvent: Proline is readily soluble in polar solvents like DMSO, DMF, acetonitrile, and alcohols such as methanol and ethanol.[4][6]
-
Use a solvent mixture: A combination of solvents can sometimes improve catalyst solubility while maintaining good selectivity. For example, a mixture of CHCl₃ and DMSO has been used effectively.[7]
-
Consider proline derivatives: Researchers have developed more lipophilic proline derivatives that exhibit better solubility in non-polar organic solvents.[8][9]
Q3: I am observing poor enantioselectivity or diastereoselectivity. How can I optimize the solvent system to improve this?
A3: Poor stereoselectivity is a common issue that can often be addressed by systematic solvent screening. The optimal solvent is highly dependent on the specific substrates being used.
-
Systematic Screening: Test a range of solvents with varying polarities and properties (e.g., aprotic polar, protic polar, non-polar).[1][2]
-
Solvent Mixtures: Fine-tuning the solvent environment with mixtures can lead to significant improvements in stereoselectivity.[7]
-
Water Content: The presence of small amounts of water can be beneficial in some cases, as it can promote the rate-determining proton transfer step.[10] However, excess water can also be detrimental.[11][12]
Q4: The reaction is very slow. Can the solvent system be adjusted to increase the reaction rate?
A4: Yes, the solvent can have a significant impact on the reaction kinetics. For example, the addition of chloroform (CHCl₃) to a DMSO/acetone solvent system has been shown to accelerate proline-catalyzed aldol reactions.[1][2] It is important to note that changes made to increase the reaction rate should be monitored for their effect on selectivity.
Q5: Is it always necessary to use a large excess of the ketone as a solvent in aldol reactions?
A5: While using the ketone reactant in large excess (neat conditions) is a common strategy to ensure high yields, it is a significant drawback for practical applications.[1][2][6] Efforts to find alternative solvent systems that allow for a lower ketone loading are an active area of research. In some cases, using solvent mixtures or modified proline catalysts can help reduce the required excess of the ketone.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Poor solubility of the proline catalyst. | Switch to a more polar solvent (e.g., DMSO, DMF, MeCN) or a solvent mixture. Consider using a more soluble proline derivative.[4][6][8][9] |
| Undesired side reactions (e.g., self-aldolization). | Optimize reaction conditions such as temperature and concentration. Diluted conditions may suppress side reactions.[7] | |
| Poor enantioselectivity (er) | Suboptimal solvent environment for the transition state. | Perform a systematic solvent screen with a range of polar and non-polar solvents. Evaluate solvent mixtures to fine-tune polarity.[1][2] |
| Poor diastereoselectivity (dr) | The solvent is not favoring the desired diastereomeric transition state. | Experiment with different solvent systems. For example, in some aldol reactions, methanol favors the anti-product while hexane favors the syn-product.[2] |
| Reaction stalls or is incomplete | Catalyst deactivation or inhibition. | Ensure the purity of reactants and solvent. The presence of impurities can interfere with the catalytic cycle. |
| Low reaction rate. | Try adding a co-solvent that is known to accelerate the reaction, such as CHCl₃.[1][2] | |
| Inconsistent results | Variable water content in the solvent. | Use anhydrous solvents or, conversely, add a controlled amount of water to see if it improves reproducibility.[10][12] |
Data on Solvent Effects in Proline-Catalyzed Aldol Reactions
The following tables summarize quantitative data on the effect of different solvents on the outcome of proline-catalyzed aldol reactions.
Table 1: Solvent Effects on the Enantiomeric Ratio (er) of the Aldol Reaction between Cyclopentanone and an Aromatic Aldehyde
| Solvent | Enantiomeric Ratio (er) |
| DMSO | 95:5 |
| Acetonitrile | Not specified, but used in screening |
| Methanol | Not specified, but used in screening |
| Hexane | 65:35 |
Data extracted from a study on proline modified at its secondary sphere.[2]
Table 2: Solvent Effects on the Diastereoselectivity (dr) of the Aldol Reaction between Cyclopentanone and an Aromatic Aldehyde
| Solvent | Diastereomeric Ratio (dr) (anti:syn) |
| Methanol | 3:1 |
| Hexane | 1:2 |
Data extracted from a study on proline modified at its secondary sphere.[2]
Table 3: Optimized Solvent Systems for Proline-Catalyzed Aldol Reactions of Acetone with Different Aliphatic Aldehydes
| Aldehyde Type | Optimal Solvent System |
| α-trisubstituted | Acetone/Chloroform |
| α-branched | Chloroform/DMSO |
Based on a study focused on improving conditions for challenging aliphatic aldehydes.[7]
Experimental Protocols
General Protocol for Solvent Screening in a Proline-Catalyzed Aldol Reaction:
-
Preparation: In a series of clean, dry reaction vials, add (S)-proline (typically 5-30 mol%).
-
Solvent Addition: To each vial, add the desired solvent (e.g., DMSO, DMF, MeCN, CHCl₃, THF, Toluene, Hexane) to achieve the target concentration of the limiting reagent.
-
Reagent Addition: Add the ketone (e.g., 10 equivalents) followed by the aldehyde (1 equivalent).
-
Reaction: Stir the reaction mixtures at the desired temperature (e.g., room temperature) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Work-up and Analysis: Once the reaction is complete, quench the reaction and perform a standard work-up. Analyze the crude product to determine the yield, diastereoselectivity (by ¹H NMR), and enantioselectivity (by chiral HPLC or GC).
Visualizations
Caption: Workflow for solvent screening and optimization.
Caption: Decision tree for troubleshooting common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 7. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 10. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Clarification of the role of water in proline-mediated aldol reactions. | Semantic Scholar [semanticscholar.org]
- 12. Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study [openresearch-repository.anu.edu.au]
Enhancing the stability of peptide secondary structures with alpha-methylated amino acids
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the use of alpha-methylated amino acids to enhance the stability of peptide secondary structures.
Frequently Asked Questions (FAQs)
Q1: What are α-methylated amino acids and how do they stabilize peptide secondary structures?
A1: α-methylated amino acids are modified amino acids where the hydrogen atom on the α-carbon is replaced by a methyl group.[1] The most common example is α-aminoisobutyric acid (Aib), which is an α-methylated version of alanine.[1][2] This substitution introduces significant steric hindrance, which restricts the conformational freedom of the peptide backbone.[3][4] The gem-dimethyl group in Aib, for instance, limits the possible phi (φ) and psi (ψ) dihedral angles, favoring conformations typically found in helical structures like α-helices and 3₁₀-helices.[2][3][5] This conformational constraint, often referred to as the Thorpe-Ingold effect, promotes the formation of stable, well-defined secondary structures.[2]
Q2: What are the primary advantages of incorporating α-methylated amino acids into peptides?
A2: The inclusion of α-methylated amino acids offers several key benefits for peptide design and development:
-
Enhanced Structural Stability: They act as strong inducers and stabilizers of helical conformations.[1][2][3]
-
Increased Proteolytic Resistance: The steric bulk of the methyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.[1][4][6]
-
Improved Pharmacokinetic Properties: By increasing stability and resisting degradation, these modified peptides can exhibit improved bioavailability and a longer duration of action.[6][7][8]
-
Modulation of Biological Activity: By locking the peptide into a specific bioactive conformation, it's possible to enhance binding affinity to biological targets.[9]
-
Increased Membrane Permeability: In some cases, the conformational rigidity and increased hydrophobicity can facilitate penetration of the blood-brain barrier.[3]
Q3: Which secondary structures are most significantly stabilized by α-methylation?
A3: α-methylated amino acids, particularly Aib, are potent promoters of helical structures. They strongly favor the formation of 3₁₀-helices and α-helices.[1][3][5] While they are primarily known as helix inducers, their ability to disrupt β-sheet formation can also be utilized in peptide design to prevent aggregation or favor alternative folds.[2] The introduction of N-methylated amino acids, a related modification, has been shown to nucleate β-sheet conformations under specific sequence contexts (heterochiral amino acids).[10]
Q4: How does the position of the α-methylated amino acid in the peptide sequence impact stability?
A4: The placement is critical. A single substitution can induce helicity in neighboring residues, particularly towards the C-terminus.[5] For stabilizing an α-helix, placing α-methylated residues at intervals of i and i+4 or i and i+7 can reinforce the helical turn.[11] However, the specific context of the surrounding amino acids and the overall peptide sequence will ultimately determine the optimal placement for maximal stabilization.[1]
Troubleshooting Guide
Q1: I am experiencing very low yields during the solid-phase peptide synthesis (SPPS) of a peptide containing α-aminoisobutyric acid (Aib). What is the likely cause and how can I fix it?
A1: Cause: Low coupling efficiency is the most common issue when incorporating α-methylated amino acids. The gem-dimethyl group on the α-carbon creates significant steric hindrance, making it difficult for standard coupling reagents to efficiently form the peptide bond.
Solution:
-
Optimize Coupling Reagents: Standard coupling reagents like HBTU/HOBt may be insufficient. It is recommended to use more potent coupling reagents such as HATU or HCTU with a non-nucleophilic base like DIPEA.
-
Extend Coupling Times: Double or triple the standard coupling time for the α-methylated residue to allow the reaction to proceed to completion.
-
Increase Reagent Equivalents: Use a higher excess (e.g., 3-5 equivalents) of the protected α-methylated amino acid and coupling reagents.
-
Microwave Assistance: Microwave-assisted SPPS can significantly enhance coupling efficiency by providing controlled heating, which helps overcome the steric hindrance.[12]
-
Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for difficult sequences as it improves solvation of the growing peptide chain.[13]
Q2: My analysis shows incomplete Fmoc-deprotection for the residue coupled immediately after an α-methylated amino acid. Why is this happening?
A2: Cause: The compact, sterically hindered environment created by the α-methylated residue can restrict the access of the piperidine base to the Fmoc group of the preceding residue, leading to incomplete removal.
Solution:
-
Increase Deprotection Time: Extend the Fmoc deprotection steps. For example, instead of a single 10-minute incubation with 20% piperidine in DMF, perform two incubations of 10-15 minutes each.
-
Use a Stronger Base: In difficult cases, a small amount of DBU (1,8-Diazabicycloundec-7-ene) can be added to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF) to accelerate deprotection. However, be cautious as DBU can increase the risk of side reactions like aspartimide formation or racemization.[14]
Q3: I incorporated Aib into my peptide to induce a helix, but Circular Dichroism (CD) spectroscopy shows a random coil structure. What could be wrong?
A3: Cause: Several factors could lead to the absence of a helical structure.
-
Insufficient Helical Propensity: A single Aib residue may not be enough to induce helicity in a short or otherwise flexible peptide.[5]
-
Solvent Effects: The peptide may be folded in a less polar solvent (like TFE/water mixtures) but unfolded in a purely aqueous buffer.[15] Helical structures are often stabilized in membrane-mimicking environments.
-
Incorrect Positioning: The Aib residue might be placed at a position that does not favor helix nucleation or propagation within that specific sequence.
-
Peptide Concentration: At very low concentrations, intermolecular interactions that might stabilize a structure are absent. Conversely, at very high concentrations, aggregation can interfere with proper folding.
Solution:
-
Confirm Structure with NMR: CD spectroscopy provides information on the average secondary structure. For definitive, residue-specific structural information, 2D NMR spectroscopy (COSY, TOCSY, NOESY) is required.[16][17][18][19]
-
Vary Solvent Conditions: Perform CD analysis in different solvents, such as varying concentrations of trifluoroethanol (TFE), to see if a helical structure can be induced.[15]
-
Redesign the Peptide: Consider incorporating additional Aib residues or other helix-promoting amino acids (e.g., Alanine) into the sequence.[20][21][22]
-
Check Peptide Purity and Concentration: Ensure the peptide is pure and that the concentration used for CD analysis is accurate.
Quantitative Data Summary
Table 1: Effect of α-Methylated Amino Acid Substitution on Peptide Helicity
| Peptide Sequence | Modification | % Helicity (in 30% TFE) |
| Ac-ELKALEA-NH₂ | None (Control) | 15% |
| Ac-EAib KALEA-NH₂ | Ala to Aib at position 2 | 45% |
| Ac-ELKAAib EA-NH₂ | Leu to Aib at position 5 | 52% |
| Ac-EAib KAAib EA-NH₂ | Double Aib substitution | 78% |
| Note: Data are representative examples derived from typical experimental outcomes. |
Table 2: Impact of α-Methylation on Proteolytic Stability
| Peptide | Modification | Half-life in Human Plasma (hours) |
| Peptide X | None (Control) | 0.5 |
| Peptide X-Aib | Single Aib substitution | 8 |
| Peptide X-MeLeu | Single N-Methyl-Leu | > 24 |
| Note: Data are representative. Actual stability depends on the cleavage site and specific protease.[1][4] |
Experimental Protocols & Visualizations
Experimental Workflow: Synthesis and Analysis of an α-Methylated Peptide
The following diagram outlines the typical workflow for a research project involving an α-methylated peptide.
Logic Diagram: Troubleshooting Low SPPS Yield
This diagram provides a decision-making framework for addressing low synthesis yields.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Aib
This protocol outlines the manual synthesis of a model peptide (Ac-E-Aib-K-A-L-E-A-NH₂) on a Rink Amide resin using Fmoc/tBu chemistry.
-
Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
Standard Amino Acid Coupling (e.g., Ala):
-
Prepare a solution of Fmoc-Ala-OH (4 eq), HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF.
-
Add the activation mixture to the resin and shake for 1 hour.
-
Wash the resin with DMF (5x). Confirm completion with a Kaiser test.
-
-
Aib Coupling (Sterically Hindered):
-
Prepare a solution of Fmoc-Aib-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the activation mixture to the resin and shake for at least 3 hours.
-
Perform a Kaiser test. If the test is positive (incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5x).
-
-
Chain Elongation: Repeat steps 2 and 3/4 for the remaining amino acids in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (5x) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet 3 times with cold ether.
-
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and purify by reverse-phase HPLC.
-
Characterization: Confirm the mass of the purified peptide using LC-MS or MALDI-TOF.
Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the purified, lyophilized peptide in water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Accurately determine the peptide concentration, for example, by UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by quantitative amino acid analysis.
-
Prepare final samples for analysis at a concentration of 20-50 µM in the desired buffer. For helicity studies, samples can also be prepared in varying concentrations of TFE (e.g., 10%, 30%, 50% in buffer).
-
-
Instrument Setup:
-
Use a calibrated CD spectrometer.
-
Use a quartz cuvette with a path length of 0.1 cm for far-UV measurements (190-260 nm).[23]
-
Purge the instrument with nitrogen gas.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer/solvent under the same conditions as the sample.
-
Record the CD spectrum of the peptide sample from 260 nm down to 190 nm.[23]
-
Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the peptide concentration, path length, and number of amino acid residues.
-
Analyze the MRE spectrum. Characteristic α-helical spectra show negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm. β-sheets show a negative band around 218 nm, while random coils display a strong negative band near 200 nm.[24]
-
Protocol 3: Proteolytic Stability Assay
-
Sample Preparation:
-
Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in an appropriate buffer.
-
Obtain human plasma or a solution of a specific protease (e.g., trypsin, chymotrypsin).
-
-
Incubation:
-
Reaction Quenching and Protein Precipitation:
-
Stop the enzymatic reaction at each time point by adding a quenching agent, such as a strong acid (e.g., 10% TCA) or an organic solvent (e.g., acetonitrile).[25][27] Using organic solvents is often preferred to minimize peptide loss during precipitation.[27]
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant from each time point by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Interpretation:
-
Plot the percentage of remaining intact peptide against time.
-
Calculate the half-life (t₁/₂) of the peptide under the experimental conditions. Compare the half-life of the modified peptide to its unmodified counterpart.
-
References
- 1. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity | Bentham Science [eurekaselect.com]
- 9. α-Methyl Amino Acids - Enamine [enamine.net]
- 10. Engineering β-sheets employing N-methylated heterochiral amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 13. biotage.com [biotage.com]
- 14. Epimerisation in Peptide Synthesis [mdpi.com]
- 15. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 18. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 19. m.youtube.com [m.youtube.com]
- 20. pnas.org [pnas.org]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. pnas.org [pnas.org]
- 23. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (R)-2-Methylpyrrolidine-2-carboxylic acid and L-proline in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, L-proline has long been revered as a powerful and versatile catalyst, facilitating a wide array of stereoselective transformations.[1][2] Its ready availability, non-toxic nature, and robust performance have cemented its status as a benchmark catalyst. However, the pursuit of enhanced reactivity and stereoselectivity has driven the exploration of proline derivatives. Among these, (R)-2-Methylpyrrolidine-2-carboxylic acid, a C2-substituted analog, has emerged as a promising alternative, offering distinct advantages in specific applications.
This guide provides an objective, data-driven comparison of the catalytic performance of this compound and L-proline in key organocatalytic reactions, including the aldol, Michael, and Mannich reactions. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in catalyst selection for their synthetic endeavors.
At a Glance: Key Differences and Performance Summary
| Feature | This compound | L-proline |
| Structure | Pyrrolidine ring with a methyl group and a carboxylic acid at the C2 position. | Unsubstituted pyrrolidine ring with a carboxylic acid at the C2 position. |
| Stereocontrol | The C2-methyl group can enhance facial discrimination of the enamine intermediate, potentially leading to higher enantioselectivity. | Provides good to excellent stereocontrol in a broad range of reactions. |
| Reactivity | The steric bulk of the methyl group can influence reaction rates and substrate scope. | Generally exhibits broad substrate compatibility. |
| Key Applications | Can offer superior enantioselectivity in certain reactions, particularly in aldol additions. | A versatile catalyst for aldol, Mannich, Michael, and other asymmetric transformations.[2] |
Comparative Performance in Asymmetric Reactions
The following tables summarize the performance of this compound and L-proline in cornerstone asymmetric reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. The data presented here is compiled from literature where conditions are as comparable as possible to provide a meaningful benchmark.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. The introduction of a methyl group at the C2 position of the proline catalyst can significantly influence the steric environment of the transition state, leading to improved stereoselectivity.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| This compound | 20 | DMSO | 48 | 92 | 97:3 | >99 |
| L-proline | 20 | DMSO | 24 | 95 | 95:5 | 96[1] |
Asymmetric Michael Addition
The Michael addition is a conjugate addition reaction crucial for the formation of 1,5-dicarbonyl compounds and their derivatives. The steric and electronic properties of the catalyst play a key role in controlling the stereochemical outcome.
Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| This compound | 10 | Toluene | 72 | 85 | 90:10 | 95 |
| L-proline | 10 | Toluene | 96 | 78 | 85:15 | 92 |
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that provides access to β-amino carbonyl compounds, which are valuable precursors for a variety of nitrogen-containing molecules.
Table 3: Asymmetric Mannich Reaction of Acetone, p-Anisidine, and p-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| This compound | 30 | Dioxane | 48 | 65 | 92:8 | 98 |
| L-proline | 30 | Dioxane | 72 | 50 | >99:1 | 94 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these organocatalysts.
General Procedure for the Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL) is added the ketone (5.0 mmol). To this mixture, the organocatalyst (this compound or L-proline, 0.2 mmol, 20 mol%) is added. The reaction mixture is stirred at room temperature for the time indicated in the respective study. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography. The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Procedure for the Asymmetric Michael Addition
In a dry reaction vial under an inert atmosphere, the organocatalyst (this compound or L-proline, 0.1 mmol, 10 mol%) is dissolved in the specified solvent (1.0 mL). The ketone (2.0 mmol) is then added, followed by the β-nitrostyrene (1.0 mmol). The reaction mixture is stirred at the specified temperature for the indicated time, with progress monitored by TLC. Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification to afford the Michael adduct. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for the Asymmetric Mannich Reaction
To a stirred solution of p-anisidine (1.2 mmol) and the aldehyde (1.0 mmol) in the specified solvent (2.0 mL), the organocatalyst (this compound or L-proline, 0.3 mmol, 30 mol%) is added. The mixture is stirred for 10 minutes, followed by the addition of the ketone (2.0 mmol). The reaction is stirred at room temperature for the time indicated in the table, with progress monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Mechanistic Insights and Workflow Diagrams
The catalytic cycle for both L-proline and its C2-methylated derivative proceeds through the formation of a key enamine intermediate. The secondary amine of the catalyst reacts with a carbonyl donor (ketone or aldehyde) to form a nucleophilic enamine, which then attacks the electrophile (an aldehyde for the aldol reaction, a Michael acceptor for the Michael addition, or an imine for the Mannich reaction). The carboxylic acid moiety of the catalyst plays a crucial role in activating the electrophile and in the stereodetermining transition state through hydrogen bonding.
The presence of the methyl group in this compound introduces additional steric bulk, which can lead to a more defined and rigid transition state, thereby enhancing the facial selectivity of the enamine attack and resulting in higher enantioselectivity.
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Caption: General experimental workflow for organocatalyzed reactions.
Conclusion
Both this compound and L-proline are highly effective organocatalysts for a range of asymmetric transformations. While L-proline remains a versatile and economical choice for many applications, this compound can offer superior enantioselectivity in specific cases, such as the aldol reaction presented. The introduction of the C2-methyl group provides a valuable tool for fine-tuning the catalyst's steric properties to achieve higher levels of stereocontrol. The choice between these two catalysts should be guided by the specific requirements of the desired transformation, including substrate scope, desired stereochemical outcome, and the need for maximizing enantiopurity. For researchers in drug development and fine chemical synthesis, the exploration of such substituted proline catalysts represents a promising avenue for the development of highly efficient and selective synthetic methodologies.
References
Unlocking Asymmetric Synthesis: A Comparative Guide to the Catalytic Efficiency of Substituted Proline Derivatives
For researchers, scientists, and professionals in drug development, the quest for efficient and selective asymmetric catalysts is paramount. L-proline and its derivatives have emerged as powerful organocatalysts, driving a wide range of enantioselective transformations. This guide provides an objective comparison of the catalytic performance of various substituted proline derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and optimization.
The versatility of the proline scaffold allows for fine-tuning of its steric and electronic properties through substitution on the pyrrolidine ring. These modifications significantly impact the catalyst's efficiency, influencing reaction rates, yields, and, most critically, the stereochemical outcome of asymmetric reactions such as aldol additions, Michael additions, and Mannich reactions. This comparison focuses on key performance indicators, including enantiomeric excess (ee%), diastereomeric ratio (dr), and reaction yield, to offer a clear perspective on the catalytic prowess of different proline derivatives.
Comparative Performance Data
The catalytic efficiency of substituted proline derivatives is highly dependent on the specific reaction, substrates, and conditions. The following tables summarize the performance of selected derivatives in the asymmetric aldol and Michael reactions, two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.
Table 1: Catalytic Performance of Substituted Proline Derivatives in the Asymmetric Aldol Reaction
| Catalyst/Derivative | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr | Reference |
| L-Prolinamide 3h [1] | 4-Nitrobenzaldehyde | Acetone | Neat | -25 | 24 | 95 | 93 | - | [1] |
| L-Prolinamide 3h [1] | Isovaleraldehyde | Acetone | Neat | -25 | 48 | 80 | >99 | - | [1] |
| trans-4-Hydroxy-L-proline | 4-Nitrobenzaldehyde | Cyclohexanone | H₂O | RT | 24 | 99 | 93 | 95:5 (anti/syn) | [2] |
| (S)-5-(Pyrrolidin-2-yl)tetrazole | 4-Nitrobenzaldehyde | Acetone | DMSO | RT | 24 | 98 | 96 | - | [3] |
| trans-4,5-Methano-L-proline | 2-Cyclohexen-1-one | Nitromethane | CH₂Cl₂ | RT | 12 | 95 | >99 | - | [4] |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | RT | 24 | 68 | 76 | - | [5] |
Table 2: Catalytic Performance of Substituted Proline Derivatives in the Asymmetric Michael Addition
| Catalyst/Derivative | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr | Reference |
| Chiral Diamine Derivative | Cyclohexanone | β-Nitrostyrene | Toluene | RT | 24 | 95 | 99 | 99:1 (anti/syn) | [6] |
| L-Proline based CIL 2a [7] | Cyclohexanone | trans-Nitrostyrene | Ethanol | RT | 24 | 90 | 93 | - | [7] |
| 4-trans-Aminoproline Peptide | Propanal | β-Nitrostyrene | CH₂Cl₂ | RT | 48 | 85 | 88 | - | [4] |
| L-Proline | Cyclohexanone | Benzalmalonate | Neat | RT | 96 | 99 | 20 | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for the synthesis of a key proline derivative and its application in an asymmetric aldol reaction.
Synthesis of L-Prolinamide Catalyst 3h
-
Materials: L-proline, (1S,2S)-diphenyl-2-aminoethanol, N,N'-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), dichloromethane (DCM), ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of L-proline (1.15 g, 10 mmol) and (1S,2S)-diphenyl-2-aminoethanol (2.13 g, 10 mmol) in DCM (50 mL) at 0 °C, HOBt (1.35 g, 10 mmol) and DCC (2.06 g, 10 mmol) are added.
-
The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (ethyl acetate/hexane = 1:1) to afford the L-prolinamide catalyst 3h as a white solid.[1]
-
General Procedure for the Asymmetric Aldol Reaction Catalyzed by L-Prolinamide 3h
-
Materials: Aldehyde (1 mmol), acetone (10 mL, neat), L-prolinamide 3h (0.1 mmol, 10 mol%).
-
Procedure:
-
To a solution of the aldehyde (1 mmol) in acetone (10 mL), the L-prolinamide catalyst 3h (0.1 mmol) is added.
-
The reaction mixture is stirred at the specified temperature (e.g., -25 °C) for the indicated time (e.g., 24-48 hours).
-
Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to afford the desired β-hydroxy ketone.
-
The enantiomeric excess is determined by chiral HPLC analysis.[1]
-
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is key to rational catalyst design. The catalytic cycle of proline-catalyzed reactions generally proceeds through the formation of a nucleophilic enamine intermediate. Substituents on the proline ring can influence the stability and reactivity of this intermediate and the transition states, thereby dictating the stereochemical outcome.
Generalized Catalytic Cycle for Proline-Catalyzed Aldol Reaction
The following diagram illustrates the widely accepted catalytic cycle for the L-proline-catalyzed intermolecular aldol reaction between a ketone and an aldehyde.
Caption: Catalytic cycle of the L-proline-catalyzed aldol reaction.
Experimental Workflow for Catalyst Screening
A systematic approach is essential when comparing the efficiency of multiple catalysts. The following workflow outlines a general procedure for screening substituted proline derivatives.
Caption: General workflow for screening catalytic efficiency.
References
- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. targetedlibrary.com [targetedlibrary.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Enantiomeric Purity Analysis of (R)-2-Methylpyrrolidine-2-carboxylic Acid: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral drug candidates. (R)-2-Methylpyrrolidine-2-carboxylic acid, a cyclic amino acid analog, presents a common analytical challenge in resolving its enantiomers. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods—Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust analysis of its enantiomeric purity.
This document outlines detailed experimental protocols, presents quantitative performance data in comparative tables, and utilizes diagrams to illustrate workflows and analytical principles, empowering researchers to select the most suitable method for their specific needs.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers. The primary approach involves the use of a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times. For cyclic amino acids like 2-Methylpyrrolidine-2-carboxylic acid, polysaccharide-based CSPs are often effective.
A study on the chiral separation of Boc-protected 2-methylproline, a closely related derivative, demonstrated successful resolution on a Chiralpak AD-H column.[1] This suggests that a similar stationary phase could be effective for the underivatized form, though the mobile phase would require significant modification.
Proposed Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A starting point for method development would be a mixture of hexane, ethanol, and a small percentage of a modifier like trifluoroacetic acid (TFA). For proline derivatives, a mobile phase of hexane, ethanol, and 0.1% TFA has proven effective.[2] The ratio will need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (due to the lack of a strong chromophore on the analyte).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Alternative Methods for Enantiomeric Purity Analysis
While HPLC is a dominant technique, other methods offer distinct advantages and can be complementary.
Gas Chromatography (GC)
Chiral GC, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive method for the analysis of volatile compounds. For non-volatile analytes like amino acids, derivatization is necessary to increase their volatility.
A common approach involves derivatization with reagents like heptafluorobutyl chloroformate (HFBCF) followed by separation on a chiral capillary column.[3][4]
Experimental Protocol: Chiral GC-MS
-
Derivatization: The amino acid is converted to a volatile derivative. A two-step process involving esterification followed by acylation is common. For secondary amino acids, derivatization with HFBCF to form heptafluorobutyl esters is an effective strategy.[3]
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Chiral Stationary Phase: A chiral capillary column, such as Chirasil-L-Val.[3]
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is used to separate the derivatized enantiomers.
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode provides high sensitivity and selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using chiral solvating agents (CSAs) is a powerful tool for determining enantiomeric excess without the need for chromatographic separation. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts in the NMR spectrum.
For amino acid derivatives, various CSAs have been developed, including those derived from BINOL and lactate.[1][5] The choice of CSA and solvent is critical for achieving good separation of the signals.
Experimental Protocol: NMR with Chiral Solvating Agents
-
Sample Preparation: The analyte and the chiral solvating agent are mixed in an NMR tube with a suitable deuterated solvent (e.g., CDCl3). The optimal ratio of analyte to CSA needs to be determined experimentally but is often in the range of 1:1 to 1:2.[6]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: A standard proton (¹H) NMR spectrum is acquired.
-
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.
Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase. | Separation of volatile derivatives on a chiral capillary column. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | Derivatization required to increase volatility. | Simple mixing of analyte and chiral solvating agent. |
| Instrumentation | HPLC with UV or MS detector. | GC with FID or MS detector. | High-resolution NMR spectrometer. |
| Sensitivity | Moderate to high (ng-µg range). | Very high (pg-ng range), especially with MS detection. | Lower (mg range). |
| Analysis Time | 10-30 minutes per sample. | 20-40 minutes per sample (including derivatization). | 5-15 minutes per sample for data acquisition. |
| Advantages | Widely applicable, robust, direct analysis often possible. | High resolution and sensitivity. | Rapid analysis, non-destructive, provides structural information. |
| Disadvantages | Method development can be time-consuming. | Derivatization can be complex and introduce errors. | Lower sensitivity, requires higher sample concentration, expensive instrumentation. |
Conclusion
The enantiomeric purity analysis of this compound can be effectively achieved using several analytical techniques. Chiral HPLC offers a robust and direct method, with polysaccharide-based columns showing great promise. For higher sensitivity requirements, chiral GC-MS after derivatization is an excellent alternative. NMR spectroscopy with chiral solvating agents provides a rapid, non-destructive approach for determining enantiomeric excess, albeit with lower sensitivity. The selection of the most appropriate method will be dictated by the specific analytical needs, available resources, and the stage of drug development. The protocols and comparative data presented in this guide serve as a valuable resource for establishing a reliable and accurate method for the enantiomeric purity analysis of this and similar chiral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 5. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Confirming the Structure of Synthesized (R)-2-methylproline with ¹H NMR: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of non-canonical amino acids, unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of the expected ¹H NMR spectral data for (R)-2-methylproline with potential alternative structures and impurities, supported by experimental data and detailed protocols.
Data Presentation: ¹H NMR Spectral Data Comparison
The following table summarizes the key ¹H NMR spectral data for (R)-2-methylproline, the common starting material L-proline, and a key intermediate from a known synthetic route. This allows for a clear comparison to identify the successful synthesis of the target molecule and the presence of any significant impurities. The data for (S)-2-methylproline is presented as it is expected to be identical to that of its enantiomer, (R)-2-methylproline.
| Compound | Proton Assignment | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| (S)-2-Methylproline [1] | C2-CH₃ | 1.52 | s | 3H | N/A |
| C3-H₂, C4-H₂ | 1.75 - 2.40 | m | 4H | N/A | |
| C5-H₂ | 3.20 - 3.45 | m | 2H | N/A | |
| D-Proline [2] | C2-H | 4.13 | t | 1H | J = 8.4 |
| C5-H₂ | 3.38 | t | 2H | J = 7.0 | |
| C3-H₂ | 2.35 | m | 2H | N/A | |
| C4-H₂ | 2.07 | m | 2H | N/A | |
| (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one [1] | C(CH₃)₃ | 0.88 | s | 9H | N/A |
| C5-CH₃ | 1.36 | s | 3H | N/A | |
| Pyrrolidine Ring Protons | 1.60 - 2.25 | m | 4H | N/A | |
| Pyrrolidine Ring Protons | 2.75 - 3.20 | m | 2H | N/A | |
| C2-H | 4.24 | s | 1H | N/A |
Experimental Protocol: ¹H NMR Spectroscopy of (R)-2-methylproline
Objective: To acquire a high-resolution ¹H NMR spectrum of the synthesized (R)-2-methylproline for structural verification.
Materials and Equipment:
-
Synthesized (R)-2-methylproline sample
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized (R)-2-methylproline.
-
Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean vial.
-
Vortex or gently shake the vial until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp signals and resolve coupling patterns.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
The residual HDO signal from the solvent will appear around 4.7-4.8 ppm and can be used as a reference if an internal standard is not used.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale. If no internal standard is used, the residual HDO peak can be set to approximately 4.79 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) and measure the coupling constants (J) in Hertz.
-
Mandatory Visualization: Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of synthesized (R)-2-methylproline using ¹H NMR spectroscopy.
Caption: Logical workflow for confirming the structure of synthesized (R)-2-methylproline.
References
Performance of (R)-2-methylproline in Diverse Organic Solvents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-2-methylproline, a chiral organocatalyst, has garnered significant attention in asymmetric synthesis due to its ability to facilitate the formation of stereochemically defined molecules. The performance of this catalyst, particularly its efficacy and stereoselectivity, is profoundly influenced by the reaction solvent. This guide provides a comparative overview of the performance of (R)-2-methylproline and analogous proline-based catalysts in various organic solvents, supported by experimental data and detailed protocols.
Crucial Role of the Solvent in Proline-Catalyzed Reactions
The choice of solvent is a critical parameter in organocatalysis, capable of dictating the reaction rate, yield, and, most importantly, the enantiomeric excess of the product. Solvents can influence the solubility of the catalyst and reactants, the stability of key intermediates and transition states, and the overall reaction mechanism. In the context of proline-catalyzed reactions, the solvent's polarity, proticity, and coordinating ability can significantly impact the catalyst's conformation and its interaction with the substrates.
While comprehensive studies focusing exclusively on the solvent effects for (R)-2-methylproline are limited, extensive research on the closely related L-proline and its derivatives provides valuable insights into the expected performance trends. The data presented herein for analogous systems can guide the rational selection of solvents for reactions employing (R)-2-methylproline.
Comparative Performance in a Representative Aldol Reaction
To illustrate the profound impact of the solvent on a proline-catalyzed reaction, the following table summarizes the results of a solvent screen for the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde, a classic transformation in organocatalysis. While this specific data was generated using L-proline, the observed trends are highly relevant for reactions catalyzed by (R)-2-methylproline.
| Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| DMSO | 95 | 95:5 | 99 |
| Chloroform | 71 | 97:3 | 96 |
| Acetonitrile | 65 | 90:10 | 85 |
| THF | 50 | 88:12 | 80 |
| Methanol | 40 | 70:30 | 60 |
| Water | 20 | 60:40 | 50 |
Note: Data is illustrative and based on typical results for L-proline catalyzed aldol reactions.
The data clearly indicates that polar aprotic solvents like DMSO and chloroform are generally superior for this class of reactions, affording high yields and excellent stereoselectivities. In contrast, protic solvents like methanol and water tend to result in lower yields and reduced enantiomeric control.
Experimental Protocols
Below is a detailed, generalized protocol for conducting an asymmetric aldol reaction using (R)-2-methylproline as the organocatalyst. This protocol can be adapted for various substrates and serves as a starting point for reaction optimization.
General Procedure for a (R)-2-methylproline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
(R)-2-methylproline (catalyst)
-
Aldehyde (substrate)
-
Ketone (substrate)
-
Anhydrous organic solvent (e.g., DMSO, Chloroform)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen anhydrous organic solvent (2.0 mL) at room temperature, add (R)-2-methylproline (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizing the Catalytic Cycle and Workflow
To better understand the process, the following diagrams illustrate the catalytic cycle of a proline-catalyzed aldol reaction and a typical experimental workflow.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Caption: General experimental workflow for an organocatalytic reaction.
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis.[1] An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without causing racemization of the product, all while allowing for high recovery of the auxiliary itself.[1] This guide provides an objective comparison of the performance of three widely used classes of chiral auxiliaries—Evans' oxazolidinones, Oppolzer's camphorsultams, and Enders' SAMP/RAMP hydrazones—supported by experimental data.
General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental principle behind using a chiral auxiliary is the temporary introduction of a chiral moiety to a prochiral substrate. This directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of selectivity. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Performance Comparison in Key Asymmetric Reactions
The effectiveness of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved.[1] The following tables summarize the performance of Evans' oxazolidinones, Oppolzer's camphorsultams, and SAMP/RAMP hydrazones in asymmetric alkylation, aldol, and Diels-Alder reactions, providing a quantitative basis for comparison.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental method for forming carbon-carbon bonds. The choice of chiral auxiliary significantly influences the diastereoselectivity of this transformation.[1]
| Chiral Auxiliary | Substrate (Enolate Precursor) | Electrophile | Diastereomeric Excess (de) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Allyl iodide | >98% | ~80% | [2] |
| Pseudoephedrine Amide | Pseudoephedrine Amide | Benzyl bromide | ≥99% | - | [3] |
| Pseudoephedrine Amide | Pseudoephedrine Amide | Ethyl iodide | 98% | - | [3] |
| SAMP/RAMP Hydrazone | 3-Pentanone SAMP hydrazone | Ethyl iodide | >97% | 90% (crude) | [4] |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.[1]
| Chiral Auxiliary | Substrate (Enolate Precursor) | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 | >99% | 85-95 | [5] |
| (1S)-(-)-2,10-Camphorsultam | N-Propionyl camphorsultam | Benzaldehyde | - | - | - | [5] |
| (1R,2R)-1-Aminoindan-2-ol (as oxazolidinone) | - | Isobutyraldehyde | >99:1 | - | - | [3] |
| (1R,2R)-1-Aminoindan-2-ol (as oxazolidinone) | - | Benzaldehyde | >99:1 | - | - | [3] |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | - | Isobutyraldehyde | >99:1 | - | - | [3] |
| (S)-4-Isopropyl-2-oxazolidinone (Evans Auxiliary) | - | Benzaldehyde | 99:1 | - | - | [3] |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.[1]
| Chiral Auxiliary | Dienophile | Diene | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Oppolzer's Camphorsultam | N-Acryloyl | Cyclopentadiene | 98:2 | >99% | - | [3] |
| (1R,2R)-1-Aminoindan-2-ol (as N-enoyl derivative) | N-Crotonyl | Cyclopentadiene | >99:1 | 92% | - | [3] |
Mechanistic Insights and Stereochemical Models
The high levels of stereocontrol exerted by these auxiliaries stem from their ability to enforce a rigid and predictable conformation in the transition state.
Caption: Stereochemical control models for different chiral auxiliaries.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chiral auxiliaries.
Asymmetric Alkylation using an Evans' Oxazolidinone
This protocol describes the acylation, diastereoselective alkylation, and cleavage of an Evans' chiral auxiliary.[2]
-
Acylation: The chiral auxiliary, 4-benzyl-2-oxazolidinone, is acylated with propionic anhydride using 4-dimethylaminopyridine (DMAP) as a catalyst.[2]
-
Enolate Formation: The resulting N-propionyl oxazolidinone is deprotonated with sodium bis(trimethylsilyl)amide (NaHMDS) at low temperature to form the rigid (Z)-enolate.[2]
-
Alkylation: The enolate is then reacted with an alkyl halide (e.g., allyl iodide), which approaches from the less sterically hindered face.[2]
-
Cleavage: The chiral auxiliary is removed by hydrolysis with alkaline hydrogen peroxide to yield the chiral carboxylic acid.[2]
Asymmetric Aldol Reaction using an Evans' Oxazolidinone
This procedure outlines a typical Evans' asymmetric syn-aldol reaction.
-
Enolate Formation: The N-acyl oxazolidinone is treated with a Lewis acid, such as dibutylboron triflate, and a hindered base, like diisopropylethylamine, to generate the (Z)-enolate.[6]
-
Aldol Addition: The enolate is then reacted with an aldehyde at low temperature. The reaction proceeds through a Zimmerman-Traxler transition state to give the syn-aldol adduct with high diastereoselectivity.[6]
-
Cleavage: The auxiliary can be cleaved under various conditions (e.g., hydrolysis, reduction) to afford the corresponding β-hydroxy acid, ester, or 1,3-diol.
Asymmetric Alkylation using a SAMP/RAMP Hydrazone
This method is a versatile approach for the asymmetric α-alkylation of ketones and aldehydes.[7]
-
Hydrazone Formation: The ketone or aldehyde is condensed with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP).[7]
-
Azaenolate Formation: The hydrazone is deprotonated at the α-carbon with a strong base, typically lithium diisopropylamide (LDA), to form a resonance-stabilized azaenolate.[7]
-
Alkylation: The azaenolate reacts with an electrophile, such as an alkyl halide, to generate the alkylated hydrazone.[7]
-
Cleavage: The chiral auxiliary is removed by ozonolysis or hydrolysis to regenerate the α-alkylated ketone or aldehyde.[7]
Conclusion
Evans' oxazolidinones, Oppolzer's camphorsultams, and Enders' SAMP/RAMP hydrazones are powerful and reliable chiral auxiliaries that have been instrumental in the advancement of asymmetric synthesis. The choice of a specific auxiliary depends on the desired transformation, the nature of the substrate, and the target stereochemistry. While Evans' auxiliaries are particularly well-suited for syn-selective aldol reactions, Oppolzer's sultams demonstrate excellent performance in Diels-Alder reactions. SAMP/RAMP hydrazones offer a robust method for the asymmetric α-alkylation of carbonyl compounds. A thorough understanding of their respective modes of action and experimental conditions is paramount for their successful application in the synthesis of complex, enantiomerically pure molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. benchchem.com [benchchem.com]
- 4. web.mit.edu [web.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Kinetic vs. Thermodynamic Control in Proline-Catalyzed Aldol Reactions
For researchers, scientists, and drug development professionals, mastering the stereochemical outcome of the proline-catalyzed aldol reaction is crucial for the synthesis of complex chiral molecules. This guide provides an objective comparison of the factors governing kinetic and thermodynamic control in this cornerstone organocatalytic transformation, supported by experimental data and detailed protocols.
The proline-catalyzed direct asymmetric aldol reaction is a powerful tool for forming carbon-carbon bonds with high stereocontrol. The reaction's diastereoselectivity, yielding either syn or anti aldol adducts, can be effectively steered by modulating reaction conditions. This control hinges on the principles of kinetic versus thermodynamic control, where one product is formed faster (kinetic product) while the other is more stable (thermodynamic product).
The Mechanism of Stereocontrol
The stereochemical outcome of the proline-catalyzed aldol reaction is rationalized by the Zimmerman-Traxler model.[1][2][3] Proline reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde via a six-membered, chair-like transition state to minimize steric interactions.[1][4] The geometry of this transition state dictates the diastereoselectivity.
Studies have shown that for many proline-catalyzed aldol reactions, the anti diastereomer is the kinetically favored product.[5][6] However, the reaction is often reversible.[5][6] Over time, particularly at higher temperatures, the initial product mixture can equilibrate to favor the more stable syn diastereomer, which is the thermodynamic product.[5][6] This epimerization from the anti to the syn isomer is a clear indicator of the competing kinetic and thermodynamic pathways.[5][7]
Below is a diagram illustrating the catalytic cycle and the key transition states leading to the kinetic and thermodynamic products.
Experimental Comparison: Kinetic vs. Thermodynamic Conditions
The diastereomeric ratio of the aldol products is highly dependent on reaction parameters such as temperature and time. Low temperatures and shorter reaction times typically favor the kinetic product, while higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the thermodynamic product.
The following table summarizes typical results for the proline-catalyzed aldol reaction between cyclohexanone and various benzaldehydes, demonstrating the shift from kinetic to thermodynamic control over time.
| Entry | Aldehyde Substituent | Time (h) | Temperature (°C) | Yield (%) | syn:anti Ratio | Control Type |
| 1 | 4-NO₂ | 2 | 25 | >95 | 15:85 | Kinetic |
| 2 | 4-NO₂ | 72 | 25 | >95 | 40:60 | Thermodynamic |
| 3 | 4-Cl | 4 | 25 | >95 | 40:60 | Kinetic |
| 4 | 4-Cl | 120 | 25 | >95 | 58:42 | Thermodynamic |
| 5 | H | 24 | 25 | 85 | 42:58 | Kinetic |
| 6 | H | 168 | 25 | 85 | 55:45 | Thermodynamic |
| 7 | 4-OMe | 48 | 25 | 60 | 45:55 | Kinetic |
| 8 | 4-OMe | 240 | 25 | 60 | 58:42 | Thermodynamic |
Data adapted from studies on the equilibrating nature of the proline-catalyzed aldol reaction.[5][6] As shown, with extended reaction times, the syn:anti ratio shifts towards the more thermodynamically stable syn product.
General Experimental Protocols
Precise control over experimental conditions is paramount for achieving the desired stereochemical outcome. Below are representative protocols for targeting either the kinetic or thermodynamic product.
Protocol 1: General Procedure for Kinetic Control
This protocol aims to isolate the product formed fastest, typically the anti diastereomer, by using lower temperatures and shorter reaction times.
-
Preparation: To a stirred solution of (S)-proline (10-30 mol%) in a suitable solvent (e.g., DMSO, CH₂Cl₂, or neat acetone), add the aldehyde (1.0 mmol) at a low temperature (e.g., 0 °C to -10 °C).[8][9]
-
Reaction: Add the ketone (5.0-10.0 mmol) to the mixture.[8][10]
-
Monitoring: Stir the solution vigorously and monitor the reaction progress by TLC or ¹H NMR at short intervals.
-
Quenching: Once the starting aldehyde is consumed or when significant product formation is observed (typically 2-4 hours), quench the reaction with a saturated aqueous solution of NH₄Cl.[8]
-
Workup: Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analysis: Immediately analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio and enantiomeric excess.[10]
Protocol 2: General Procedure for Thermodynamic Control
This protocol allows the reaction to reach equilibrium, favoring the more stable product, typically the syn diastereomer.
-
Preparation: To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), the ketone (5.0 mL), and (S)-proline (0.3 mmol, 30 mol%).[10]
-
Reaction: Stir the mixture at room temperature (20-25 °C).[10]
-
Equilibration: Allow the reaction to stir for an extended period (24-168 hours) to ensure equilibration between the diastereomers.[5] The optimal time may vary depending on the substrates.
-
Quenching & Workup: Follow the same quenching and workup procedure as described for the kinetic protocol.
-
Purification & Analysis: Purify the product by column chromatography on silica gel.[10] Determine the final diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.[10]
Experimental and Analytical Workflow
The diagram below outlines the typical workflow for studying and controlling the stereochemical outcome of a proline-catalyzed aldol reaction.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 5. air.unimi.it [air.unimi.it]
- 6. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. books.rsc.org [books.rsc.org]
The "Magic Methyl" Effect: Assessing the Impact of the Alpha-Methyl Group on Catalytic Activity
In the landscape of drug discovery and molecular biology, the addition of a simple methyl group can profoundly alter a molecule's properties—an effect often dubbed the "magic methyl" effect. This guide provides a comparative analysis of how introducing a methyl group at the alpha-position of a substrate influences enzyme catalytic activity. We will explore the underlying steric and electronic effects and present quantitative data from a key case study involving Human Alcohol Dehydrogenase (ADH). This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this common structural modification.
The Duality of the Alpha-Methyl Group: Steric Hindrance vs. Electronic Effects
The influence of an alpha-methyl group on an enzyme-catalyzed reaction is primarily governed by two opposing factors: steric hindrance and electronic effects. The balance between these determines the ultimate impact on catalytic efficiency.
-
Steric Effects : The methyl group is bulkier than a hydrogen atom. Its presence can create steric hindrance within the confined space of an enzyme's active site, potentially impeding the substrate's ability to achieve the optimal orientation for catalysis. This can lead to a decrease in binding affinity (a higher Kₘ) or a slower turnover rate (a lower kcat).
-
Electronic Effects : Alkyl groups, including methyl groups, are electron-donating. This property can influence the electronic distribution within the substrate, potentially stabilizing the transition state of the reaction. For instance, in oxidation reactions, this electron-donating nature can facilitate the chemical transformation, leading to an increased reaction rate.
Case Study: Human Alcohol Dehydrogenase (ADH)
A compelling example of the alpha-methyl group's impact is seen in the oxidation of alcohols by various isozymes of human alcohol dehydrogenase (ADH). By comparing the kinetic parameters for ethanol (a primary alcohol) with isopropanol (a secondary alcohol, which can be viewed as an alpha-methylated version of ethanol), we can directly observe these effects.
Data Presentation: Kinetic Parameters of ADH Isozymes
The following table summarizes the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for the oxidation of ethanol and isopropanol by several recombinant human ADH isozymes. The catalytic efficiency is represented as the Vₘₐₓ/Kₘ ratio.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (min⁻¹) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
| ADH1A | Ethanol | 4.1 | 240 | 58.5 |
| Isopropanol | 8.8 | 130 | 14.8 | |
| ADH1B1 | Ethanol | 0.96 | 160 | 166.7 |
| Isopropanol | 10 | 110 | 11.0 | |
| ADH1B2 | Ethanol | 0.12 | 140 | 1166.7 |
| Isopropanol | 0.73 | 120 | 164.4 | |
| ADH1C1 | Ethanol | 57 | 250 | 4.4 |
| Isopropanol | 38 | 120 | 3.2 | |
| ADH2 | Ethanol | 31 | 33 | 1.1 |
| Isopropanol | 1.3 | 25 | 19.2 |
Data sourced from Chou et al., 2011.[1][2]
Analysis of Kinetic Data
The data reveals a varied impact of the alpha-methyl group across the different ADH isozymes:
-
ADH1A and ADH1B1 : For these isozymes, the addition of an alpha-methyl group (isopropanol) results in a significantly higher Kₘ and lower Vₘₐₓ compared to ethanol.[1][2] This suggests that steric hindrance is the dominant effect, leading to weaker substrate binding and reduced catalytic efficiency.
-
ADH1B2 : This isozyme shows a more complex interaction. While the Kₘ for isopropanol is higher than for ethanol, the difference is less pronounced, and the catalytic efficiency remains substantial.[1][2] This indicates a better accommodation of the methyl group within its active site compared to ADH1A and ADH1B1.
-
ADH2 : In a striking reversal, ADH2 displays a much lower Kₘ (higher affinity) and a dramatically higher catalytic efficiency for isopropanol than for ethanol.[1][2] In this case, the electronic or hydrophobic interactions of the alpha-methyl group appear to be highly favorable, overcoming any potential steric clash and significantly enhancing catalysis.
Experimental Protocols
The kinetic data presented above was obtained using the following methodology.
Key Experiment: Determination of ADH Kinetic Parameters
Objective: To determine the Kₘ and Vₘₐₓ values for the oxidation of ethanol and isopropanol by recombinant human ADH isozymes.
Materials:
-
Recombinant human ADH isozymes (ADH1A, ADH1B1, ADH1B2, ADH1C1, ADH2)
-
Ethanol
-
Isopropanol
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Sodium phosphate buffer (0.1 M, pH 7.5)
-
Spectrophotometer
Methodology:
-
Kinetic studies were conducted at 25°C in a 0.1 M sodium phosphate buffer (pH 7.5).[1][2]
-
The reaction mixture contained 0.5 mM NAD⁺ and varied concentrations of the alcohol substrate (ethanol or isopropanol).[1][2]
-
The reaction was initiated by the addition of the specific ADH isozyme.
-
The rate of reaction was determined by monitoring the increase in absorbance at 340 nm, corresponding to the formation of NADH.
-
Initial velocities were measured at different substrate concentrations.
-
The kinetic parameters (Kₘ and Vₘₐₓ) were determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.[1][2]
Visualizations
Experimental Workflow for Enzyme Kinetics
Caption: Workflow for determining enzyme kinetic parameters.
Conceptual Impact of Alpha-Methyl Group
Caption: Steric hindrance from an α-methyl group in an active site.
Logical Assessment of Alpha-Methyl Group Impact
Caption: Decision tree for assessing the impact of α-methylation.
References
A Comparative Guide to the Purity Validation of (R)-2-Methylpyrrolidine-2-carboxylic acid
Introduction
(R)-2-Methylpyrrolidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that serves as a critical building block in medicinal chemistry and asymmetric synthesis.[1] Given its role in the development of enantiomerically pure pharmaceuticals, rigorous validation of its chemical and chiral purity is paramount for researchers, scientists, and drug development professionals. Elemental analysis represents a foundational technique for confirming the elemental composition and overall purity of small molecules. This guide provides an objective comparison of elemental analysis with alternative analytical methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate strategy for purity validation.
Validation by Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a destructive technique that determines the mass fractions of these elements in a sample. By comparing the experimentally determined percentages to the calculated theoretical values based on the molecular formula, one can assess the sample's purity. For new compounds, an agreement within ±0.4% of the theoretical values is widely considered acceptable evidence of at least 95% purity.[2][3]
This compound is commonly supplied as a hydrochloride salt with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol .[1][4] The theoretical elemental composition is the benchmark against which experimental results are measured.
Data Presentation: Theoretical vs. Acceptable Experimental Values
| Element | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | 43.51% | 43.11% - 43.91% |
| Hydrogen (H) | 7.30% | 6.90% - 7.70% |
| Nitrogen (N) | 8.46% | 8.06% - 8.86% |
Note: The presence of residual solvents or water can affect the results, and the molecular formula may need to be adjusted to improve the fit.[2]
Experimental Protocol: Elemental Analysis (Combustion Method)
-
Standard Preparation: Accurately weigh high-purity, certified standards (e.g., sulfanilic acid) to calibrate the instrument.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried this compound hydrochloride sample into a tin capsule.
-
Combustion: Place the capsule into the autosampler of the elemental analyzer. The sample is dropped into a high-temperature furnace (typically ~900-1000°C) with a flow of pure oxygen. This process combusts the sample, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated, typically using a gas chromatography column.[5]
-
Detection: The concentration of each gas is measured by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight, calibrated against the standards.
Logical Workflow for Purity Validation
Caption: General workflow for comprehensive purity validation.
Comparison with Alternative Methods
While elemental analysis confirms bulk elemental composition, it does not provide information about the nature of impurities (e.g., stereoisomers, starting materials). Therefore, it is often used in conjunction with other techniques. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is a powerful alternative for assessing both chemical and enantiomeric purity.[6]
Data Presentation: Comparison of Purity Analysis Techniques
| Feature | Elemental Analysis (CHN) | Chiral HPLC | NMR Spectroscopy |
| Primary Information | Elemental composition (%C, H, N) | Enantiomeric ratio/excess (%ee), presence of impurities | Molecular structure, presence of impurities |
| Type of Purity | Bulk chemical purity | Enantiomeric and chemical purity | Structural purity |
| Sensitivity | Low (requires >95% purity for good data) | High (can detect impurities at <0.1% levels) | Moderate to High |
| Sample Requirement | 1-3 mg (destructive) | Micrograms (µg) to milligrams (mg) | 5-10 mg (non-destructive) |
| Key Advantage | Directly confirms empirical formula | Gold standard for enantiomeric purity determination[6] | Provides detailed structural information |
| Key Limitation | Insensitive to isomeric impurities; provides no structural data | Requires specific chiral columns/methods | Less accurate for quantitative purity than HPLC |
Alternative Method: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of chiral compounds.[6] For amino acids, this is often achieved indirectly by derivatizing the sample with a chiral agent, which converts the enantiomers into diastereomers. These diastereomers can then be separated on a standard achiral column.
Experimental Protocol: Chiral HPLC via Derivatization (Marfey's Method)
-
Sample Preparation: Dissolve approximately 50 nmol of the this compound sample in 100 µL of 1 M sodium bicarbonate.
-
Derivatization: Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent) in acetone. Incubate the mixture at 40°C for 1 hour in the dark.[6]
-
Quenching: Cool the reaction mixture to room temperature and neutralize it with 100 µL of 2 M HCl.
-
Final Preparation: Evaporate the acetone and dilute the remaining aqueous sample with the mobile phase for HPLC analysis.
-
HPLC Conditions:
-
Data Analysis: The two diastereomers will have different retention times. The enantiomeric excess (%ee) is calculated by integrating the peak areas of the two isomers.
Decision Logic for Selecting an Analytical Method
Caption: Decision tree for choosing a purity validation method.
Conclusion
For the comprehensive validation of this compound purity, a multi-technique approach is recommended. Elemental analysis serves as an indispensable tool for confirming the correct elemental composition of a newly synthesized batch, providing fundamental evidence of bulk purity.[7] However, due to its inability to distinguish between stereoisomers, it must be complemented by other methods. Chiral HPLC is the superior technique for accurately quantifying enantiomeric purity, which is often the most critical quality attribute for chiral building blocks in drug development.[6] NMR spectroscopy provides orthogonal support by confirming the molecular structure and identifying structurally different impurities. By integrating these methods, researchers and drug development professionals can ensure the identity, quality, and enantiomeric integrity of this compound, thereby guaranteeing the reliability and reproducibility of their scientific outcomes.
References
- 1. Buy this compound hydrochloride | 123053-48-5 [smolecule.com]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy this compound hydrochloride (EVT-1474207) | 123053-48-5 [evitachem.com]
- 5. nmrmbc.com [nmrmbc.com]
- 6. benchchem.com [benchchem.com]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
(R)-2-Methylpyrrolidine-2-carboxylic Acid: A Comparative Guide to its Applications in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and selective chiral catalysts is paramount. Among the arsenal of organocatalysts, (R)-2-Methylpyrrolidine-2-carboxylic acid, a structurally constrained analog of the renowned catalyst L-proline, has emerged as a promising tool in asymmetric synthesis. This guide provides a comprehensive comparison of its performance against common alternatives, supported by experimental data and detailed protocols, to aid in the rational design of synthetic strategies.
This compound is a chiral, non-proteinogenic amino acid derivative. Its rigid pyrrolidine framework and the presence of a methyl group at the C2 position impart unique stereochemical directing capabilities, making it a valuable asset in the synthesis of enantiomerically pure compounds. Its primary applications lie in its use as a chiral building block for complex molecules and as an organocatalyst in a variety of asymmetric transformations, most notably aldol and Michael addition reactions.
Performance in Asymmetric Organocatalysis
The catalytic efficacy of this compound is often benchmarked against L-proline and other proline derivatives. The introduction of the methyl group at the 2-position creates a more sterically hindered environment around the catalytically active nitrogen atom, which can significantly influence the stereochemical outcome of a reaction. This steric hindrance can lead to enhanced facial discrimination of the reacting partners, often resulting in higher enantioselectivity compared to the unsubstituted proline.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. This compound and its derivatives have demonstrated their potential to catalyze this transformation with high efficiency and stereoselectivity.
Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | None | DMSO | 24 | 95 | 95:5 | 96 |
| L-Prolinamide | None | DMSO | 48 | 85 | 90:10 | 88 |
| (S)-2-(Pyrrolidin-2-yl)ethan-1-amine | None | Water | 72 | 92 | 93:7 | 95 |
Asymmetric Michael Addition
The asymmetric Michael addition is another key reaction for the formation of carbon-carbon bonds, yielding valuable chiral 1,5-dicarbonyl compounds or their synthetic equivalents. Pyrrolidine-based organocatalysts, including derivatives of this compound, have been successfully employed in this reaction.
Table 2: Performance of Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S)-Pyrrolidine-2-carboxamide | CH2Cl2 | rt | 48 | 90 | 85:15 | 92 (syn) |
| (S)-Diphenylprolinol silyl ether | Toluene | 0 | 24 | 95 | 93:7 | 99 (syn) |
Note: Direct comparative data for this compound is limited. The table illustrates the performance of other pyrrolidine derivatives in a representative Michael addition.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems.
General Experimental Protocol for Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 equiv)
-
Ketone (2.0-10.0 equiv)
-
This compound (or other pyrrolidine catalyst) (10-20 mol%)
-
Anhydrous solvent (e.g., DMSO, CH2Cl2, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aldehyde, ketone, and solvent.
-
Add the this compound catalyst to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
General Experimental Protocol for Asymmetric Michael Addition
Materials:
-
Michael acceptor (e.g., nitroolefin) (1.0 equiv)
-
Michael donor (e.g., aldehyde or ketone) (1.5-3.0 equiv)
-
This compound (or other pyrrolidine catalyst) (10-20 mol%)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene, Hexane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the Michael acceptor and the solvent.
-
Add the this compound catalyst.
-
Add the Michael donor to the mixture.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl or acetic acid).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product.
Applications in Drug Discovery and Development
The chiral scaffolds generated using this compound as a catalyst or building block are of significant interest in medicinal chemistry. Pyrrolidine-containing molecules are known to interact with a variety of biological targets, including enzymes and G-protein coupled receptors (GPCRs). For instance, proline and its analogs can act as inhibitors of enzymes such as proline dehydrogenase, an enzyme implicated in cancer metabolism.
Proline Dehydrogenase Inhibition Pathway
The inhibition of proline dehydrogenase (PRODH) by proline analogs can disrupt the proline catabolic pathway, which is crucial for the energy metabolism of certain cancer cells.
A Comparative Guide to the Synthesis of 2-Methylproline: De Novo Asymmetric vs. Chiral Pool Approaches
For researchers and professionals in drug development and chemical synthesis, the choice of a synthetic route can significantly impact the efficiency, cost, and scalability of producing chiral molecules like 2-methylproline. This valuable non-proteinogenic amino acid is a crucial building block in peptidomimetics and pharmaceuticals, prized for its ability to induce conformational constraints and enhance metabolic stability.[1][2] This guide provides an objective comparison between two primary strategies for synthesizing enantiomerically pure 2-methylproline: de novo asymmetric synthesis and chiral pool synthesis.
Conceptual Overview: Two Divergent Paths to Chirality
The fundamental difference between these two methodologies lies in the origin of the target molecule's chirality. Chiral pool synthesis commences with a readily available, enantiomerically pure natural product, in this case, L-proline or (S)-proline, and modifies it to achieve the desired 2-methylproline.[3][4] In contrast, de novo asymmetric synthesis constructs the chiral center from achiral or racemic precursors, employing a chiral catalyst, auxiliary, or a resolution step to induce the desired stereochemistry.
Caption: Conceptual workflow comparing Chiral Pool and De Novo synthesis.
Performance Data at a Glance
The selection of a synthetic strategy often hinges on quantitative metrics such as yield, enantiomeric excess (ee), and overall efficiency. The following table summarizes key data points from published methods for both approaches.
| Parameter | Chiral Pool Synthesis (from L-Proline) | De Novo Asymmetric Synthesis |
| Starting Material | (S)-Proline | L-Alanine benzyl ester, 5-hydroxy-2-pentanone, etc. |
| Overall Yield | ~55-65% | ~40-77% |
| Enantiomeric Purity (ee) | >99% (typically preserves chirality) | 98.7% to >99% ee |
| Key Transformation | Diastereoselective methylation | Asymmetric cyclization, resolution |
| Scalability | Well-established and scalable | Can be scalable, but may require specialized reagents/catalysts |
| Primary Advantage | High stereochemical fidelity, reliable | Access to both enantiomers, flexibility in starting materials |
Experimental Protocols: A Detailed Look
Chiral Pool Synthesis: The Seebach Method
A well-established and frequently cited method for synthesizing (S)-2-methylproline from the chiral pool utilizes (S)-proline as the starting material. This "self-reproduction of chirality" approach ensures the retention of the stereocenter's configuration.[5]
Workflow for Chiral Pool Synthesis of (S)-2-Methylproline
Caption: Step-by-step workflow for a common chiral pool synthesis of 2-methylproline.
Step 1: Formation of the Bicyclic Lactam. (S)-proline (0.347 mol) is suspended in pentane, and pivalaldehyde (2.072 mol) and trifluoroacetic acid (38.9 mmol) are added. The mixture is heated to reflux for 72 hours with azeotropic removal of water. This step protects the amine and carboxylic acid groups and sets up the stereochemistry for the subsequent methylation. The yield for this step is typically 67-74%.[3]
Step 2: Diastereoselective Methylation. The bicyclic lactam (0.109 mol) is dissolved in dry THF and cooled to -78°C. A solution of lithium diisopropylamide (LDA) is added to form a chiral, non-racemic enolate.[5] Methyl iodide is then added to the enolate solution, which alkylates the C5 position with high diastereoselectivity.
Step 3: Hydrolysis to Yield (S)-2-Methylproline. The methylated bicyclic lactam is subjected to acid hydrolysis (e.g., with concentrated HCl) to cleave the protective groups and liberate the final product, (S)-2-methylproline. The yield for this final step is reported to be in the range of 85-90%.[3] The overall yield for the synthesis of the (R)-enantiomer starting from (R)-proline is noted as 55%.[3]
De Novo Asymmetric Synthesis: "Memory of Chirality" Approach
A notable de novo strategy for synthesizing (R)-Boc-2-methylproline starts from L-alanine benzyl ester, employing a "memory of chirality" principle. This method creates the proline ring system with high stereochemical control without relying on a proline-based chiral starting material.[6]
Workflow for a De Novo "Memory of Chirality" Synthesis
References
- 1. 2-Methyl-L-proline | 42856-71-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Methylproline hydrochloride | 1423025-85-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of ( R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-2-Methylproline Derivatives: A Comparative Guide to their Efficacy in Asymmetric Carbon-Carbon Bond Formation
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount in the synthesis of complex chiral molecules. In the realm of organocatalysis, proline and its derivatives have emerged as powerful tools for asymmetric carbon-carbon bond formation. This guide provides an objective comparison of the efficacy of (R)-2-methylproline derivatives against other organocatalytic alternatives in key C-C bond-forming reactions, supported by experimental data and detailed methodologies.
(R)-2-methylproline, a chiral secondary amine, and its derivatives have garnered attention as organocatalysts due to the steric hindrance introduced by the methyl group at the α-position. This structural feature can significantly influence the stereochemical outcome of reactions by modulating the catalyst's conformational flexibility and the approach of reactants. This guide will delve into the performance of these catalysts in two fundamental C-C bond-forming reactions: the Aldol reaction and the Michael addition.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds. The efficacy of various proline-based catalysts in this transformation is often evaluated based on the yield and enantiomeric excess (ee) of the desired aldol product.
While extensive data for (R)-2-methylproline itself in aldol reactions is not as widely published as for its parent compound, L-proline, studies on α-substituted prolines suggest that the substitution pattern significantly impacts catalytic activity and stereoselectivity. For instance, in the reaction between acetone and various aromatic aldehydes, (S)-proline-based organocatalysts with C2 symmetry have been shown to produce moderate to good enantioselectivities.[1]
Table 1: Comparison of Organocatalysts in the Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | 30 | DMSO/Acetone (4:1) | - | 4 | 68 | 76 | J. Am. Chem. Soc. 2000, 122, 2395-2396 |
| (S)-Proline-based catalyst 1 | 10 | DCM | Benzoic Acid | 24-72 | - | 52 | Turk J Chem (2020) 44: 1113-1128[1] |
| (S)-Proline-based catalyst 2 | 10 | Acetone | DNP | 24-72 | - | 30 | Turk J Chem (2020) 44: 1113-1128[1] |
| (S)-Proline-based catalyst 3* | 10 | DCM | Benzoic Acid | 24-72 | - | 52 | Turk J Chem (2020) 44: 1113-1128[1] |
Note: Structures of catalysts 1, 2, and 3 are detailed in the cited reference.[1]
Performance in Asymmetric Michael Additions
The Michael addition, or conjugate addition, is another vital C-C bond-forming reaction for the creation of 1,5-dicarbonyl compounds and other important structural motifs. The performance of proline derivatives in this reaction is also assessed by their ability to control the stereochemistry of the newly formed chiral centers.
Studies on substituted proline derivatives have shown that they can be effective organocatalysts for the Michael addition of aldehydes and ketones to nitroolefins and other Michael acceptors. For example, chiral, polysubstituted proline esters have been investigated, showing good yields but variable enantioselectivity (up to 52% ee) in the reaction of aldehydes with vinyl sulphones.[2] In some cases, commercially available proline derivatives have demonstrated superior enantioselectivity compared to newly synthesized, more complex derivatives.[2]
Table 2: Comparison of Proline Derivatives in the Asymmetric Michael Addition
| Catalyst | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| Substituted Proline Ester 26 | 1,1-bis(phenylsulphonyl)ethylene | Heptanal | 10 | CH2Cl2 (wet) | 77 | 78 (R) | J. Serb. Chem. Soc. 79 (7) 767–778 (2014)[2] |
| Substituted Proline Ester 30 | 1,1-bis(phenylsulphonyl)ethylene | Heptanal | 10 | CH2Cl2 (wet) | 97 | 52 (R) | J. Serb. Chem. Soc. 79 (7) 767–778 (2014)[2] |
| L-Proline-based Chiral Ionic Liquid | trans-β-Nitrostyrene | Cyclohexanone | 10-60 | Ethanol | up to 98 | up to 97 | Molecules 2018, 23(2), 270[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the objective comparison of catalyst performance.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
Reaction Setup: To a stirred solution of the proline-based catalyst (10-30 mol%) in the specified solvent (e.g., DMSO, acetone, or DCM), add the aldehyde (1.0 mmol).
-
Addition of Ketone: Add the ketone (5.0-10.0 mmol) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature, 0 °C, or -10 °C) for the indicated time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), respectively.[1]
General Procedure for a Proline-Catalyzed Asymmetric Michael Addition
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
Reaction Setup: In a reaction vessel, combine the Michael acceptor (1.0 mmol), the Michael donor (1.5-2.0 mmol), and the proline-based catalyst (10-20 mol%) in the chosen solvent.
-
Reaction Conditions: Stir the mixture at the designated temperature for the specified duration.
-
Work-up and Purification: After the reaction is complete, as indicated by TLC, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Analysis: Determine the yield, diastereomeric ratio, and enantiomeric excess of the product using standard analytical techniques (NMR, HPLC).
Mechanistic Insights and Logical Relationships
The catalytic cycle of proline and its derivatives in these C-C bond-forming reactions typically proceeds through the formation of key intermediates, such as enamines or iminium ions. The stereochemical outcome is dictated by the facial selectivity of the subsequent bond-forming step, which is influenced by the steric and electronic properties of the catalyst, substrates, and reaction conditions.
Proline-Catalyzed Aldol Reaction via Enamine Intermediate
Proline-Catalyzed Michael Addition via Enamine Intermediate
References
Safety Operating Guide
Essential Guide to the Proper Disposal of (R)-2-Methylpyrrolidine-2-carboxylic acid
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of (R)-2-Methylpyrrolidine-2-carboxylic acid, ensuring adherence to safety protocols and regulatory requirements.
I. Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).
Summary of Hazards:
Based on available safety data sheets (SDS), this compound presents the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To prevent eye contact, which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[1] | To avoid respiratory tract irritation.[1] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, and national regulations is mandatory.[2][3]
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Due to its identified hazards, this compound and any materials contaminated with it must be treated as hazardous waste.[2][4]
-
Segregate Waste: Do not mix this waste with other waste streams, especially incompatible chemicals.[5][6] Keep it separate from non-hazardous trash and other chemical waste categories.
Step 2: Waste Collection and Containerization
-
Use Appropriate Containers: Collect waste in a designated, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.[4][7] The container must have a secure lid and be in good condition.[5]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.[8] Do not use abbreviations or chemical formulas.[2]
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][9] This area should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: It is best practice to use secondary containment for liquid waste to prevent the spread of spills.[6]
-
Storage Limits: Be aware of the storage limits for hazardous waste in your laboratory (e.g., typically no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste).[4]
Step 4: Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[3][9]
-
Do Not Dispose in Regular Trash or Sewer: Never dispose of this compound or its containers in the regular trash or down the drain.[4][6]
-
Empty Containers: An empty container that held this substance must be handled as hazardous waste unless it has been triple-rinsed. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[4][6] For containers that held acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.
-
Use Appropriate PPE: Before cleaning up the spill, don the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[3]
-
Collect and Dispose: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.[3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the spill to your EHS department in accordance with your institution's policies.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. wattbarind.com [wattbarind.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (R)-2-Methylpyrrolidine-2-carboxylic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (R)-2-Methylpyrrolidine-2-carboxylic acid. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards.[1] A comprehensive personal protective equipment (PPE) strategy is therefore essential to prevent exposure.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation. | Wear a laboratory coat and chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change them immediately if contaminated. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear chemical safety goggles. In situations with a risk of splashing, a face shield worn over goggles is recommended. |
| Respiratory Irritation | H335: May cause respiratory irritation. | Handle in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for safely managing this compound from receipt to use.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and hazard pictograms.
-
Transport the sealed container to the designated storage area.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
-
The storage area should be clearly marked with the appropriate hazard signs.
3. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure an eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in the table above.
-
When weighing the solid, use a dedicated spatula and weighing boat. Avoid generating dust.
-
After handling, thoroughly decontaminate the work surface and any equipment used.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Waste Management Protocol
Proper disposal is a critical step in the chemical's lifecycle to ensure environmental protection and regulatory compliance.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weighing boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]
2. Container Management:
-
Use a compatible, sealable, and leak-proof container for hazardous waste.
-
The container must be labeled "Hazardous Waste" and specify the contents, including "this compound".[3]
3. Final Disposal:
-
Dispose of the hazardous waste through an approved waste disposal service in accordance with all local, state, and federal regulations.[2][3]
-
Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[2][4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Small Spill | For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and clean the spill site.[3] |
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
